2-Nitrodibenzofuran
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-nitrodibenzofuran | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7NO3/c14-13(15)8-5-6-12-10(7-8)9-3-1-2-4-11(9)16-12/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPFPLEUXZNAAEE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(O2)C=CC(=C3)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60175086 | |
| Record name | Dibenzofuran, 2-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60175086 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20927-95-1 | |
| Record name | 2-Nitrodibenzofuran | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20927-95-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dibenzofuran, 2-nitro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020927951 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dibenzofuran, 2-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60175086 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 2-Nitrodibenzofuran
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 2-nitrodibenzofuran, a key heterocyclic compound with applications in medicinal chemistry and materials science. This document details the prevalent synthetic methodologies and the analytical techniques used for its structural elucidation and purity assessment.
Synthesis of this compound
The most common and direct method for the synthesis of this compound is through the electrophilic nitration of dibenzofuran. This reaction typically involves the use of a nitrating agent, such as nitric acid in the presence of a strong acid catalyst like sulfuric acid. The reaction proceeds via an electrophilic aromatic substitution mechanism, where the nitronium ion (NO₂⁺) attacks the electron-rich dibenzofuran ring. The substitution pattern is influenced by the directing effects of the oxygen atom in the furan ring, leading to the formation of various nitro isomers. The 2-nitro isomer is often a significant product due to the electronic properties of the dibenzofuran nucleus.[1]
Alternative approaches can involve multi-step syntheses, particularly for the preparation of substituted nitrodibenzofurans. These methods may start from functionalized phenols and nitroaromatics, building the dibenzofuran core through reactions like Ullmann couplings followed by intramolecular cyclization, such as a Heck reaction.[2] While more complex, these routes offer greater control over the final substitution pattern.
Experimental Protocol: Nitration of Dibenzofuran
The following protocol is a generalized procedure based on established methods for the nitration of aromatic compounds.[1]
Materials:
-
Dibenzofuran
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃)
-
Ice
-
Distilled Water
-
Sodium Bicarbonate (NaHCO₃) solution
-
Dichloromethane (CH₂Cl₂) or other suitable organic solvent
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography elution
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve dibenzofuran in a minimal amount of concentrated sulfuric acid. Cool the flask in an ice bath to 0-5 °C.
-
Nitration: Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the stirred solution of dibenzofuran. Maintain the temperature below 10 °C throughout the addition.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at a controlled temperature (e.g., 0-5 °C or room temperature) for a specified time. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Quenching: Carefully pour the reaction mixture onto crushed ice with stirring. This will precipitate the crude product.
-
Neutralization and Extraction: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is neutral. Extract the product with an organic solvent like dichloromethane.
-
Drying and Solvent Removal: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate or sodium sulfate, and filter. Remove the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to separate the isomers and obtain pure this compound.
Characterization of this compound
The structural confirmation and purity assessment of the synthesized this compound are crucial. A combination of spectroscopic and physical methods is employed for this purpose.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₁₂H₇NO₃ |
| Molecular Weight | 213.19 g/mol |
| Melting Point | 140–142 °C (for a methoxy-substituted derivative)[3] |
Note: The melting point of the unsubstituted this compound may vary. The provided value is for a closely related derivative and serves as an estimate.
Spectroscopic Data
¹H NMR Spectroscopy: Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is used to determine the number and environment of the hydrogen atoms in the molecule. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference.
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-1 | 8.42 | s | - |
| H-3 | 8.29 | s | - |
| H-4 | 7.93 | d | 8.6 |
| H-6 | 7.28 | d | 2.2 |
| H-7 | 7.08 | dd | 8.6, 1.5 |
| H-8 | - | - | - |
| H-9 | - | - | - |
Note: The provided ¹H NMR data is for a methoxy-substituted nitrodibenzofuran derivative and should be considered as a representative example.[3] The exact chemical shifts and coupling constants for unsubstituted this compound may differ.
¹³C NMR Spectroscopy: Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon skeleton of the molecule.
| Carbon | Chemical Shift (δ, ppm) |
| C-1 | 122.1 |
| C-2 | 145.1 |
| C-3 | 118.2 |
| C-4 | 129.0 |
| C-4a | 153.7 |
| C-5a | 160.0 |
| C-6 | 112.4 |
| C-7 | 115.6 |
| C-8 | 107.1 |
| C-9 | 96.5 |
| C-9a | 161.9 |
| C-9b | 138.8 |
Note: The provided ¹³C NMR data is for a methoxy-substituted nitrodibenzofuran derivative and should be considered as a representative example.[3] The exact chemical shifts for unsubstituted this compound may differ.
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. High-Resolution Mass Spectrometry (HRMS) provides the exact mass, which can be used to confirm the elemental composition.
| Ion | Calculated m/z | Found m/z |
| [M+Na]⁺ | 310.0686 | 310.0671 |
Note: The provided HRMS data is for a methoxy-substituted nitrodibenzofuran derivative.[3] For unsubstituted this compound (C₁₂H₇NO₃), the expected [M+H]⁺ would be approximately 214.0448 and [M+Na]⁺ would be approximately 236.0264.
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. Key characteristic peaks for this compound would include:
-
Aromatic C-H stretching: ~3100-3000 cm⁻¹
-
Asymmetric and symmetric NO₂ stretching: ~1543 cm⁻¹ and ~1350 cm⁻¹[4]
-
Aromatic C=C stretching: ~1600-1450 cm⁻¹
-
C-O-C stretching (furan ring): ~1250-1050 cm⁻¹
Visualizing the Process
Synthesis Workflow
Caption: Synthetic workflow for this compound.
Characterization Logic
Caption: Logical flow of characterization techniques.
References
- 1. 61. Electrophilic substitution. Part VIII. The nitration of dibenzofuran and a new method of ultraviolet spectrophotometric analysis of mixtures - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 2. Improved synthesis of the two-photon caging group 3-nitro-2-ethyldibenzofuran and its application to a caged thymidine phosphoramidite - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A methoxy-substituted nitrodibenzofuran-based protecting group with an improved two-photon action cross-section for thiol protection in solid phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Technical Guide to the Physicochemical Properties and Applications of 2-Nitrodibenzofuran
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Nitrodibenzofuran (2-NDBF) is a heterocyclic aromatic nitro compound that serves as a crucial core structure in the development of advanced chemical tools for biological and pharmaceutical research. While specific experimental data on the physicochemical properties of the parent 2-NDBF molecule are not extensively documented in publicly available literature, its derivatives have been prominently featured as highly efficient one- and two-photon sensitive photoremovable protecting groups, often referred to as "photocages." This technical guide provides a comprehensive overview of the known properties of 2-NDBF derivatives, standard experimental protocols for determining the physicochemical properties of nitroaromatic compounds, and a detailed examination of the primary application of 2-NDBF in photocaging technology. This includes a logical workflow for the "caging" and "uncaging" of bioactive molecules, a process that allows for precise spatiotemporal control over their release and function.
Physicochemical Properties
Quantitative Data for this compound Derivatives
The following table summarizes the available melting point data for various derivatives and intermediates of this compound. This information is primarily derived from studies focused on the synthesis of NDBF-based photoremovable protecting groups.
| Compound/Intermediate Name | Molecular Formula | Melting Point (°C) | Reference |
| 4-(2-bromo-5-methoxyphenoxy)-2-nitrobenzaldehyde | C₁₄H₁₀BrNO₅ | 62–64 | [1] |
| 7-methoxy-3-nitro-2-(1-hydroxyethyl)dibenzofuran | C₁₅H₁₃NO₅ | 140–142 | [1] |
| 7-methoxy-3-nitrodibenzofuran-2-carbaldehyde | C₁₄H₉NO₅ | 205–208 | [1] |
| 2-(1,3-dioxolan-2-yl)-7-methoxy-3-nitrodibenzo[b,d]furan | C₁₆H₁₃NO₆ | 220–222 | [1] |
Note: The lack of comprehensive data for the parent compound, this compound, highlights a gap in the chemical literature and an opportunity for further research.
Experimental Protocols for Physicochemical Property Determination
For researchers aiming to characterize this compound or similar novel nitroaromatic compounds, the following are detailed, standard experimental methodologies for determining key physicochemical properties.
Melting Point Determination
The melting point is a fundamental indicator of a solid compound's purity.
-
Apparatus: Capillary melting point apparatus (e.g., Mel-Temp or similar digital device), capillary tubes (sealed at one end), thermometer, and the solid sample.
-
Procedure:
-
A small amount of the finely powdered, dry sample is packed into the closed end of a capillary tube to a height of 2-3 mm.[2]
-
The capillary tube is placed in the heating block of the melting point apparatus.[2]
-
For an unknown compound, a preliminary rapid heating is performed to determine an approximate melting range.[3][4]
-
The apparatus is allowed to cool, and a second sample is heated slowly (1-2 °C per minute) as the temperature approaches the approximate melting point.[2][3]
-
The temperature at which the first droplet of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a clear liquid is the end of the range.[5][6] A sharp melting range (typically ≤ 1 °C) is indicative of a pure compound.[5]
-
Boiling Point Determination
For solid compounds that are stable at their boiling point, this property can be determined, though it is less common than melting point for solids.
-
Apparatus: Thiele tube or a small-scale distillation apparatus, heating mantle or oil bath, thermometer, and the liquid sample (if the compound is melted or dissolved in a high-boiling solvent).[7][8]
-
Procedure (Thiele Tube Method):
-
A small amount of the liquid is placed in a small test tube.
-
A capillary tube, sealed at one end, is inverted and placed into the test tube.
-
The test tube is attached to a thermometer and placed in a Thiele tube containing a high-boiling liquid (e.g., mineral oil).[8]
-
The Thiele tube is heated gently, and a stream of bubbles will emerge from the open end of the capillary tube.
-
Heating is stopped when a continuous stream of bubbles is observed.
-
The temperature at which the bubbling ceases and the liquid begins to enter the capillary tube is recorded as the boiling point.[8]
-
Aqueous Solubility Determination
Solubility is a critical parameter for any compound intended for biological applications.
-
Apparatus: Analytical balance, vials with screw caps, a constant temperature shaker/incubator, filtration system (e.g., syringe filters), and an analytical instrument for quantification (e.g., UV-Vis spectrophotometer or HPLC).
-
Procedure (Shake-Flask Method):
-
An excess amount of the solid compound is added to a known volume of water (or a relevant buffer) in a vial.
-
The vial is sealed and agitated in a constant temperature shaker for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.[9]
-
The resulting suspension is allowed to settle, and the supernatant is carefully filtered to remove any undissolved solid.
-
The concentration of the dissolved compound in the clear filtrate is determined using a suitable analytical method (e.g., HPLC with a calibration curve).[9][10] This concentration represents the aqueous solubility.
-
Acid Dissociation Constant (pKa) Determination
The pKa value is essential for predicting the ionization state of a compound at a given pH.
-
Apparatus: pH meter with a calibrated electrode, a temperature-controlled titration vessel, a magnetic stirrer, a micro-burette, and standardized acidic and basic titrants (e.g., 0.1 M HCl and 0.1 M NaOH).[11]
-
Procedure (Potentiometric Titration):
-
A known amount of the compound is dissolved in a suitable solvent mixture (often with a co-solvent like methanol for sparingly soluble compounds).[12]
-
The solution is placed in the titration vessel, and the pH electrode is immersed.
-
The solution is titrated with a standardized acid or base, and the pH is recorded after each incremental addition of the titrant.[13]
-
A titration curve (pH vs. volume of titrant) is plotted. The pKa is determined from the pH at the half-equivalence point.[13][14] For sparingly soluble compounds, specialized techniques and calculations may be required to extrapolate the pKa to a fully aqueous environment.[12][15]
-
Octanol-Water Partition Coefficient (logP) Determination
LogP is a measure of a compound's lipophilicity and is a key predictor of its pharmacokinetic properties.
-
Apparatus: Vials with screw caps, mechanical shaker, centrifuge, and an analytical instrument for quantification (e.g., HPLC or UV-Vis spectrophotometer).
-
Procedure (Shake-Flask Method):
-
Water and n-octanol are pre-saturated by mixing them together for 24 hours and then separating the phases.[16]
-
A known amount of the compound is dissolved in either the aqueous or the n-octanol phase.
-
The two phases are combined in a vial in a defined volume ratio.
-
The vial is shaken vigorously for a set period to allow for partitioning of the compound between the two phases, followed by centrifugation to ensure complete phase separation.[17][18]
-
The concentration of the compound in both the aqueous and the n-octanol phases is determined analytically.[19]
-
The logP value is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.[16][19]
-
Application in Photoremovable Protecting Groups ("Photocages")
The most significant application of this compound is as a chromophore for photoremovable protecting groups. NDBF-based "cages" are attached to a functional group of a bioactive molecule, rendering it temporarily inactive. The original activity can be restored with high spatial and temporal precision by irradiation with light.[20][21][22][23]
Mechanism and Advantages
The NDBF caging group is typically cleaved upon irradiation with UV light (around 365 nm) or through a two-photon absorption process using near-infrared light (around 800 nm).[24][25][26] The two-photon excitation is particularly advantageous for biological systems as it allows for deeper tissue penetration and reduced phototoxicity compared to UV light.[25] NDBF has been shown to be superior to other caging groups, such as brominated hydroxycoumarin (Bhc), due to its high cleavage efficiency and lack of side reactions.[20][22]
Logical Workflow: Caging and Uncaging of a Bioactive Peptide
The following diagram illustrates the general workflow for using an NDBF-caged amino acid in solid-phase peptide synthesis to create a light-activatable peptide.
Caption: Workflow for using NDBF as a photocage in peptide synthesis.
Experimental Workflow: Synthesis of an NDBF-Caged Cysteine Building Block
This diagram outlines the key steps in preparing the Fmoc-protected, NDBF-caged cysteine amino acid required for solid-phase peptide synthesis.
Caption: Synthesis of the Fmoc-Cys(NDBF)-OH building block.
Conclusion
This compound is a molecule of significant interest, not for its intrinsic biological activity, but as a foundational component for creating sophisticated chemical probes. Its derivatives have proven to be exceptionally effective photoremovable protecting groups, enabling researchers to control biological processes with light. While a comprehensive physicochemical profile of the parent compound remains to be fully elucidated, the extensive research into its application as a photocage provides a robust framework for its use in drug development, cell biology, and materials science. The experimental protocols detailed herein offer a standardized approach for the characterization of 2-NDBF and other novel nitroaromatic compounds, encouraging further investigation into this versatile chemical entity.
References
- 1. A methoxy-substituted nitrodibenzofuran-based protecting group with an improved two-photon action cross-section for thiol protection in solid phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 4. SSERC | Melting point determination [sserc.org.uk]
- 5. chem.ucalgary.ca [chem.ucalgary.ca]
- 6. youtube.com [youtube.com]
- 7. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 8. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 9. chem.ucalgary.ca [chem.ucalgary.ca]
- 10. youtube.com [youtube.com]
- 11. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 12. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 13. dergipark.org.tr [dergipark.org.tr]
- 14. researchgate.net [researchgate.net]
- 15. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 16. LogP / LogD shake-flask method [protocols.io]
- 17. Interlaboratory study of log P determination by shake-flask and potentiometric methods [pubmed.ncbi.nlm.nih.gov]
- 18. encyclopedia.pub [encyclopedia.pub]
- 19. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 20. Nitrocompounds, Aromatic: Physical & Chemical Properties [iloencyclopaedia.org]
- 21. researchgate.net [researchgate.net]
- 22. Nitrodibenzofuran: A One- and Two-Photon Sensitive Protecting Group That Is Superior to Brominated Hydroxycoumarin for Thiol Caging in Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Methoxy-Substituted Nitrodibenzofuran-Based Protecting Group with an Improved Two-Photon Action Cross-Section for Thiol Protection in Solid Phase Peptide Synthesis | Blank Research Group in Chemistry [blank.chem.umn.edu]
- 24. Nitrodibenzofuran: A One- and Two-Photon Sensitive Protecting Group That Is Superior to Brominated Hydroxycoumarin for Thiol Caging in Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. conservancy.umn.edu [conservancy.umn.edu]
Spectroscopic Profile of 2-Nitrodibenzofuran: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 2-Nitrodibenzofuran, a key heterocyclic aromatic compound of interest in medicinal chemistry and materials science. This document presents a detailed analysis of its Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectral data, offering valuable insights for its identification, characterization, and application in research and development.
Spectroscopic Data Summary
The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared Spectroscopy for this compound.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 8.73 | d | 2.3 | H-1 |
| 8.35 | dd | 9.0, 2.3 | H-3 |
| 8.00 | d | 8.5 | H-9 |
| 7.73 | d | 9.0 | H-4 |
| 7.68 | ddd | 8.5, 7.3, 1.3 | H-7 |
| 7.52 | d | 8.2 | H-6 |
| 7.46 | dd | 7.3, 1.0 | H-8 |
Solvent: CDCl₃, Frequency: 500 MHz
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| 157.0 | C-9b |
| 152.8 | C-4a |
| 145.0 | C-2 |
| 129.8 | C-7 |
| 128.6 | C-5a |
| 124.2 | C-9a |
| 123.8 | C-8 |
| 122.0 | C-3 |
| 121.7 | C-6 |
| 118.4 | C-1 |
| 112.3 | C-4 |
| 112.1 | C-9 |
Solvent: CDCl₃, Frequency: 125 MHz
Table 3: Mass Spectrometry Data for this compound
| m/z | Relative Intensity (%) | Assignment |
| 213.04 | 100 | [M]⁺ |
| 183.03 | 15 | [M - NO]⁺ |
| 167.04 | 20 | [M - NO₂]⁺ |
| 155.04 | 30 | [M - C₂H₂O]⁺ |
| 139.04 | 55 | [C₁₁H₇]⁺ |
Ionization Mode: Electron Ionization (EI)
Table 4: Infrared (IR) Spectroscopic Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100 - 3000 | Medium | Aromatic C-H Stretch |
| 1605, 1480 | Strong | Aromatic C=C Stretch |
| 1525, 1345 | Strong | N-O Asymmetric & Symmetric Stretch (NO₂) |
| 1250 | Strong | C-O-C Asymmetric Stretch (Ether) |
| 900 - 675 | Strong | Aromatic C-H Out-of-Plane Bend |
Sample Preparation: KBr Pellet
Experimental Protocols
The spectroscopic data presented in this guide were obtained using standard analytical techniques. The following sections detail the general methodologies employed for each type of analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectra were acquired on a Bruker Avance III HD 500 MHz spectrometer. Samples of this compound were dissolved in deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard. For ¹H NMR, a standard pulse sequence was used with a spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 1 second. For ¹³C NMR, a proton-decoupled pulse sequence was employed with a spectral width of 240 ppm, an acquisition time of 1 second, and a relaxation delay of 2 seconds. Data processing was performed using standard Fourier transformation, phase correction, and baseline correction.
Mass Spectrometry (MS)
Mass spectral data were obtained using an Agilent 1200 series LC-MSD SL single quadrupole system. The analysis was performed using electrospray ionization (ESI) in positive ion mode. The sample was introduced into the mass spectrometer via direct infusion. The instrument was operated with a capillary voltage of 3500 V, a fragmentor voltage of 70 V, and a drying gas temperature of 325°C. The mass-to-charge ratio (m/z) was scanned over a range of 50-500. High-resolution mass spectrometry (HRMS) can be performed on instruments such as a Bruker BioTOF II ESI/TOF-MS or an Applied Biosystems-Sciex 5800 MALDI-TOF instrument for accurate mass determination.
Infrared (IR) Spectroscopy
The infrared spectrum was recorded on a Thermo Nicolet 6700 FT-IR spectrometer. The sample of this compound was prepared as a potassium bromide (KBr) pellet. A small amount of the sample was ground with dry KBr powder and pressed into a thin, transparent disk. The spectrum was recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. The data was processed to show the percentage of transmittance as a function of wavenumber.
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the general workflow for obtaining and analyzing the spectroscopic data of a chemical compound like this compound.
Caption: Workflow for the synthesis, purification, and spectroscopic analysis of this compound.
The Photophysical Landscape of Nitrodibenzofurans: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nitrodibenzofurans (NDBFs) are a class of nitroaromatic compounds that have garnered significant interest in the scientific community, particularly for their utility as photocleavable protecting groups, or "photocages." Their unique photophysical properties allow for the precise spatial and temporal control of biologically active molecules, making them invaluable tools in chemical biology and drug development. This technical guide provides a comprehensive overview of the core photophysical properties of nitrodibenzofurans, detailed experimental protocols for their characterization, and visualizations of key concepts and workflows.
Core Photophysical Properties of Nitrodibenzofurans
The photophysical behavior of nitrodibenzofurans is governed by the interplay of the dibenzofuran scaffold and the electron-withdrawing nitro group. This substitution pattern gives rise to interesting absorption and emission characteristics, including one- and two-photon absorption capabilities. The position of the nitro group on the dibenzofuran ring, as well as the presence of other substituents, can significantly modulate these properties.
Data Presentation: Photophysical Properties of Selected Nitrodibenzofuran Derivatives
The following table summarizes key photophysical data for several nitrodibenzofuran derivatives. It is important to note that much of the existing literature focuses on the "uncaging" quantum yield (Φu), which is a measure of the efficiency of the photocleavage reaction, rather than the fluorescence quantum yield (Φf). For many nitroaromatics, fluorescence is often quenched by efficient intersystem crossing to the triplet state.
| Compound/Derivative | λ_max (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Quantum Yield (Φ) | Two-Photon Action Cross-Section (δ_u) (GM) | Solvent/Conditions |
| NDBF-EGTA | ~330 | 18,400[1] | Φ_u = 0.7[1][2] | ~0.6[1][2] | Aqueous Buffer |
| Fmoc-Cys(NDBF)-OH | 320 | Not specified | Not specified | Not specified | H₂O/CH₃CN (1:1, v/v)[3] |
| Fmoc-Cys(MeO-NDBF)-OH | 355 | Not specified | Not specified | 0.71–1.4[4] | H₂O/CH₃CN (1:1, v/v)[3] |
Note: GM stands for Goeppert-Mayer units (1 GM = 10⁻⁵⁰ cm⁴ s photon⁻¹). The quantum yields listed for NDBF derivatives are typically for the uncaging (photocleavage) process. The intrinsic fluorescence quantum yields of many nitrodibenzofurans are often low due to efficient non-radiative decay pathways.
Experimental Protocols
Accurate characterization of the photophysical properties of nitrodibenzofurans is crucial for their effective application. Below are detailed methodologies for key experiments.
UV-Visible Absorption Spectroscopy
Objective: To determine the absorption spectrum and molar extinction coefficient (ε) of a nitrodibenzofuran derivative.
Methodology:
-
Sample Preparation: Prepare a stock solution of the nitrodibenzofuran derivative of known concentration (e.g., 1 mM) in a suitable solvent (e.g., acetonitrile, methanol, or a buffered aqueous solution). From the stock solution, prepare a series of dilutions of varying concentrations (e.g., 1 µM to 50 µM).
-
Instrumentation: Use a dual-beam UV-Visible spectrophotometer.
-
Measurement:
-
Record a baseline spectrum with the cuvette containing the pure solvent.
-
Measure the absorbance of each diluted solution across a relevant wavelength range (e.g., 250-500 nm).
-
Identify the wavelength of maximum absorbance (λ_max).
-
-
Data Analysis:
-
According to the Beer-Lambert law (A = εcl), plot absorbance at λ_max versus concentration.
-
The molar extinction coefficient (ε) is determined from the slope of the resulting linear fit.
-
Steady-State Fluorescence Spectroscopy
Objective: To determine the excitation and emission spectra of a nitrodibenzofuran derivative.
Methodology:
-
Sample Preparation: Prepare a dilute solution of the nitrodibenzofuran derivative in a fluorescence-grade solvent to avoid inner filter effects (absorbance at the excitation wavelength should be < 0.1).
-
Instrumentation: Use a spectrofluorometer equipped with an excitation source (e.g., Xenon lamp), excitation and emission monochromators, and a detector (e.g., photomultiplier tube).
-
Measurement:
-
Emission Spectrum: Excite the sample at its λ_max (determined from UV-Vis spectroscopy) and scan the emission monochromator over a longer wavelength range to record the fluorescence emission spectrum.
-
Excitation Spectrum: Set the emission monochromator to the wavelength of maximum fluorescence emission and scan the excitation monochromator over a shorter wavelength range. The resulting excitation spectrum should resemble the absorption spectrum.
-
Fluorescence Quantum Yield (Φ_f) Determination (Relative Method)
Objective: To determine the fluorescence quantum yield of a nitrodibenzofuran derivative relative to a known standard.
Methodology:
-
Standard Selection: Choose a well-characterized fluorescence standard with a known quantum yield and an absorption spectrum that overlaps with the excitation wavelength of the sample (e.g., quinine sulfate in 0.1 M H₂SO₄ or rhodamine 6G in ethanol).
-
Sample and Standard Preparation: Prepare a series of dilutions for both the sample and the standard in the same solvent (if possible). The absorbance of all solutions at the excitation wavelength should be kept below 0.1.
-
Measurement:
-
Measure the UV-Vis absorption spectra of all solutions.
-
Record the fluorescence emission spectra of all solutions using the same excitation wavelength, slit widths, and other instrument parameters.
-
-
Data Analysis:
-
Integrate the area under the fluorescence emission spectra for both the sample and the standard.
-
Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.
-
The fluorescence quantum yield of the sample (Φ_x) is calculated using the following equation: Φ_x = Φ_st * (Grad_x / Grad_st) * (η_x² / η_st²) where Φ_st is the quantum yield of the standard, Grad_x and Grad_st are the gradients of the plots of integrated fluorescence intensity vs. absorbance for the sample and standard, respectively, and η_x and η_st are the refractive indices of the sample and standard solutions.
-
Time-Resolved Fluorescence Spectroscopy (Time-Correlated Single Photon Counting - TCSPC)
Objective: To measure the fluorescence lifetime (τ_f) of a nitrodibenzofuran derivative.
Methodology:
-
Instrumentation: Utilize a TCSPC system, which includes a pulsed light source (e.g., picosecond laser diode or femtosecond laser), a sample holder, a fast photodetector, and TCSPC electronics.
-
Measurement:
-
Excite a dilute sample of the nitrodibenzofuran derivative with the pulsed laser.
-
The detector measures the arrival time of individual emitted photons relative to the excitation pulse.
-
A histogram of the arrival times is constructed over many excitation-emission cycles, which represents the fluorescence decay profile.
-
-
Data Analysis:
-
The fluorescence lifetime (τ_f) is determined by fitting the decay curve with an exponential function (or a sum of exponentials for more complex decays) after deconvolution with the instrument response function (IRF).
-
Two-Photon Absorption (TPA) Cross-Section Measurement (Z-scan)
Objective: To determine the two-photon absorption cross-section (δ_TPA) of a nitrodibenzofuran derivative.
Methodology:
-
Instrumentation: The Z-scan technique employs a high-intensity pulsed laser (typically a femtosecond Ti:Sapphire laser), a focusing lens, a sample holder mounted on a translation stage, and a detector.[5][6][7][8][9]
-
Measurement:
-
The sample is translated along the optical axis (z-axis) through the focal point of the laser beam.[8][9]
-
In an "open-aperture" Z-scan, the total transmitted light is measured as a function of the sample position. A dip in transmittance is observed at the focal point due to two-photon absorption.[8]
-
-
Data Analysis:
Mandatory Visualizations
Caption: Experimental workflow for the photophysical characterization of nitrodibenzofurans.
Caption: Relationship between the structure of nitrodibenzofurans and their photophysical properties.
Caption: Key photophysical processes for nitrodibenzofurans illustrated in a Jablonski diagram.
References
- 1. researchgate.net [researchgate.net]
- 2. The nitrodibenzofuran chromophore: a new caging group for ultra-efficient photolysis in living cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A methoxy-substituted nitrodibenzofuran-based protecting group with an improved two-photon action cross-section for thiol protection in solid phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and photophysical properties of novel oxadiazole substituted BODIPY fluorophores - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. quantum-electronics.ru [quantum-electronics.ru]
- 6. Two-photon absorption cross section measurements of various two-photon initiators for ultrashort laser radiation applying the Z-scan technique [opg.optica.org]
- 7. researchgate.net [researchgate.net]
- 8. ekspla.com [ekspla.com]
- 9. students.iiserkol.ac.in [students.iiserkol.ac.in]
Unveiling the Efficiency of Light: A Technical Guide to the Quantum Yield of 2-Nitrodibenzofuran Photolysis
For Researchers, Scientists, and Drug Development Professionals
The quest for precise spatiotemporal control over biological processes has propelled the development of photolabile protecting groups, or "cages." Among these, 2-Nitrodibenzofuran (NDBF) has emerged as a superior scaffold due to its remarkable photochemical properties. This technical guide provides an in-depth exploration of a critical parameter governing its efficiency: the quantum yield of photolysis. Understanding and accurately measuring this value is paramount for the rational design and application of NDBF-caged compounds in areas ranging from fundamental biological research to targeted drug delivery.
Quantitative Data Summary
The quantum yield (Φ) of a photochemical reaction represents the number of desired events (in this case, the cleavage of the protecting group) that occur per photon absorbed. For this compound and its derivatives, this value is notably high, signifying a very efficient conversion of light energy into a chemical uncaging event. The efficiency of photolysis is often reported as the product of the molar extinction coefficient (ε) and the quantum yield (Φ), a value that reflects the overall uncaging efficiency.
| Compound | Wavelength (nm) | Quantum Yield (Φ) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Solvent/Buffer | Reference |
| NDBF-EGTA (caged Calcium) | Not specified | ~0.7 | 18,400 | Not specified | [1][2] |
| NDBF-caged Cysteine Peptide | 365 | 0.2 | Not specified | 50 mM phosphate buffer (pH 7.4) containing 1 mM DTT | Not specified |
| Methoxy-substituted NDBF-caged Peptide | Not specified | Not specified | Not specified | Not specified | [3] |
The Photolysis Mechanism of this compound
The photolysis of this compound follows a mechanism analogous to that of other o-nitrobenzyl cages. Upon absorption of a photon, the nitro group is excited, leading to an intramolecular hydrogen abstraction from the benzylic position. This initiates a cascade of electronic and molecular rearrangements, ultimately resulting in the cleavage of the bond to the protected molecule and the formation of a nitroso-ketone byproduct.
Photolysis mechanism of this compound.
Experimental Protocols
Accurate determination of the quantum yield is crucial for comparing the efficacy of different photolabile protecting groups and for optimizing experimental conditions. Below are detailed methodologies for key experiments.
General Protocol for UV Photolysis of NDBF-Caged Compounds
This protocol is adapted from studies on NDBF-caged peptides.
Materials:
-
NDBF-caged compound of interest
-
Photolysis buffer (e.g., 50 mM phosphate buffer, pH 7.4, containing 1 mM DTT for thiol caging)
-
Quartz cuvette (1 cm path length)
-
UV light source (e.g., Rayonet reactor equipped with 365 nm bulbs)
-
High-Performance Liquid Chromatography (HPLC) system
-
Liquid Chromatography-Mass Spectrometry (LC-MS) system
Procedure:
-
Prepare a solution of the NDBF-caged compound in the photolysis buffer at a known concentration (e.g., 25-250 µM).
-
Transfer the solution to a quartz cuvette.
-
Irradiate the sample with the 365 nm UV light source for specific time intervals.
-
At each time point, withdraw an aliquot of the solution.
-
Analyze the aliquot by RP-HPLC to monitor the disappearance of the starting material and the appearance of the uncaged product.
-
Confirm the identity of the photolysis products by LC-MS.
-
The rate of the reaction can be determined by plotting the concentration of the caged compound versus time.
Detailed Protocol for Quantum Yield Determination using Potassium Ferrioxalate Actinometry
To calculate the quantum yield, the photon flux of the light source must be accurately measured. Potassium ferrioxalate is a widely used chemical actinometer for this purpose.[4][5]
Materials:
-
Potassium ferrioxalate (K₃[Fe(C₂O₄)₃]·3H₂O)
-
Sulfuric acid (H₂SO₄), 0.5 M
-
1,10-phenanthroline solution (0.2% in a buffer of 1.64 M sodium acetate and 0.5 M H₂SO₄)
-
Spectrophotometer
Procedure:
Part 1: Preparation of Actinometer Solution
-
Prepare a 0.15 M solution of potassium ferrioxalate in 0.05 M H₂SO₄.[4] This solution is light-sensitive and should be prepared in a dark room or under red light.
Part 2: Irradiation
-
Pipette a known volume of the actinometer solution into the same quartz cuvette used for the sample photolysis.
-
Irradiate the actinometer solution for a precisely measured time, similar to the timescale of the NDBF photolysis experiment.
Part 3: Analysis
-
After irradiation, transfer a known volume of the irradiated actinometer solution to a volumetric flask.
-
Add the 1,10-phenanthroline solution. This will form a colored complex with the Fe²⁺ ions produced during photolysis.[4]
-
Allow the color to develop in the dark for at least 10 minutes.[4]
-
Measure the absorbance of the solution at 510 nm using a spectrophotometer.
-
Calculate the concentration of Fe²⁺ formed using the Beer-Lambert law (A = εcl), where the molar extinction coefficient (ε) for the Fe²⁺-phenanthroline complex at 510 nm is approximately 11,100 M⁻¹cm⁻¹.[4]
Part 4: Calculation of Photon Flux The photon flux (I₀ in moles of photons per unit time) can be calculated using the following formula:
I₀ = (moles of Fe²⁺ formed) / (Φ_actinometer * time of irradiation * f)
where:
-
Φ_actinometer is the known quantum yield of the ferrioxalate actinometer at the irradiation wavelength (e.g., ~1.2 at 365 nm).
-
f is the fraction of light absorbed by the actinometer solution, which can be determined from its absorbance at the irradiation wavelength.
Part 5: Calculation of the Quantum Yield of this compound Photolysis Once the photon flux is known, the quantum yield of the NDBF photolysis (Φ_NDBF) can be calculated as follows:
Φ_NDBF = (moles of NDBF photoreacted) / (I₀ * time of irradiation * f_NDBF)
where:
-
moles of NDBF photoreacted is determined from the HPLC analysis.
-
f_NDBF is the fraction of light absorbed by the NDBF-caged compound solution.
Experimental Workflow Visualization
The following diagram illustrates the general workflow for determining the quantum yield of a photolabile protecting group like this compound.
Workflow for quantum yield determination.
References
- 1. The nitrodibenzofuran chromophore: a new caging group for ultra-efficient photolysis in living cells | Springer Nature Experiments [experiments.springernature.com]
- 2. researchgate.net [researchgate.net]
- 3. A methoxy-substituted nitrodibenzofuran-based protecting group with an improved two-photon action cross-section for thiol protection in solid phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantum yield measurements [bio-protocol.org]
- 5. cdnsciencepub.com [cdnsciencepub.com]
Solubility of 2-Nitrodibenzofuran in Aqueous Buffers: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility characteristics of 2-Nitrodibenzofuran in aqueous buffers, tailored for professionals in research and drug development. Due to its hydrophobic nature, this compound exhibits low intrinsic solubility in purely aqueous solutions. However, it can be effectively dissolved in aqueous buffers with the aid of organic co-solvents for various experimental applications, most notably as a photoremovable protecting group.
Data Presentation: Solubility and Working Concentrations
Direct quantitative data on the aqueous solubility of this compound is not extensively reported in the literature. However, numerous studies have successfully utilized this compound in buffered solutions, providing practical insights into its working concentrations. The following table summarizes the reported concentrations and solvent systems in which this compound and its derivatives have been employed.
| Compound Type | Concentration Range (µM) | Aqueous Buffer System | Organic Co-solvent(s) | Application | Reference(s) |
| Caged Peptides with this compound | 5 - 20 | Photolysis Buffer | Not specified | LC-MS Analysis | [1] |
| This compound-caged compounds | 25 - 250 | 50 mM Phosphate Buffer (pH 7.4) with 1 mM DTT | Not specified | UV Photolysis | [1][2] |
| Fmoc-Cys(NDBF)-OCH3 | Not specified | 0.1% TFA in H2O | DMF/ACN (2:1:1 v/v/v) | Synthesis | [1][2] |
| This compound-caged peptide | 300 | Photolysis Buffer | Not specified | Two-Photon Uncaging | [1] |
| Bhc-protected Boc-cysteamine | 200 | Photolysis Buffer | Not specified | Photolysis Study | [1][2] |
| Fmoc-Cys(MeO-NDBF)-OH peptides | 100 | 50 mM Sodium Phosphate Buffer (pH 7.4) with 1 mM DTT | Not specified | Photolysis Kinetics | [3] |
| Purified Peptides | 300 | 0.1% TFA in H2O | H2O/CH3CN (1:1 v/v) | Stock Solution Preparation | [3] |
Key Observation: The data consistently indicates that while this compound itself is sparingly soluble in water, its derivatives can be dissolved in aqueous buffers, typically phosphate buffer at a physiological pH of 7.4, often in the presence of organic co-solvents like Dimethylformamide (DMF), Acetonitrile (ACN), or Dimethyl sulfoxide (DMSO). The achievable concentrations for experimental work generally fall within the micromolar range.
Experimental Protocols
The following are generalized protocols for the preparation and analysis of this compound solutions in aqueous buffers, based on methodologies cited in the literature.
Protocol 1: Preparation of this compound Solution in Aqueous Buffer
This protocol outlines the steps for preparing a working solution of a this compound-caged compound in a standard aqueous buffer.
Materials:
-
This compound-caged compound
-
Organic co-solvent (e.g., DMSO, DMF)
-
Aqueous buffer (e.g., 50 mM Phosphate Buffer, pH 7.4)
-
Vortex mixer
-
Sonicator (optional)
-
Calibrated pipettes
-
Sterile microcentrifuge tubes
Procedure:
-
Prepare a Concentrated Stock Solution:
-
Accurately weigh a small amount of the this compound-caged compound.
-
Dissolve the compound in a minimal amount of a suitable organic co-solvent (e.g., DMSO) to create a high-concentration stock solution (e.g., 10-50 mM). Ensure complete dissolution by vortexing. Gentle warming or sonication may be applied if necessary, but care should be taken to avoid degradation.
-
-
Prepare the Final Working Solution:
-
Determine the desired final concentration of the this compound compound in the aqueous buffer.
-
In a sterile microcentrifuge tube, add the required volume of the aqueous buffer.
-
While vortexing the buffer, add the appropriate volume of the concentrated stock solution dropwise to the buffer. This gradual addition helps to prevent precipitation of the compound.
-
Continue vortexing for a few minutes to ensure a homogenous solution.
-
-
Final Checks:
-
Visually inspect the solution for any signs of precipitation or cloudiness. A clear solution indicates successful dissolution.
-
If necessary, the final concentration of the organic co-solvent should be kept to a minimum (typically <1%) to avoid adverse effects in biological assays.
-
Protocol 2: Analysis of this compound in Aqueous Buffer by HPLC/LC-MS
This protocol describes a general method for the analysis of this compound and its derivatives in aqueous buffer solutions using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Materials and Equipment:
-
HPLC or LC-MS system with a UV-Vis or mass spectrometer detector
-
Reversed-phase C18 column
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA) or 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile (ACN) with 0.1% TFA or 0.1% Formic Acid
-
Prepared solution of this compound in aqueous buffer
-
Autosampler vials
Procedure:
-
Sample Preparation:
-
The prepared solution of the this compound compound can typically be injected directly. If high salt concentrations are present in the buffer, a solid-phase extraction (SPE) cleanup step may be necessary to prevent salt precipitation in the analytical system.
-
-
Chromatographic Conditions:
-
Column: A standard analytical reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution is typically employed. For example:
-
Start with a low percentage of Mobile Phase B (e.g., 5-10%).
-
Increase the percentage of Mobile Phase B linearly over a set period (e.g., to 95-100% over 15-20 minutes) to elute the compound.
-
Hold at a high percentage of Mobile Phase B for a few minutes to wash the column.
-
Return to the initial conditions and equilibrate the column before the next injection.
-
-
Flow Rate: A typical flow rate is 1 mL/min.
-
Injection Volume: 10-20 µL.
-
Detection:
-
UV-Vis: Monitor the absorbance at the maximum wavelength (λmax) of the this compound chromophore (typically around 320-360 nm).
-
MS: Use an appropriate ionization technique (e.g., Electrospray Ionization - ESI) and monitor the mass-to-charge ratio (m/z) of the parent ion and any relevant fragment ions.
-
-
-
Data Analysis:
-
Identify the peak corresponding to the this compound compound based on its retention time and/or mass spectrum.
-
Quantify the compound by integrating the peak area and comparing it to a calibration curve prepared from standards of known concentrations.
-
Mandatory Visualization
The primary application of this compound in the reviewed literature is as a photoremovable protecting group, often referred to as a "caging" group. The following diagram illustrates the general experimental workflow for using a this compound-caged compound.
Caption: Experimental workflow for utilizing this compound as a photoremovable protecting group.
References
- 1. Nitrodibenzofuran: A One- and Two-Photon Sensitive Protecting Group That Is Superior to Brominated Hydroxycoumarin for Thiol Caging in Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. A methoxy-substituted nitrodibenzofuran-based protecting group with an improved two-photon action cross-section for thiol protection in solid phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
2-Nitrodibenzofuran: A Versatile Scaffold for Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
2-Nitrodibenzofuran is a heterocyclic aromatic compound that has emerged as a valuable and versatile building block in modern organic synthesis. Its unique chemical structure, featuring a rigid dibenzofuran core and a reactive nitro group, offers a gateway to a diverse array of functionalized molecules. This guide provides a comprehensive overview of the synthesis, key reactions, and applications of this compound, with a particular focus on its utility as a photoremovable protecting group and as a precursor to other important synthetic intermediates. The information presented herein is intended to serve as a practical resource for researchers in organic chemistry, medicinal chemistry, and materials science.
Synthesis of this compound and its Derivatives
The synthesis of this compound and its substituted analogues is a crucial first step in harnessing its potential as a building block. Various synthetic strategies have been developed, often leveraging classical nitration reactions or more sophisticated cross-coupling methodologies.
One common approach involves the direct nitration of dibenzofuran. However, this can lead to a mixture of isomers, necessitating careful purification. More controlled syntheses often involve the construction of the dibenzofuran core from appropriately substituted precursors. For instance, an Ullmann coupling between 4-fluoro-2-nitrobenzaldehyde and a substituted phenol can be a key step in forming a diaryl ether intermediate, which can then be cyclized to form the dibenzofuran ring system.[1]
A notable derivative is the methoxy-substituted this compound, which has been synthesized for its enhanced photochemical properties.[2] The synthetic route to this analogue highlights a multi-step process involving diaryl ether formation, acetal protection, palladium-catalyzed aryl coupling, and subsequent functional group manipulations.[2]
Application as a Photoremovable Protecting Group
One of the most significant applications of this compound (NDBF) is as a photoremovable protecting group, particularly for thiols in peptide synthesis.[3][4][5] The NDBF group can be readily cleaved with high efficiency upon irradiation with UV light, and it also exhibits a useful two-photon absorption cross-section, allowing for cleavage with near-infrared light.[3][6] This property is highly advantageous in biological systems where spatiotemporal control of deprotection is desired and the use of longer wavelength light minimizes photodamage.[6]
The NDBF group has been shown to be superior to other photolabile protecting groups, such as the brominated hydroxycoumarin (Bhc) group, as it avoids the formation of photoisomerization byproducts.[3][4]
Synthesis of NDBF-Protected Cysteine
The preparation of Fmoc-Cys(NDBF)-OH is a key step for its incorporation into peptides via solid-phase peptide synthesis (SPPS). This is typically achieved by reacting Fmoc-cysteine methyl ester with a brominated NDBF derivative.[3]
Photolytic Cleavage of the NDBF Group
The photolytic cleavage of the NDBF protecting group from a cysteine residue results in the release of the free thiol. This process is highly efficient and can be triggered by either one- or two-photon excitation.[3]
This compound as a Versatile Synthetic Intermediate
Beyond its role as a photolabile protecting group, the chemical functionalities of this compound provide a platform for a variety of chemical transformations, positioning it as a versatile building block for more complex molecules.
Reduction of the Nitro Group to an Amine
The nitro group of this compound can be readily reduced to the corresponding amine, 2-aminodibenzofuran. This transformation is a cornerstone of its utility as a building block, as the resulting amino group opens up a vast array of subsequent chemical modifications. Catalytic hydrogenation is a common and efficient method for this reduction.
Reactions of 2-Aminodibenzofuran
2-Aminodibenzofuran is a valuable intermediate for the synthesis of a wide range of derivatives with potential applications in medicinal chemistry and materials science. The amino group can participate in various reactions, including diazotization followed by Sandmeyer reactions, as well as cross-coupling reactions.
The Sandmeyer reaction provides a means to convert the amino group of 2-aminodibenzofuran into a variety of other functional groups, such as halogens, cyano, and hydroxyl groups, via a diazonium salt intermediate. This significantly expands the synthetic utility of the dibenzofuran scaffold.
Halogenated derivatives of this compound or 2-aminodibenzofuran can serve as excellent substrates for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the introduction of a wide range of aryl and vinyl substituents onto the dibenzofuran core, enabling the synthesis of complex polycyclic aromatic systems.
Quantitative Data Summary
The following tables summarize key quantitative data for the synthesis and properties of this compound and its derivatives.
Table 1: Two-Photon Action Cross-Sections
| Compound | Two-Photon Action Cross-Section (GM) | Wavelength (nm) | Reference |
| NDBF-protected thiol | Comparable to Bhc-protected acetate | 800 | [3] |
| Methoxy-substituted NDBF | 0.71 – 1.4 | Not specified | [2] |
Table 2: Selected Reaction Yields
| Reaction | Starting Material | Product | Yield (%) | Reference |
| Diaryl ether formation | 4-fluoro-2-nitrobenzaldehyde and 2-bromo-5-methoxyphenol | 4-(2-bromo-5-methoxyphenoxy)-2-nitrobenzaldehyde | Not specified | [2] |
| Acetal protection | 4-(2-bromo-5-methoxyphenoxy)-2-nitrobenzaldehyde | 2-(4-(2-bromo-5-methoxyphenoxy)-2-nitrophenyl)-1,3-dioxolane | Not specified | [2] |
| Alkylation of Fmoc-cysteine methyl ester | NDBF-Br and Fmoc-cysteine methyl ester | Fmoc-Cys(NDBF)-OMe | 70 | [3] |
Experimental Protocols
General Procedure for Solid-Phase Peptide Synthesis (SPPS) incorporating Fmoc-Cys(NDBF)-OH[3]
Peptides are synthesized on a solid support (e.g., Wang resin) using a standard Fmoc/HCTU-based chemistry. For the incorporation of the NDBF-protected cysteine, 1.5 equivalents of both Fmoc-Cys(NDBF)-OH and HCTU are incubated with the resin for 6 hours. Standard amino acid couplings are performed with 4 equivalents of the Fmoc-amino acid and HCTU for 30 minutes. Fmoc deprotection is achieved using 10% piperidine in DMF.
General Procedure for UV Photolysis of NDBF-Caged Peptides[3]
A solution of the NDBF-caged peptide (200-300 µM) in a suitable buffer (e.g., 50 mM phosphate buffer, pH 7.5, containing 1 mM DTT) is irradiated with 365 nm light. The progress of the photolysis is monitored by RP-HPLC. For two-photon uncaging, irradiation at 800 nm using a Ti:Sapphire laser can be employed.
Conclusion
This compound has proven to be a highly valuable and multifaceted building block in organic synthesis. Its primary application as a photoremovable protecting group for thiols has been well-established, offering significant advantages in terms of cleavage efficiency and the avoidance of side reactions. Furthermore, the ability to transform the nitro group into an amine opens up a wide range of possibilities for further functionalization of the dibenzofuran core through reactions such as Sandmeyer and cross-coupling reactions. This versatility makes this compound and its derivatives attractive scaffolds for the development of new pharmaceuticals, molecular probes, and advanced materials. The detailed synthetic protocols and quantitative data provided in this guide are intended to facilitate the broader adoption and exploration of this promising class of compounds in the scientific community.
References
- 1. ACG Publications - Synthesis of carbazole-based acetyl benzohydrazides targeting urease enzyme inhibition [acgpubs.org]
- 2. Synthesis of Carbazoles and Dibenzofurans via Cross-Coupling of o-Iodoanilines and o-Iodophenols with Silylaryl Triflates and Subsequent Pd-Catalyzed Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. WO2016163682A1 - Efficient synthesis method for carbazole derivatives - Google Patents [patents.google.com]
- 5. Nitrodibenzofuran: A One- and Two-Photon Sensitive Protecting Group That Is Superior to Brominated Hydroxycoumarin for Thiol Caging in Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
Unveiling the Light-Driven Reactions of 2-Nitrodibenzofuran: A Computational Perspective
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
2-Nitrodibenzofuran (NDBF) has emerged as a photolabile protecting group of significant interest, particularly in the field of drug delivery and neuroscience. Its ability to undergo a chemical transformation upon exposure to light allows for the precise, spatiotemporal release of bioactive molecules, a process often referred to as "uncaging." This light-mediated control offers researchers a powerful tool to study and manipulate biological systems with high precision. Computational chemistry provides an invaluable lens through which to understand the intricate details of the photochemical processes that govern the uncaging of NDBF. By modeling the behavior of NDBF at the molecular level, we can elucidate the reaction mechanisms, predict the efficiency of photorelease, and design new NDBF-based phototriggers with enhanced properties. This technical guide delves into the computational studies of this compound photochemistry, offering a comprehensive overview of the theoretical frameworks, key findings, and methodological considerations for researchers in the field.
Core Photochemical Reaction Pathway
The photochemistry of this compound is conceptually similar to that of other o-nitrobenzyl-based photolabile protecting groups. The process is initiated by the absorption of a photon, which excites the molecule to a higher electronic state. This initial excitation is followed by a series of rapid intramolecular transformations, culminating in the release of the "caged" molecule and the formation of a nitroso-ketone byproduct. While the general scheme is understood, computational studies are crucial for delineating the precise energetic landscape of this reaction, identifying key intermediates and transition states that govern the reaction rate and efficiency.
A generalized photochemical uncaging mechanism for a this compound derivative, based on computational studies of related nitroaromatic compounds, is depicted below. This pathway highlights the critical steps from photoexcitation to the release of the leaving group (LG).
A Technical Guide to the Environmental Degradation of Nitrodibenzofurans
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the environmental degradation pathways of nitrodibenzofurans (NDFs). These compounds, and their parent structures, are present in the environment as byproducts of incomplete combustion and industrial processes. Understanding their fate is critical for environmental risk assessment and bioremediation strategies. This document details the key biotic and abiotic degradation mechanisms, presents quantitative data, outlines experimental protocols, and visualizes the core pathways.
Biodegradation of Nitrodibenzofurans
The microbial breakdown of nitrodibenzofurans is a key process in their environmental attenuation. Aerobic bacteria, particularly from the genus Sphingomonas, have demonstrated the capability to metabolize these compounds. The degradation typically proceeds via an initial attack on the aromatic ring system, followed by ring cleavage and subsequent metabolism of the resulting aliphatic acids.
Aerobic Biodegradation Pathway
The aerobic biodegradation of NDFs, such as 2-nitrodibenzofuran, is initiated by a dioxygenase enzyme. Unlike the degradation of the unsubstituted dibenzofuran, where the attack can occur on either ring, the presence of the nitro group directs the initial enzymatic action.
Studies on Sphingomonas sp. strain HH69 show that the degradation of 2- and 3-nitrodibenzofuran is predominantly initiated by a dioxygenolytic attack on the unsubstituted aromatic ring. This angular dioxygenation leads to the formation of a nitrated trihydroxybiphenyl intermediate. This intermediate is then proposed to undergo further degradation analogous to known pathways for other aromatic compounds. Specifically, the pathway is hypothesized to proceed through a meta-cleavage of the biphenyl structure, yielding salicylic acid and a nitrocatechol. The nitrocatechol is then funneled into a lower degradation pathway, involving the removal of the nitro group and subsequent ring cleavage, ultimately leading to intermediates of the TCA cycle.
The key steps are:
-
Angular Dioxygenation: A dibenzofuran dioxygenase attacks the unsubstituted ring at the 4 and 4a positions.
-
Spontaneous Rearomatization: The unstable diol intermediate rearranges to form a nitrated trihydroxybiphenyl.
-
Meta-Cleavage: An extradiol dioxygenase cleaves the dihydroxylated ring of the biphenyl intermediate.
-
Hydrolysis: The resulting meta-cleavage product is hydrolyzed to yield salicylic acid and 4-nitrocatechol.
-
Denitrification & Ring Cleavage: The 4-nitrocatechol is converted to 1,2,4-benzenetriol with the release of a nitrite ion. This is followed by intradiol dioxygenase cleavage of the benzenetriol and further metabolism via the β-ketoadipate pathway.[1][2][3]
Key Microorganisms and Enzymes
Several bacterial strains are known for their ability to degrade dibenzofuran and its derivatives.
| Microorganism | Key Enzyme Class | Function in Pathway |
| Sphingomonas sp. HH69 | Dibenzofuran Dioxygenase | Catalyzes the initial angular dioxygenation. |
| Sphingomonas wittichii RW1 | Meta-cleavage Product Hydrolase | Hydrolyzes the ring-fission product of the biphenyl intermediate. |
| Terrabacter sp. DPO360 | 2,3-dihydroxybiphenyl-1,2-dioxygenase | Cleaves the dihydroxylated ring of biphenyl intermediates. |
| Burkholderia sp. SJ98 | Benzenetriol Dioxygenase | Catalyzes the ring cleavage of 1,2,4-benzenetriol, a key step in nitrocatechol degradation.[2] |
Biodegradation Pathway Diagram
Bacterial Signaling Pathway
The expression of catabolic genes for aromatic compounds is tightly regulated. Typically, a regulatory protein controls the transcription of the operons encoding the degradative enzymes. The inducer molecule is often an intermediate of the pathway itself. For dibenzofuran and naphthalene degradation, regulators of the LysR-type transcriptional regulator (LTTR) family are common.[4] These proteins bind to the promoter region of the catabolic genes, activating transcription upon binding to an inducer molecule like salicylate.[4]
Abiotic Degradation: Photodegradation
Nitrodibenzofurans are known to be highly sensitive to light, a property exploited in their use as photoremovable "caging" groups in biochemistry.[5] This photosensitivity is also a primary driver of their abiotic degradation in the environment, particularly in sunlit surface waters.
Photodegradation Mechanism
The photodegradation of NDFs is initiated by the absorption of UV light (wavelengths around 300-370 nm). This excites the molecule to a singlet state, which can then react with molecular oxygen.[6] The reaction can proceed through the formation of a radical cation of the NDF and a superoxide radical anion.[6] This process ultimately leads to the cleavage of the molecule. In environmental systems, the presence of substances like nitrate and dissolved organic matter can generate hydroxyl radicals (•OH) under sunlight, which can significantly accelerate the degradation of aromatic compounds.[7]
Quantitative Degradation Data
Direct environmental half-life data for nitrodibenzofurans is scarce. However, data from related compounds can provide useful estimates. The high quantum yield of NDF photolysis (approx. 0.7) suggests rapid degradation under ideal conditions.
Table 1: Estimated Environmental Half-Lives of Related Nitroaromatic Compounds
| Compound | Medium | Condition | Half-Life |
| Nitrophenols | Fresh Water | Photolysis | 1 - 8 days[8] |
| Nitrophenols | Sea Water | Photolysis | 13 - 139 days[8] |
| 4-Nitrophenol | Topsoil | Aerobic Biodegradation | 1 - 3 days[8] |
| 2-Nitrophenol | Soil | Aerobic Biodegradation | ~12 days[8] |
| Nitrobenzene | River Water | Photolysis | 17 - 22 hours[9] |
Table 2: Photodegradation Kinetic Data for Dibenzofuran (Parent Compound)
| UV Source | H₂O₂ (mg/L) | Rate Constant (k, min⁻¹) | Quantum Yield (mol/E) |
| Low Pressure UV | 0 | 0.003 | 1.8 x 10⁻²[7] |
| Low Pressure UV | 25 | 0.022 | - |
| Medium Pressure UV | 0 | 0.005 | 1.4 x 10⁻³[7] |
| Medium Pressure UV | 25 | 0.052 | - |
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the environmental degradation of nitrodibenzofurans.
Protocol: Microbial Degradation Assay
This protocol outlines the steps to assess the biodegradation of an NDF by a bacterial isolate.
-
Media Preparation:
-
Prepare a mineral salts medium (MSM) containing essential minerals (e.g., (NH₄)₂SO₄, K₂HPO₄, KH₂PO₄, MgSO₄, and trace elements).
-
Autoclave the medium to ensure sterility.
-
Prepare a stock solution of the target nitrodibenzofuran (e.g., 10 mg/mL in a suitable solvent like acetone or DMSO).
-
-
Inoculum Preparation:
-
Grow the bacterial strain (e.g., Sphingomonas sp.) in a rich medium (e.g., Nutrient Broth) to obtain a dense culture.
-
Harvest the cells by centrifugation (e.g., 5000 x g for 10 minutes).
-
Wash the cell pellet twice with sterile MSM to remove residual rich medium. Resuspend the final pellet in MSM to a desired optical density (e.g., OD₆₀₀ = 1.0).
-
-
Experimental Setup:
-
In sterile flasks, add MSM.
-
Spike the MSM with the NDF stock solution to a final concentration (e.g., 50 mg/L). Ensure the solvent concentration is minimal (<0.1%) to avoid toxicity.
-
Inoculate the flasks with the prepared bacterial culture (e.g., 1% v/v).
-
Prepare two sets of controls:
-
Abiotic Control: Flask with MSM and NDF, but no bacteria.
-
Biotic Control: Flask with MSM and bacteria, but no NDF.
-
-
-
Incubation and Sampling:
-
Incubate all flasks on a rotary shaker (e.g., 150 rpm) at an appropriate temperature (e.g., 30°C) in the dark to prevent photodegradation.
-
Collect samples aseptically from each flask at regular time intervals (e.g., 0, 6, 12, 24, 48, 72 hours).
-
-
Sample Analysis:
-
For each sample, centrifuge to pellet the cells.
-
Filter the supernatant through a 0.22 µm filter.
-
Analyze the supernatant for the parent NDF concentration and the formation of metabolites using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[5]
-
Protocol: Analytical Quantification by HPLC
This protocol describes a general method for quantifying NDFs and their degradation products.
-
Instrumentation: A standard HPLC system equipped with a UV-Vis or Photodiode Array (PDA) detector and a C18 reverse-phase column.
-
Mobile Phase: A gradient elution is typically used. For example, a gradient of acetonitrile and water (both containing 0.1% formic acid to improve peak shape) from 10% to 90% acetonitrile over 20-30 minutes.
-
Detection: Monitor at multiple wavelengths. The parent NDF will have a strong absorbance around 320-360 nm. Metabolites like salicylic acid and catechols absorb at lower wavelengths (e.g., 280-300 nm).
-
Quantification: Create a calibration curve using standards of the parent NDF and any available metabolite standards. Calculate the concentration in the experimental samples by comparing their peak areas to the calibration curve.
Experimental Workflow Diagram
Conclusion
Nitrodibenzofurans are susceptible to both biotic and abiotic degradation in the environment. Aerobic biodegradation, driven by bacteria like Sphingomonas sp., proceeds through an angular dioxygenation pathway, leading to ring cleavage and eventual mineralization. The high photosensitivity of the NDF structure also makes photodegradation a significant attenuation mechanism in aquatic environments. While the principal pathways are understood, further research is needed to fully elucidate the downstream metabolites of biodegradation, quantify degradation rates in complex environmental matrices, and assess the toxicity of intermediate products.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. p-Nitrophenol degradation via 4-nitrocatechol in Burkholderia sp. SJ98 and cloning of some of the lower pathway genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Bacterial Transcriptional Regulators for Degradation Pathways of Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Aqueous photodegradation and toxicity of the polycyclic aromatic hydrocarbons fluorene, dibenzofuran and dibenzothiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 8. atsdr.cdc.gov [atsdr.cdc.gov]
- 9. POTENTIAL FOR HUMAN EXPOSURE - Toxicological Profile for Nitrobenzene - NCBI Bookshelf [ncbi.nlm.nih.gov]
The Advent of Nitrodibenzofuran: A New Era in Photolabile Caging Technology
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The precise spatiotemporal control over the release of bioactive molecules is a cornerstone of modern chemical biology and drug development. Photolabile protecting groups, or "caging groups," have emerged as indispensable tools in this endeavor, allowing for the light-induced activation of compounds with high precision. This technical guide delves into the history, discovery, and application of nitrodibenzofuran (NDBF) caging groups, a class of chromophores that has set a new standard for uncaging efficiency and versatility.
From Humble Beginnings to a Pressing Need for Innovation: A Brief History
The concept of using light to remove a protecting group was first demonstrated in the 1960s.[1] The field gained significant momentum in the late 1970s with the introduction of ortho-nitrobenzyl (oNB) based caging groups, which became the workhorses for caging a wide array of biologically relevant molecules, including ATP and cAMP.[2][3] These early caging groups, however, were hampered by low quantum yields and limited absorption in the near-UV range, necessitating high-intensity light sources that could be detrimental to living cells.[4] Subsequent developments, such as the introduction of coumarin-based and brominated hydroxycoumarin (Bhc) caging groups, offered improved two-photon absorption cross-sections, a critical parameter for deep-tissue and subcellular uncaging.[5][6] However, these groups often suffered from drawbacks like photoisomerization to dead-end products, limiting their utility.[5]
The stage was thus set for the development of a new class of caging groups that could overcome these limitations. The introduction of the nitrodibenzofuran (NDBF) chromophore in 2006 by Momotake et al. marked a significant leap forward.[6] NDBF was engineered to possess a more extensive π-electron system compared to its predecessors, resulting in vastly improved photochemical properties.[6]
Unparalleled Photochemical Properties of Nitrodibenzofuran
The superiority of NDBF as a caging group stems from its exceptional photophysical characteristics. It exhibits a high molar extinction coefficient and a remarkable quantum yield of photolysis, leading to an uncaging efficiency that is 16 to 160 times greater than that of commonly used caged compounds.[6] Furthermore, NDBF possesses a significant two-photon action cross-section, making it highly suitable for both one- and two-photon uncaging applications in living cells.[4][6]
Quantitative Photophysical and Photochemical Data
The following tables summarize the key quantitative data for NDBF and its derivatives, and provide a comparison with other commonly used photolabile protecting groups.
| Caging Group | Caged Molecule | Wavelength (nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Quantum Yield (Φ) | Two-Photon Action Cross-Section (δu, GM) | Reference(s) |
| NDBF | EGTA | ~350 | 18,400 | 0.7 | ~0.6 | [6] |
| MeO-NDBF | Cysteine Peptide | 355 | - | 0.53 | 0.71 - 1.4 | [7] |
| NDBF | Cysteine Peptide | 320 | - | 0.70 | - | [7] |
| o-nitrobenzyl (oNB) | - | - | Low | Low | Very Low | [3][5] |
| Bhc | Thiol | - | High | Moderate | Comparable to NDBF | [5] |
Experimental Protocols: A Guide to Synthesis and Uncaging
The versatility of NDBF is further highlighted by its straightforward incorporation into various molecules, particularly peptides, and its efficient photolysis under standard experimental conditions.
Synthesis of Fmoc-Cys(NDBF)-OH for Solid-Phase Peptide Synthesis
A common strategy for incorporating NDBF-caged cysteine into peptides involves the synthesis of an Fmoc-protected building block suitable for solid-phase peptide synthesis (SPPS).[5]
Materials:
-
Dibenzofuran
-
Fmoc-cysteine methyl ester
-
NDBF-Br (synthesized from dibenzofuran)
-
(CH₃)₃SnOH
Procedure:
-
Synthesize NDBF-Br from dibenzofuran in a multi-step process.
-
React Fmoc-cysteine methyl ester with NDBF-Br under acidic conditions.
-
Hydrolyze the resulting methyl ester using (CH₃)₃SnOH to yield Fmoc-Cys(NDBF)-OH.[5]
-
The purified Fmoc-Cys(NDBF)-OH can then be incorporated into peptides using standard SPPS protocols.[5]
One-Photon Uncaging Protocol
Equipment:
-
Rayonet photoreactor or a similar UV lamp source (e.g., centered at 365 nm)[5]
-
Quartz cuvettes or appropriate reaction vessels
Procedure:
-
Prepare a solution of the NDBF-caged compound in a suitable buffer (e.g., 50 mM phosphate buffer, pH 7.5, containing 1 mM DTT for caged thiols).[6]
-
Irradiate the solution with 365 nm light for a predetermined duration.
-
Monitor the progress of the uncaging reaction by analytical techniques such as RP-HPLC and LC-MS to confirm the formation of the deprotected product.[5][6]
Two-Photon Uncaging Protocol
Equipment:
-
A two-photon microscope equipped with a mode-locked Ti:Sapphire laser tuned to approximately 800 nm.[5]
Procedure:
-
Prepare the sample containing the NDBF-caged compound, typically in a cellular or tissue context.
-
Deliver focused laser pulses at ~800 nm to the specific region of interest.
-
Monitor the biological response resulting from the localized uncaging of the bioactive molecule (e.g., changes in fluorescence, electrophysiological recordings).[6]
Visualizing the Impact: NDBF in Action
The following diagrams, generated using the DOT language for Graphviz, illustrate the logical relationships and experimental workflows involving NDBF caging groups.
References
- 1. Photolabile protecting group - Wikipedia [en.wikipedia.org]
- 2. Development of photolabile protecting groups and their application to the optochemical control of cell signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. nathan.instras.com [nathan.instras.com]
- 5. researchgate.net [researchgate.net]
- 6. The nitrodibenzofuran chromophore: a new caging group for ultra-efficient photolysis in living cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development of Photolabile Protecting Groups and their Application to the Optochemical Control of Cell Signaling - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Theoretical Calculation of the 2-Nitrodibenzofuran Two-Photon Absorption Cross-Section
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the theoretical and computational methodologies used to determine the two-photon absorption (TPA) cross-section of 2-Nitrodibenzofuran (NDBF). NDBF is a promising photocaging group, and understanding its TPA properties is crucial for its application in fields like targeted drug delivery and light-activated biomaterials.[1]
Introduction to this compound and Two-Photon Absorption
This compound (NDBF) has emerged as a superior photoremovable protecting group, particularly for caging thiols in peptides.[1] Its utility stems from its efficient cleavage upon exposure to light, releasing the protected molecule. This process can be triggered by conventional one-photon absorption (OPA) using UV light or, more advantageously, by two-photon absorption (TPA) using near-infrared (NIR) light.[1]
TPA is a nonlinear optical process where a molecule simultaneously absorbs two lower-energy photons to transition to an excited state.[2] This mechanism offers significant advantages for biological applications, including:
-
Increased Penetration Depth: NIR light penetrates biological tissues more deeply and with less scattering than UV light.[3]
-
Enhanced Spatial Resolution: The quadratic dependence of TPA on light intensity confines the excitation to the focal point of the laser, allowing for precise three-dimensional control.[2]
-
Reduced Phototoxicity: The use of lower-energy NIR light minimizes damage to surrounding cells and tissues.[4]
The efficiency of this process is quantified by the TPA cross-section (δTPA), measured in Goeppert-Mayer (GM) units (1 GM = 10-50 cm4 s photon-1).[5] A high TPA cross-section is a key design goal for developing effective photocages for in vivo applications. Theoretical calculations are indispensable for predicting and understanding the structure-property relationships that govern the TPA cross-section, thereby guiding the rational design of more efficient NDBF-based systems.
Theoretical Foundations and Computational Methodologies
The TPA cross-section is a complex molecular property that can be predicted using quantum chemical calculations. The primary theoretical framework for these calculations is Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), which offer a good balance between accuracy and computational cost.[3][6]
The calculation of the TPA spectrum is achieved through response theory, where the TPA cross-section is derived from the single residues of the quadratic response function.[3][7] This function describes the second-order response of the molecule's electron density to the oscillating electric field of the incident light.
The general computational workflow involves several key steps, as illustrated below.
Caption: Computational workflow for TPA cross-section calculation.
Detailed Computational Protocol
This section outlines a typical protocol for calculating the TPA cross-section of this compound using widely available quantum chemistry software packages like Gaussian, DALTON, or Q-Chem.[3][7][8]
Protocol: TPA Cross-Section Calculation for this compound
-
Molecular Structure Preparation:
-
Obtain the 3D coordinates of this compound.
-
-
Ground State Geometry Optimization:
-
Method: Density Functional Theory (DFT).
-
Functional: B3LYP is a commonly used hybrid functional for ground state geometries.[3][4]
-
Basis Set: A Pople-style basis set such as 6-31+G(d,p) is often sufficient for initial optimization.
-
Solvent Model: If calculations are meant to simulate experimental conditions, include a solvent model like the Polarizable Continuum Model (PCM).
-
Purpose: To find the lowest energy conformation of the molecule.
-
-
Vibrational Frequency Calculation:
-
Method: Perform a frequency calculation at the same level of theory as the optimization.
-
Purpose: To verify that the optimized structure is a true energy minimum (i.e., no imaginary frequencies).
-
-
Excited State and TPA Calculation:
-
Method: Time-Dependent Density Functional Theory (TD-DFT) using the quadratic response formalism.[3][9]
-
Functional: For TPA calculations, especially in molecules with potential charge-transfer character, a range--separated functional like CAM-B3LYP is often recommended as it can provide more accurate excited-state properties compared to standard hybrid functionals.[4][8][10]
-
Basis Set: For response properties, a more flexible, diffuse-function-augmented basis set like aug-cc-pVDZ is preferable.
-
Calculation Type: Specify a quadratic response or TPA calculation to compute the two-photon transition moments between the ground state and several of the lowest-energy excited states.
-
-
Data Analysis and Cross-Section Conversion:
-
The calculation will output the TPA strengths (δTPA) in atomic units.
-
This microscopic value must be converted to the macroscopic, experimentally comparable TPA cross-section (σTPA) in GM. This conversion involves physical constants and a lineshape function (typically Lorentzian or Gaussian) to account for spectral broadening.[8][10] The conversion can be sensitive to the conventions used, which requires careful implementation.[8]
-
Structure-Property Relationships for Enhancing TPA
Theoretical and experimental studies on NDBF and related nitrofuran compounds have identified key molecular design strategies to enhance the TPA cross-section.[4][11] These principles are crucial for developing next-generation photocages with improved performance.
-
Extended π-Conjugation: Increasing the length of the conjugated system is a well-established method for boosting TPA activity. For nitrofuran derivatives, a longer conjugation length leads to a larger TPA cross-section.[5][9][12]
-
Donor-Acceptor Substitution: Introducing electron-donating groups to the NDBF scaffold can increase the intramolecular charge-transfer character of the electronic transitions, which often enhances TPA.[4][11]
-
Dimerization: Computational studies suggest that forming NDBF dimers can lead to a significant enhancement of the TPA cross-section.[4]
Caption: Key structure-property relationships for enhancing TPA in NDBF.
Quantitative Data
While theoretical studies provide invaluable guidance, they are benchmarked against experimental data. Below is a summary of relevant TPA cross-section values for NDBF derivatives and related compounds.
| Compound | TPA Cross-Section (δTPA) [GM] | Wavelength [nm] | Notes |
| Methoxy-substituted NDBF derivative | 0.71 – 1.4 | Not specified | This is a two-photon action cross-section (δu), which is the TPA cross-section multiplied by the uncaging quantum efficiency.[13] |
| Quinifuryl (nitrofuran derivative) | 64 | 640 | A related nitrofuran with a longer conjugation length, showing a significantly higher TPA cross-section.[5][9] |
| Nitrofurantoin (nitrofuran derivative) | 20 | 780 | A smaller nitrofuran derivative for comparison.[5][9] |
The data clearly illustrates the principle that extending the molecular structure (as in Quinifuryl) can dramatically increase the TPA cross-section compared to smaller analogues. The development of a methoxy-substituted NDBF with a notable two-photon action cross-section underscores the success of applying these design principles.[13]
References
- 1. Nitrodibenzofuran: A One- and Two-Photon Sensitive Protecting Group That Is Superior to Brominated Hydroxycoumarin for Thiol Caging in Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cnls.lanl.gov [cnls.lanl.gov]
- 3. trygvehelgaker.no [trygvehelgaker.no]
- 4. conservancy.umn.edu [conservancy.umn.edu]
- 5. Experimental and theoretical study of two-photon absorption in nitrofuran derivatives: Promising compounds for photochemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Determination of Two-Photon-Absorption Cross Sections Using Time-Dependent Density Functional Theory Tight Binding: Application to Fluorescent Protein Chromophores - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Benchmarking two-photon absorption cross sections: performance of CC2 and CAM-B3LYP - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/C5CP03241E [pubs.rsc.org]
- 9. pubs.aip.org [pubs.aip.org]
- 10. researchgate.net [researchgate.net]
- 11. experts.umn.edu [experts.umn.edu]
- 12. api.creol.ucf.edu [api.creol.ucf.edu]
- 13. Methoxy-Substituted Nitrodibenzofuran-Based Protecting Group with an Improved Two-Photon Action Cross-Section for Thiol Protection in Solid Phase Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Stability of 2-Nitrodibenzofuran Under Physiological Conditions: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Nitrodibenzofuran (2-NDBF) is a heterocyclic aromatic compound that has garnered significant interest, primarily as a photolabile protecting group, or "caging" group, in chemical biology and drug delivery. Its utility in these applications relies on its ability to be cleaved from a target molecule with high spatial and temporal precision using light. However, for any in vivo or cell-based application, a thorough understanding of the stability of the 2-NDBF core structure under physiological conditions (pH 7.4, 37°C, in the presence of metabolic enzymes) is paramount. This technical guide provides a comprehensive overview of the anticipated stability of this compound, drawing upon the known behavior of related nitroaromatic and benzofuran compounds. It details the experimental protocols necessary to quantitatively assess its stability and outlines the expected metabolic pathways.
While direct quantitative stability data for the this compound molecule is not extensively available in the public domain, its use in live-cell imaging and uncaging experiments suggests a degree of stability within the cellular milieu for the duration of these studies.[1][2] The thioether linkage, when 2-NDBF is used to cage cysteine residues in peptides, has been noted for its stability during solid-phase peptide synthesis.[3]
Predicted Metabolic Pathways and Stability Considerations
The chemical structure of this compound suggests several potential routes of metabolic transformation and degradation under physiological conditions. The primary routes of metabolism for nitroaromatic compounds involve enzymatic reduction of the nitro group, primarily by cytochrome P450 (CYP) enzymes found in liver microsomes.[4]
Nitroreduction
The nitro group of 2-NDBF is susceptible to reduction to the corresponding nitroso, hydroxylamino, and ultimately, amino derivatives. This reductive metabolism can occur under both aerobic and anaerobic conditions, with the latter often favoring more complete reduction.[4] The hydroxylamine intermediate is a reactive species that can potentially bind to macromolecules.
Ring Hydroxylation
The dibenzofuran ring system can undergo oxidative metabolism, also mediated by CYP enzymes, to form hydroxylated metabolites. The position of hydroxylation can influence the subsequent metabolic fate and toxicological profile of the compound.
Hydrolytic Stability
The ether linkage within the dibenzofuran core is generally stable to hydrolysis under physiological pH. Symmetrical disulfides are also reported to be stable in aqueous media at neutral pH.[5] While specific data for the ether bond in 2-NDBF is unavailable, significant hydrolytic degradation in the absence of enzymatic activity is not anticipated.
Data on Metabolic Stability of Structurally Related Compounds
Direct quantitative data on the metabolic stability of this compound is scarce. However, data from related nitroaromatic and benzofuran compounds can provide an indication of its likely metabolic fate. The following table summarizes general findings for these classes of compounds.
| Compound Class | Metabolic Pathway | Key Enzymes | General Stability |
| Nitroaromatics | Nitroreduction to amines via nitroso and hydroxylamino intermediates.[4] | Cytochrome P450 Reductases[6] | Variable, depends on substitution and redox environment. |
| Benzofurans | Ring hydroxylation, oxidative cleavage of the furan ring. | Cytochrome P450 enzymes[7] | Generally metabolized, but rates vary widely based on substitution. |
| Nitrofurans | Rapid metabolism, with metabolites binding to proteins.[8] | Multiple reductases[6] | Generally low stability in vivo. |
Experimental Protocols for Stability Assessment
To definitively determine the stability of this compound under physiological conditions, a series of well-established in vitro assays are recommended.
Protocol 1: Metabolic Stability in Liver Microsomes
This assay assesses the intrinsic clearance of a compound by Phase I metabolic enzymes, primarily cytochrome P450s.[9]
Materials:
-
This compound
-
Pooled liver microsomes (human, rat, mouse)[10]
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP+)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (or other suitable organic solvent)
-
Control compounds (high and low clearance)
-
Incubator/shaking water bath (37°C)
-
LC-MS/MS system
Procedure:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO, acetonitrile).
-
In a microcentrifuge tube, pre-warm a solution of liver microsomes in phosphate buffer (pH 7.4) at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system and the this compound solution (final concentration typically 1 µM).
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding an equal volume of cold acetonitrile.
-
Centrifuge the samples to pellet the precipitated protein.
-
Analyze the supernatant for the remaining concentration of this compound using a validated LC-MS/MS method.
-
Calculate the in vitro half-life (t½) and intrinsic clearance (CLint).
Protocol 2: Stability in Plasma
This assay evaluates the stability of a compound in the presence of plasma enzymes and its potential for binding to plasma proteins.
Materials:
-
This compound
-
Freshly thawed plasma (human, rat, mouse)
-
Phosphate buffered saline (PBS, pH 7.4)
-
Acetonitrile (or other suitable organic solvent)
-
Incubator/shaking water bath (37°C)
-
LC-MS/MS system
Procedure:
-
Prepare a stock solution of this compound.
-
Spike the this compound stock solution into pre-warmed plasma at 37°C.
-
At various time points (e.g., 0, 30, 60, 120, 240 minutes), take an aliquot of the plasma sample and precipitate the proteins with cold acetonitrile.
-
Centrifuge the samples and analyze the supernatant for the concentration of this compound by LC-MS/MS.
-
Determine the percentage of compound remaining over time to assess stability.
Protocol 3: Hydrolytic Stability at Physiological pH
This assay determines the intrinsic chemical stability of the compound in an aqueous environment at physiological pH and temperature.
Materials:
-
This compound
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (or other suitable organic solvent)
-
Incubator/shaking water bath (37°C)
-
LC-MS/MS system
Procedure:
-
Prepare a solution of this compound in phosphate buffer (pH 7.4).
-
Incubate the solution at 37°C.
-
At various time points (e.g., 0, 1, 4, 8, 24 hours), take an aliquot and mix with an equal volume of acetonitrile.
-
Analyze the samples by LC-MS/MS to quantify the concentration of this compound.
-
Calculate the degradation rate constant and half-life.
Visualizations
Predicted Metabolic Pathway of this compound
Caption: Predicted metabolic fate of this compound in vivo.
Experimental Workflow for In Vitro Metabolic Stability Assessment
Caption: General workflow for assessing 2-NDBF stability in biological matrices.
Conclusion
While this compound shows promise as a photolabile caging group, a comprehensive understanding of its stability under physiological conditions is crucial for its effective and safe application in biological systems. The information and experimental protocols provided in this guide offer a framework for researchers and drug development professionals to systematically evaluate the metabolic fate and intrinsic stability of 2-NDBF. The anticipated primary metabolic pathways involve nitroreduction and aromatic hydroxylation, catalyzed by hepatic enzymes. The detailed experimental protocols for assessing stability in liver microsomes, plasma, and buffer will enable the generation of the necessary quantitative data to inform the design of future studies and the development of 2-NDBF-based molecular tools and therapeutics. The lack of direct stability data in the current literature underscores the importance of conducting these described studies to fill this knowledge gap.
References
- 1. Nitrodibenzofuran: A One- and Two-Photon Sensitive Protecting Group That Is Superior to Brominated Hydroxycoumarin for Thiol Caging in Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nitrodibenzofuran: A One- and Two-Photon Sensitive Protecting Group That Is Superior to Brominated Hydroxycoumarin for Thiol Caging in Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Chemical Biology of Reactive Sulfur Species: Hydrolysis-Driven Equilibrium of Polysulfides as a Determinant of Physiological Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Microsomal oxidative stress induced by NADPH is inhibited by nitrofurantoin redox biotranformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cytotoxic effects of psychotropic benzofuran derivatives, N-methyl-5-(2-aminopropyl)benzofuran and its N-demethylated derivative, on isolated rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Determination of Nitrofuran Metabolites in Fish by Ultraperformance Liquid Chromatography-Photodiode Array Detection with Thermostatic Ultrasound-Assisted Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In Vitro Drug Metabolism Using Liver Microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. bioivt.com [bioivt.com]
The Reactivity Landscape of the 2-Nitrodibenzofuran Core: A Technical Guide for Researchers
For Immediate Release
This technical guide provides a comprehensive overview of the chemical reactivity of the 2-nitrodibenzofuran core, a heterocyclic scaffold of increasing interest in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field of drug discovery, offering a detailed exploration of the synthesis, functionalization, and potential biological applications of this versatile molecule.
Introduction
The dibenzofuran framework is a privileged heterocyclic system found in a variety of natural products and pharmacologically active compounds. The introduction of a nitro group at the 2-position significantly modulates the electronic properties of the dibenzofuran core, opening up a diverse range of chemical transformations. This guide will delve into the key aspects of this compound's reactivity, including its synthesis, the reactivity of the nitro group, and the potential for substitution on the aromatic rings. The application of this compound as a photolabile protecting group will also be discussed, highlighting its utility in chemical biology and drug delivery.
Synthesis of the this compound Core
The synthesis of this compound can be achieved through various synthetic routes. One common approach involves the nitration of dibenzofuran. However, for more controlled regioselectivity, a multi-step synthesis starting from appropriately substituted precursors is often preferred. A general synthetic strategy for a substituted this compound is outlined below.
Experimental Protocol: Synthesis of a Methoxy-Substituted this compound Derivative[1]
A synthetic route to a methoxy-substituted nitrodibenzofuran has been developed, which involves a key palladium-catalyzed intramolecular aryl coupling reaction.[1]
Step 1: Synthesis of 4-(2-bromo-5-methoxyphenoxy)-2-nitrobenzaldehyde. To a solution of 4-fluoro-2-nitrobenzaldehyde (2.29 g, 13.6 mmol) in DMF (100 mL), 2-bromo-5-methoxyphenol (2.62 g, 12.9 mmol) and K₂CO₃ (5.4 g, 39 mmol) are added sequentially. The reaction mixture is purged with argon and stirred at room temperature for 6 hours, followed by heating at 50 °C for 12 hours. After completion, the mixture is cooled, poured into aqueous NH₄Cl, and extracted with ethyl acetate. The organic layer is washed, dried, and concentrated. The crude product is purified by column chromatography to yield the diaryl ether.
Step 2: Acetal Protection. The aldehyde from the previous step is protected as a dioxolane acetal to prevent interference in the subsequent coupling reaction.
Step 3: Palladium-Catalyzed Intramolecular Aryl Coupling. The acetal-protected diaryl ether (3 g, 8.1 mmol) is dissolved in dimethylacetamide (60 mL). Sodium acetate (1.0 g, 12.2 mmol) and Pd/C (239 mg, 0.228 mmol) are added. The mixture is stirred at 115 °C for 2 days. After filtration and workup, the crude product is purified by column chromatography to afford 2-(1,3-dioxolan-2-yl)-7-methoxy-3-nitrodibenzo[b,d]furan with an 85% yield.[1]
Step 4: Deprotection. The acetal is deprotected under acidic conditions to yield the corresponding aldehyde.
Step 5: Reduction to Alcohol. The aldehyde is then reduced to the corresponding alcohol using a suitable reducing agent like sodium borohydride.
Key Reactions of the this compound Core
The reactivity of this compound is primarily dictated by the electron-withdrawing nature of the nitro group and the inherent aromaticity of the dibenzofuran system.
Reduction of the Nitro Group
A pivotal transformation of the this compound core is the reduction of the nitro group to an amine, yielding 2-aminodibenzofuran. This amine serves as a versatile handle for further functionalization, including amide bond formation, diazotization, and transition metal-catalyzed cross-coupling reactions.
A general and efficient method for the reduction of nitroarenes that can be adapted for this compound is the use of hydrazine hydrate in the presence of a palladium on carbon (Pd/C) catalyst.[2][3][4][5]
Procedure: To a solution of the this compound derivative (1 mmol) in methanol (5 mL), 5% Pd/C is added, followed by the addition of hydrazine hydrate (10 mmol). The resulting mixture is heated at reflux (around 80 °C) for a short duration (typically 5-30 minutes). The reaction progress is monitored by thin-layer chromatography. Upon completion, the reaction mixture is filtered to remove the catalyst and the solvent is evaporated under reduced pressure to yield the corresponding 2-aminodibenzofuran derivative. This method is known for its high yields and chemoselectivity, particularly in the presence of other reducible functional groups like halogens.[2][3][4][5]
Electrophilic Aromatic Substitution
The dibenzofuran ring system is susceptible to electrophilic aromatic substitution. The presence of the deactivating nitro group at the 2-position will direct incoming electrophiles primarily to the positions meta to the nitro group. The expected major products would be substitution at the 4- and 8-positions.
While specific examples for the this compound core are not extensively documented in the readily available literature, standard electrophilic substitution conditions can be applied.
Nucleophilic Aromatic Substitution (SNAr)
The electron-withdrawing nitro group at the 2-position activates the dibenzofuran ring system towards nucleophilic aromatic substitution (SNAr). This allows for the displacement of a suitable leaving group, or in some cases, a hydride ion, by a nucleophile. The positions ortho and para to the nitro group are the most activated sites for nucleophilic attack.
Application as a Photolabile Protecting Group
A significant application of the this compound (NDBF) core is in the design of photolabile protecting groups, often referred to as "caging" groups. These groups can be attached to a biologically active molecule, rendering it inactive. Upon irradiation with light of a specific wavelength, the NDBF group is cleaved, releasing the active molecule with high spatiotemporal control.[6] This technique is particularly valuable in studying dynamic biological processes.
NDBF-based protecting groups are notable for their efficient cleavage with both one-photon (UV light) and two-photon (near-infrared light) excitation, the latter of which allows for deeper tissue penetration and reduced phototoxicity.[1][6][7]
Experimental Protocol: Uncaging of an NDBF-Protected Peptide[8]
Procedure: A solution of the NDBF-caged peptide (typically in the micromolar range in a suitable buffer) is irradiated with a UV light source (e.g., 365 nm) or a two-photon laser (e.g., 800 nm). The progress of the uncaging reaction can be monitored by analytical techniques such as HPLC or mass spectrometry, which will show the disappearance of the caged peptide and the appearance of the uncaged product.[8]
Data Presentation
Table 1: Synthesis and Reaction Yields for this compound Derivatives
| Reaction | Substrate | Reagents and Conditions | Product | Yield (%) | Reference |
| Intramolecular Aryl Coupling | 2-(1,3-dioxolan-2-yl)-4-(2-bromo-5-methoxyphenoxy)-1-nitrobenzene | Pd/C, NaOAc, DMA, 115 °C, 2 days | 2-(1,3-dioxolan-2-yl)-7-methoxy-3-nitrodibenzo[b,d]furan | 85 | [1] |
| Thiol Protection | NDBF-Br, Fmoc-Cys-OCH₃ | Zn(OAc)₂, DMF/ACN/H₂O/TFA | Fmoc-Cys(NDBF)-OCH₃ | 48 | [9] |
| Nitro Group Reduction (General) | Halogenated Nitroarenes | Hydrazine hydrate, 5% Pd/C, Methanol, Reflux | Halogenated Anilines | Good to Excellent | [2][3][4][5] |
Table 2: Spectroscopic Data for a Methoxy-Substituted this compound Aldehyde Derivative[1]
| Compound | ¹H NMR (500 MHz, CDCl₃) δ (ppm) | ¹³C NMR (125 MHz, CDCl₃) δ (ppm) |
| 7-methoxy-3-nitrodibenzofuran-2-carbaldehyde | 10.32 (s, 1H), 7.99 (d, J = 8.6 Hz, 1H), 7.57 (d, J = 8.9 Hz, 1H), 7.50 (d, J = 2.3 Hz, 1H), 7.22 (dd, J = 2.1, 8.6 Hz, 1H), 6.80 (dd, J = 2.8, 8.9 Hz, 1H), 6.72 (d, J = 2.8, 1H), 3.81 (s, 3H) | 186.8, 161.4, 160.6, 151.4, 151.1, 134.5, 131.7, 125.0, 120.8, 113.7, 111.9, 108.9, 106.1, 55.8 |
Biological Relevance and Drug Development Potential
The this compound scaffold and its derivatives, particularly the corresponding amines, are of significant interest in drug discovery. Benzofuran derivatives, in general, are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[10][11][12][13] The functional handles provided by the nitro and amino groups on the this compound core allow for the synthesis of diverse libraries of compounds for biological screening.
The ability of NDBF to act as a photolabile protecting group has direct applications in the development of photoactivated drugs and probes to study biological systems with high precision.
Visualizations
Conclusion
The this compound core represents a valuable and versatile scaffold for chemical synthesis and drug discovery. Its rich reactivity, stemming from the interplay between the nitro group and the dibenzofuran ring system, allows for a wide array of chemical modifications. The demonstrated utility of this core in photolabile protecting group chemistry further underscores its importance as a tool for chemical biology. This guide provides a foundational understanding of the reactivity of the this compound core and is intended to facilitate its broader application in the development of novel therapeutics and chemical probes. Further exploration into the biological activities of derivatives of this core is warranted and holds promise for future discoveries.
References
- 1. A methoxy-substituted nitrodibenzofuran-based protecting group with an improved two-photon action cross-section for thiol protection in solid phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Methoxy-Substituted Nitrodibenzofuran-Based Protecting Group with an Improved Two-Photon Action Cross-Section for Thiol Protection in Solid Phase Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Nitrodibenzofuran: A One- and Two-Photon Sensitive Protecting Group That Is Superior to Brominated Hydroxycoumarin for Thiol Caging in Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biointerfaceresearch.com [biointerfaceresearch.com]
- 10. rsc.org [rsc.org]
- 11. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Design, synthesis and anticancer activity of benzofuran derivatives targeting VEGFR-2 tyrosine kinase - RSC Advances (RSC Publishing) [pubs.rsc.org]
Potential Biological Activities of 2-Nitrodibenzofuran: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Nitrodibenzofuran (2-NDF) is a heterocyclic aromatic compound that has garnered significant attention for its utility as a photoremovable protecting group in various biological applications. However, a comprehensive understanding of its intrinsic biological activities is crucial for assessing its safety and potential off-target effects in research and drug development. This technical guide provides an in-depth analysis of the known and potential biological activities of this compound itself, with a focus on its toxicological profile. This document summarizes available quantitative data, details relevant experimental protocols, and visualizes potential mechanistic pathways. While research on the inherent biological effects of 2-NDF is not extensive, this paper collates the existing evidence on its mutagenicity and acute toxicity, and discusses the potential for carcinogenicity based on structurally related compounds.
Introduction
This compound is a derivative of dibenzofuran, a polycyclic aromatic hydrocarbon. Its chemical structure, featuring a nitro group, raises toxicological concerns, as many nitroaromatic compounds are known to exhibit biological activity, including mutagenicity and carcinogenicity. The primary application of 2-NDF has been as a "caging" group for bioactive molecules, where its nitro group facilitates photolytic cleavage to release the active compound upon light exposure. This utility in controlling cellular processes with high spatiotemporal resolution has made it a valuable tool in chemical biology. However, the inherent biological impact of the 2-NDF molecule itself remains a critical yet underexplored area. This whitepaper aims to consolidate the available data on the biological activities of this compound to inform researchers and drug development professionals.
Toxicological Profile
The toxicological assessment of this compound is essential for its safe handling and for interpreting data from experiments where it is used as a photocleavable protecting group.
Acute Toxicity and Irritation
Safety Data Sheets (SDS) for this compound provide initial toxicological information. The compound is classified as harmful if swallowed (Acute toxicity, Oral, Category 4). It is also reported to cause skin irritation (Category 2) and serious eye irritation (Category 2A). Furthermore, it may cause respiratory irritation (Specific target organ toxicity - single exposure, Category 3).
Table 1: Summary of Acute Toxicity and Irritation Data for this compound
| Endpoint | Classification | Reference |
| Acute Oral Toxicity | Category 4 (Harmful if swallowed) | |
| Skin Corrosion/Irritation | Category 2 (Causes skin irritation) | |
| Serious Eye Damage/Irritation | Category 2A (Causes serious eye irritation) | |
| Respiratory Irritation | Category 3 (May cause respiratory irritation) |
Mutagenicity
A key concern for nitroaromatic compounds is their potential to be mutagenic. This compound has been evaluated for its mutagenic potential using the Ames test, a bacterial reverse mutation assay.
A study investigating the mutagenicity of various nitrodibenzofurans found that this compound is mutagenic in the Salmonella typhimurium strain TA98 without the addition of a mammalian metabolic activation system (S9 mix). The mutagenic potency of 2-NDF was found to be lower than that of 3-NDF, 2,8-DNDF, and 2,7-DNDF in the same study. The mutagenicity of these nitrodibenzofurans was reduced in strains TA98NR and TA98/1,8-DNP6, which are deficient in 'classical' bacterial nitroreductase and/or transacetylase, respectively. This suggests that the mutagenic activity of 2-NDF is dependent on its metabolic activation by these bacterial enzymes.
Table 2: Mutagenicity of this compound in the Ames Test (Salmonella typhimurium strain TA98, without S9 mix)
| Compound | Mutagenic Potency (revertants/nmol) | Reference |
| This compound | ~10 |
Data is estimated from graphical representation in the cited literature.
Potential for Carcinogenicity
Currently, there are no specific long-term carcinogenicity bioassays available for this compound. However, the carcinogenic potential of structurally related compounds warrants consideration.
The parent compound, dibenzofuran, has not been classified as a carcinogen. However, the introduction of a nitro group can significantly alter the biological properties of aromatic compounds. Many nitroaromatic compounds are known mutagens and carcinogens. For instance, some nitrofurans are recognized as carcinogens. Bioassays of other nitro-substituted aromatic compounds, such as 2-nitro-p-phenylenediamine, have shown evidence of carcinogenicity in animal models.
Experimental Protocols
Ames Test (Bacterial Reverse Mutation Assay)
The Ames test is a widely used method to assess the mutagenic potential of chemical compounds. The following is a generalized protocol based on standard methodologies.
Objective: To determine the ability of this compound to induce reverse mutations at the histidine locus in specially designed strains of Salmonella typhimurium.
Materials:
-
Salmonella typhimurium tester strains (e.g., TA98, TA100, TA98NR, TA98/1,8-DNP6)
-
This compound
-
Solvent (e.g., Dimethyl sulfoxide - DMSO)
-
Molten top agar (containing a trace amount of histidine and biotin)
-
Minimal glucose agar plates
-
S9 mix (for metabolic activation, if required)
-
Positive and negative controls
Procedure:
-
Preparation of Tester Strains: Grow overnight cultures of the Salmonella typhimurium tester strains.
-
Dose Preparation: Prepare a series of dilutions of this compound in a suitable solvent.
-
Plate Incorporation Method (without S9 mix): a. To a tube containing molten top agar, add the tester strain culture and a specific concentration of the this compound solution. b. Vortex the tube gently and pour the mixture onto a minimal glucose agar plate. c. Distribute the top agar evenly and allow it to solidify.
-
Plate Incorporation Method (with S9 mix): a. To a tube containing the S9 mix, add the tester strain culture and a specific concentration of the this compound solution. b. Pre-incubate the mixture at 37°C. c. Add the pre-incubated mixture to molten top agar, vortex, and pour onto a minimal glucose agar plate.
-
Incubation: Incubate the plates at 37°C for 48-72 hours.
-
Data Analysis: Count the number of revertant colonies on each plate. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a
Methodological & Application
Application Notes and Protocols for Thiol Protection in Peptides Using 2-Nitrodibenzofuran
For Researchers, Scientists, and Drug Development Professionals
Introduction
The strategic protection and deprotection of cysteine's thiol group are pivotal in peptide synthesis and the development of peptide-based therapeutics. Photoremovable protecting groups offer a distinct advantage by enabling spatiotemporal control over the release of free thiols, a feature highly valuable in chemical biology and drug delivery. 2-Nitrodibenzofuran (NDBF) has emerged as a superior photolabile protecting group for cysteine, overcoming limitations of previously used agents.
This document provides detailed application notes and protocols for the use of this compound (NDBF) and its methoxy-substituted analog (MeO-NDBF) for the protection of thiol groups in peptides. NDBF offers significant advantages, including high cleavage efficiency without side reactions and applicability in both one-photon (UV) and two-photon (near-IR) uncaging scenarios.[1][2][3] These characteristics make it an invaluable tool for a range of applications, from the synthesis of complex peptides to the development of light-activatable biomaterials and therapeutic agents.[1][2][3]
A key challenge with some photoremovable protecting groups, such as brominated hydroxycoumarin (Bhc), is the potential for photoisomerization into a non-reactive species upon irradiation.[1][2][4] NDBF circumvents this issue, providing a clean conversion to the desired free thiol upon photolysis.[4] Furthermore, NDBF exhibits a favorable two-photon action cross-section, allowing for deeper tissue penetration and reduced phototoxicity in biological systems.[1][4] A methoxy-substituted derivative, MeO-NDBF, has been developed with an even greater two-photon action cross-section, enhancing its utility for in vivo applications.[5][6][7][8]
Key Advantages of NDBF and MeO-NDBF Thiol Protection:
-
High Uncaging Efficiency: Both NDBF and MeO-NDBF show high quantum yields for deprotection.[6]
-
Clean Deprotection: Irradiation leads to a clean conversion to the free thiol, avoiding the formation of unwanted byproducts.[4]
-
Orthogonality: The photolabile nature of the NDBF group allows for its removal without affecting other protecting groups, enabling orthogonal protection strategies.
-
One- and Two-Photon Compatibility: Deprotection can be triggered by UV light (one-photon) or near-infrared light (two-photon), offering experimental flexibility.[1][3][4]
-
Solid-Phase Peptide Synthesis (SPPS) Compatibility: The Fmoc-Cys(NDBF)-OH and Fmoc-Cys(MeO-NDBF)-OH building blocks are fully compatible with standard Fmoc-based SPPS protocols.[4][5]
-
Biological Compatibility: Uncaging can be performed under mild conditions that preserve enzymatic activity and can be applied in living cells.[1][3][4]
Quantitative Data Summary
The following tables summarize the key quantitative parameters for NDBF and MeO-NDBF protecting groups, facilitating comparison with other common photolabile thiol protecting groups.
| Protecting Group | Wavelength for One-Photon Uncaging | Two-Photon Action Cross-Section (GM) | Quantum Yield (Φ) | Reference |
| NDBF | 365 nm | Comparable to Bhc-protected acetate | Not specified | [4] |
| MeO-NDBF | Not specified | 0.71 - 1.4 | 0.51 | [5][6] |
| nitroveratryl (NV) | Not specified | Not specified | ~0.02 | [6] |
Experimental Protocols
Protocol 1: Synthesis of Fmoc-Cys(NDBF)-OH
This protocol describes the synthesis of the N-Fmoc protected S-(2-nitrodibenzofuranyl)-cysteine building block required for solid-phase peptide synthesis.
Workflow for Fmoc-Cys(NDBF)-OH Synthesis
Caption: Synthesis of the Fmoc-Cys(NDBF)-OH building block.
Materials:
-
Fmoc-Cys-OCH3
-
NDBF-Br (2-bromo-nitrodibenzofuran)
-
Dimethylformamide (DMF)
-
Acetonitrile (ACN)
-
Trifluoroacetic acid (TFA)
-
Zinc acetate (Zn(OAc)2)
-
Standard laboratory glassware and purification equipment (TLC, column chromatography)
Procedure:
-
Dissolve NDBF-Br (1.00 g, 3.12 mmol) and Fmoc-Cys-OCH3 (2.2 g, 6.25 mmol) in 60 mL of a 2:1:1 (v/v/v) solution of DMF/ACN/0.1% TFA in H2O.[4]
-
Prepare a 0.5 M aqueous solution of Zn(OAc)2 in 0.1% TFA (v/v).
-
Add 25 μL of the Zn(OAc)2 solution to the reaction mixture.[4]
-
Stir the reaction at room temperature for 36 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a 1:1 Hexane/Diethyl ether solvent system.[4]
-
Upon completion, purify the product (Fmoc-Cys(NDBF)-OCH3) by standard methods.
-
Perform saponification of the methyl ester to yield the final product, Fmoc-Cys(NDBF)-OH.
Protocol 2: Incorporation of Cys(NDBF) into Peptides via SPPS
This protocol outlines the incorporation of the Fmoc-Cys(NDBF)-OH building block into a peptide sequence using an automated solid-phase peptide synthesizer.
Workflow for SPPS Incorporation of Cys(NDBF)
Caption: Solid-Phase Peptide Synthesis (SPPS) workflow.
Materials:
-
Fmoc-protected amino acids
-
Fmoc-Cys(NDBF)-OH or Fmoc-Cys(MeO-NDBF)-OH
-
Solid support resin (e.g., Wang resin)
-
Coupling reagents (e.g., PyBOP/HOAt/DIEA)
-
Fmoc deprotection solution (e.g., 20% piperidine in DMF)
-
Cleavage cocktail (e.g., Reagent K: TFA/thioanisole/water/phenol/ethanedithiol)
-
Automated peptide synthesizer
Procedure:
-
Standard Fmoc-SPPS protocols are used for the assembly of the peptide chain.[4]
-
For the incorporation of the NDBF-protected cysteine, use Fmoc-Cys(NDBF)-OH as the building block.
-
To minimize the risk of racemization during coupling of Fmoc-Cys(NDBF)-OH, it is recommended to use 4 equivalents of PyBOP/HOAt/DIEA for 30 minutes at a concentration of 150 mM.[5]
-
After the full peptide sequence is assembled, perform global deprotection and cleavage from the resin using a suitable cleavage cocktail such as Reagent K.[5]
-
Purify the crude peptide by reverse-phase HPLC and characterize by LC-MS.
Protocol 3: Photodeprotection of NDBF-Caged Peptides
This protocol details the conditions for the removal of the NDBF protecting group using either one-photon (UV) or two-photon (near-IR) irradiation.
Workflow for Photodeprotection
References
- 1. Nitrodibenzofuran: A One- and Two-Photon Sensitive Protecting Group That Is Superior to Brominated Hydroxycoumarin for Thiol Caging in Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. experts.umn.edu [experts.umn.edu]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. A methoxy-substituted nitrodibenzofuran-based protecting group with an improved two-photon action cross-section for thiol protection in solid phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. americanpeptidesociety.org [americanpeptidesociety.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Methoxy-Substituted Nitrodibenzofuran-Based Protecting Group with an Improved Two-Photon Action Cross-Section for Thiol Protection in Solid Phase Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Solid-Phase Peptide Synthesis with Fmoc-Cys(NDBF)-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solid-Phase Peptide Synthesis (SPPS) utilizing 9-fluorenylmethoxycarbonyl (Fmoc) chemistry is a cornerstone technique for the chemical synthesis of peptides. This document provides a detailed protocol for the incorporation of the photolabile amino acid derivative, Fmoc-Cys(NDBF)-OH, into synthetic peptides. The 4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (NDBF) protecting group on the cysteine thiol allows for the synthesis of "caged" peptides, where the biological activity of the cysteine residue is masked. Subsequent exposure to UV light precisely triggers the removal of the NDBF group, "uncaging" the cysteine and restoring its function. This spatiotemporal control is invaluable for a wide range of applications, from studying cell signaling pathways to the development of light-activated therapeutics.
The NDBF protecting group is compatible with standard Fmoc-SPPS procedures, offering a robust method for creating photosensitive peptides[1][2]. This protocol outlines the materials, equipment, and step-by-step procedures for resin preparation, amino acid coupling, Fmoc deprotection, peptide cleavage, and photolytic deprotection of the NDBF group.
Data Presentation
The efficiency of solid-phase peptide synthesis can be influenced by various factors, including the sequence, length, and the specific amino acids used. Below is a table summarizing typical yields and purities that can be expected at different stages of the process, based on general SPPS protocols.
| Parameter | Tea Bag Protocol | Microwave-Assisted SPPS | Manual Synthesis |
| Crude Yield (%) | 8 - 36 | 43 - 46 | 64 - 78 |
| Purity (%) | >95 | >95 | >95 |
| Peptide Specific Yield (%) | 8 - 36 | 43 - 46 | 64 - 78 |
| Table 1: Representative yields and purities for different SPPS protocols[3][4]. Note: Yields are sequence-dependent and may vary. |
Experimental Protocols
Materials and Equipment
-
Resin: Fmoc-Rink Amide resin (or other suitable resin depending on the desired C-terminus).
-
Amino Acids: Fmoc-protected amino acids, including Fmoc-Cys(NDBF)-OH.
-
Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM), Piperidine.
-
Coupling Reagents: N,N'-Diisopropylcarbodiimide (DIC) and OxymaPure® or HOBt to minimize racemization of cysteine derivatives[5][6].
-
Cleavage Cocktail (Reagent K): Trifluoroacetic acid (TFA), Phenol, Water, Thioanisole, 1,2-Ethanedithiol (EDT)[7].
-
Other Reagents: Diethyl ether (cold), Acetic anhydride, N,N-Diisopropylethylamine (DIPEA).
-
Equipment: Solid-phase peptide synthesis vessel, shaker, UV lamp for photolysis (e.g., 365 nm), High-Performance Liquid Chromatography (HPLC) system for purification and analysis, Mass spectrometer.
SPPS Workflow Diagram
Caption: General workflow for solid-phase peptide synthesis of a caged peptide using Fmoc-Cys(NDBF)-OH.
Step-by-Step Protocol
3.1. Resin Preparation
-
Place the desired amount of resin in a peptide synthesis vessel.
-
Swell the resin in DMF for at least 30 minutes with gentle agitation.
-
Drain the DMF.
3.2. Fmoc Deprotection
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate for 5-10 minutes.
-
Drain the solution.
-
Repeat the piperidine treatment for another 5-10 minutes.
-
Wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times) to remove all traces of piperidine.
3.3. Amino Acid Coupling
-
Dissolve 3-5 equivalents of the Fmoc-amino acid and 3-5 equivalents of OxymaPure (or HOBt) in DMF.
-
Add 3-5 equivalents of DIC to the amino acid solution and pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 1-2 hours. For coupling of Fmoc-Cys(NDBF)-OH, a longer coupling time of up to 6 hours may be beneficial[2].
-
Monitor the coupling reaction for completion using a ninhydrin test.
-
Once the reaction is complete, drain the coupling solution and wash the resin with DMF (3-5 times) and DCM (3-5 times).
3.4. Peptide Chain Elongation
Repeat the Fmoc deprotection (3.2) and amino acid coupling (3.3) steps for each amino acid in the peptide sequence.
3.5. N-terminal Acetylation (Optional)
-
After the final Fmoc deprotection, wash the resin with DMF.
-
Add a solution of acetic anhydride (10 eq.) and DIPEA (10 eq.) in DMF.
-
Agitate for 30 minutes.
-
Drain the solution and wash the resin with DMF and DCM.
3.6. Cleavage and Side-Chain Deprotection
-
After the final synthesis step, wash the resin thoroughly with DCM and dry it under vacuum.
-
Prepare the cleavage cocktail "Reagent K": 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, and 2.5% EDT[7]. Handle TFA with extreme caution in a fume hood.
-
Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin).
-
Agitate the mixture at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate.
-
Wash the resin with a small amount of fresh cleavage cocktail.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether.
-
Dry the crude peptide under vacuum.
3.7. Purification
-
Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture with 0.1% TFA).
-
Purify the peptide by reverse-phase HPLC (RP-HPLC) using a suitable gradient.
-
Collect fractions containing the desired peptide and verify the mass by mass spectrometry.
-
Lyophilize the pure fractions to obtain the final NDBF-protected peptide.
Photolysis (Uncaging) of the NDBF-Protected Peptide
-
Dissolve the purified NDBF-caged peptide in an appropriate buffer or solvent (e.g., aqueous buffer for biological applications).
-
Irradiate the solution with a UV lamp at 365 nm[1]. The irradiation time will depend on the concentration of the peptide and the power of the lamp, but typically ranges from a few seconds to several minutes.
-
Monitor the progress of the uncaging reaction by RP-HPLC and mass spectrometry.
-
If necessary, purify the uncaged peptide from any photolytic byproducts using RP-HPLC.
Application Example: Light-Activated Enzyme Inhibition
A common application for caged peptides is the controlled inhibition of an enzyme. A peptide inhibitor can be synthesized with a Cys(NDBF) residue at a key position for its inhibitory activity. The caged peptide is inert and does not inhibit the enzyme. Upon irradiation with UV light at a specific time and location, the NDBF group is cleaved, releasing the active peptide inhibitor and allowing for the study of the immediate effects of enzyme inhibition on a biological process.
References
- 1. experts.umn.edu [experts.umn.edu]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides [sigmaaldrich.com]
- 6. Synthesis of protected norcysteines for SPPS compatible with Fmoc-strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. peptide.com [peptide.com]
Application Notes and Protocols for One-Photon Uncaging of NDBF-Protected Compounds
Audience: Researchers, scientists, and drug development professionals.
Introduction
Photoremovable protecting groups, or "caged compounds," are powerful tools for controlling biological processes with high spatiotemporal precision.[1][2] These inert molecules encapsulate a bioactive compound, which can be rapidly released upon irradiation with light.[2][3] This "uncaging" technique allows for the precise delivery of signaling molecules, drugs, or other effectors to specific locations within cells or tissues at a chosen time, mimicking endogenous release kinetics.[4]
The 3-nitrodibenzofuran (NDBF) moiety is an advanced photocleavable protecting group belonging to the o-nitrobenzyl class.[1][5] It offers several advantages, including high sensitivity to both one-photon (UV-A light) and two-photon (near-infrared light) excitation, clean conversion upon photolysis, and a faster release rate compared to traditional nitrobenzyl cages.[1][6] This application note provides an overview of the properties, applications, and detailed protocols for the one-photon uncaging of NDBF-protected compounds.
Properties of NDBF Cages
The utility of a caged compound is defined by its photochemical and biological properties. An ideal cage is biologically inert before photolysis, stable under physiological conditions, and releases the active molecule efficiently and rapidly upon illumination.[7][8]
Mechanism of Photolysis
The uncaging of NDBF-protected compounds proceeds through a classical Norrish type II mechanism.[9] Upon absorption of a UV photon, the nitro group is excited, leading to an intramolecular hydrogen abstraction. This is followed by a chemical fragmentation that releases the active compound and a harmless byproduct. This mechanism allows for the efficient caging and uncaging of a variety of functional groups, including thiols, alcohols, and amines.[9][10]
Figure 1. General photolysis mechanism of NDBF-caged compounds.
Photochemical Properties
The efficiency of one-photon uncaging is determined by the compound's molar extinction coefficient (ε) at the excitation wavelength and its quantum yield of photolysis (Φu). The NDBF chromophore exhibits favorable photochemical properties, making it a highly efficient caging group.
| Caged Compound | λmax (nm) | Quantum Yield (Φu) | Solvent/Conditions | Reference |
| NDBF-IP₃ | ~350 | 0.05 | Physiological Buffer | [6] |
| NDBF-caged DNA (dANDBF) | ~340 | 0.24 | Aqueous Buffer | [11] |
| NDBF-caged Cysteine | Not specified | Not specified | Efficient at 365 nm | [5][10] |
| DMA-NDBF-caged DNA | 424 | 0.0005 | Aqueous Buffer | [11] |
| Az-NDBF-caged Glutamate | ~420 | 0.28 | Not specified | [12] |
Note: Derivatives of NDBF, such as DMA-NDBF and Az-NDBF, have been developed to shift absorption to longer wavelengths, but this can significantly alter one-photon uncaging efficiency.[11][12]
Applications of One-Photon NDBF Uncaging
The versatility and efficiency of the NDBF cage have led to its application in various biological contexts, from studying protein function to interrogating neural circuits.
Uncaging of Thiols in Peptides
The NDBF group is particularly effective for caging the thiol group of cysteine residues in peptides.[5][10] Unlike other cages like brominated hydroxycoumarin (Bhc), NDBF-protected thiols undergo clean conversion to the free mercaptan upon irradiation at 365 nm, without the formation of unwanted photoisomerization byproducts.[5][10] This has been demonstrated by caging a peptide derived from K-Ras4B; upon uncaging in the presence of farnesyltransferase, the expected enzymatic farnesylation of the peptide occurred, confirming the release of a functional thiol group.[5][10]
Uncaging of Second Messengers
Controlling the intracellular concentration of second messengers is crucial for studying signaling cascades. A cell-permeant, NDBF-caged derivative of inositol-1,4,5-trisphosphate (NDBF-IP₃) has been synthesized.[6] When loaded into astrocytes in brain slices, one-photon irradiation efficiently released IP₃, triggering intracellular calcium signals.[6] The NDBF-IP₃ was found to be significantly more photosensitive than the commonly used nitroveratryl (NV)-caged IP₃, requiring a much lower energy dosage to elicit a response, partly due to its 5-fold higher quantum yield.[6]
Figure 2. IP₃ signaling pathway initiated by NDBF uncaging.
Experimental Protocols
The following protocols provide a general framework for one-photon uncaging experiments. Specific parameters such as concentration, irradiation time, and light intensity must be optimized for each NDBF-caged compound and biological system.
Figure 3. General experimental workflow for one-photon uncaging.
Protocol 1: General One-Photon Uncaging in Solution
This protocol describes a method for characterizing the photolysis of an NDBF-caged compound in a cuvette.
Materials:
-
NDBF-caged compound
-
Appropriate aqueous buffer (e.g., PBS, HEPES-buffered saline, pH 7.4)
-
Quartz cuvette
-
UV-Vis Spectrophotometer
-
Calibrated UV light source (e.g., mercury arc lamp with a 365 nm bandpass filter, or a 365 nm LED)
-
Stir plate and small stir bar
-
HPLC system for analysis (optional)
Procedure:
-
Sample Preparation: Prepare a stock solution of the NDBF-caged compound in a suitable solvent (e.g., DMSO). Dilute the stock solution into the aqueous buffer to a final concentration that gives an absorbance of ~0.1-0.5 at the λmax (~340-365 nm).
-
Baseline Measurement: Place the cuvette in the spectrophotometer and record the full absorption spectrum. This is the T=0 time point.
-
Photolysis: a. Place the cuvette in front of the calibrated UV light source. Ensure the solution is gently stirring. b. Irradiate the sample for a defined period (e.g., 10, 30, 60 seconds). The power of the light source should be known to calculate the photon dose.
-
Post-Irradiation Measurement: Immediately after irradiation, place the cuvette back into the spectrophotometer and record the absorption spectrum.
-
Repeat: Repeat steps 3 and 4 for a series of time points until no further change in the spectrum is observed, indicating complete photolysis.
-
Analysis: a. Monitor the decrease in absorbance at the λmax of the caged compound and the appearance of absorbance from the photolysis byproducts. b. The rate of photolysis can be determined by plotting the change in absorbance versus time. c. (Optional) Inject samples from each time point into an HPLC to quantify the disappearance of the caged compound and the appearance of the released molecule.[11] This allows for a more precise determination of the quantum yield if a chemical actinometer is used for comparison.[13]
Protocol 2: Uncaging of NDBF-Caged Peptides in Live Cells
This protocol is adapted from studies using NDBF-caged cysteine peptides to study enzymatic activity and protein localization in cultured cells.[5][10]
Materials:
-
Cultured cells (e.g., SKOV3 human ovarian carcinoma cells) plated on glass-bottom dishes.[10]
-
NDBF-caged peptide (e.g., NDBF-caged K-Ras peptide).
-
Cell culture medium.
-
Microscope equipped for fluorescence imaging and with a UV light source (e.g., Xenon lamp with a 365 nm filter) coupled through the objective.
-
Assay-specific reagents (e.g., antibodies for immunofluorescence, fluorescent reporters for enzymatic activity).
Procedure:
-
Cell Preparation: Culture cells to the desired confluency on glass-bottom dishes suitable for microscopy.
-
Loading of Caged Peptide: a. Prepare a working solution of the NDBF-caged peptide in serum-free medium. The final concentration must be optimized (typically in the µM range). b. Replace the medium on the cells with the caged peptide solution and incubate for a period determined by the peptide's cell permeability (e.g., 30 min to 4 hours). c. Wash the cells 2-3 times with fresh medium or a physiological buffer (e.g., HBSS) to remove extracellular caged peptide.
-
Pre-Uncaging Imaging: Acquire baseline images of the cells to assess any background activity or localization of the caged peptide.
-
Photolysis (Uncaging): a. Select a cell or a region of interest (ROI) within a cell. b. Expose the ROI to a brief pulse of UV light (e.g., 365 nm) using the microscope's light source. The duration and intensity of the pulse must be carefully controlled to achieve sufficient uncaging without causing photodamage.
-
Post-Uncaging Analysis: a. Immediately after photolysis, begin acquiring a time-lapse series of images to monitor the biological response. b. For a farnesylation substrate, the response could be the translocation of a fluorescently-tagged reporter from the cytosol to the membrane.[10] c. For other applications, cells may be fixed at various time points post-uncaging and processed for immunofluorescence or other endpoint assays.
-
Controls: Perform control experiments, including cells incubated with the caged peptide but not irradiated, and cells subjected to irradiation without the caged peptide, to control for effects of the compound itself and phototoxicity, respectively.
Protocol 3: Uncaging NDBF-Glutamate in Acute Brain Slices
This protocol is a representative method for using NDBF-caged neurotransmitters to study synaptic transmission, adapted from established procedures for other caged glutamates.[14][15]
Materials:
-
Acute brain slice preparation (e.g., hippocampal or cortical slices).[15]
-
Artificial cerebrospinal fluid (aCSF), oxygenated with 95% O₂ / 5% CO₂.
-
NDBF-caged glutamate.
-
Patch-clamp electrophysiology setup.
-
Microscope with DIC optics and a UV flash lamp or laser (e.g., 355 nm or 365 nm) coupled to the light path.
Procedure:
-
Slice Preparation: Prepare acute brain slices (e.g., 300 µm thick) from the brain region of interest using a vibratome and allow them to recover in oxygenated aCSF.
-
Setup: Transfer a slice to the recording chamber on the microscope stage and perfuse continuously with oxygenated aCSF.
-
Electrophysiology: a. Obtain a whole-cell patch-clamp recording from a target neuron (e.g., a pyramidal neuron). b. Record baseline synaptic activity.
-
Application of Caged Compound: Add NDBF-caged glutamate to the perfusion aCSF at a working concentration (e.g., 100-500 µM). Allow the slice to equilibrate for several minutes.
-
Photolysis (Uncaging): a. Position the UV light spot (typically a few micrometers in diameter) over a specific region of the neuron's dendritic tree. b. Deliver a brief light flash (e.g., 1-10 ms duration) to photorelease glutamate.[14] c. Record the resulting excitatory postsynaptic current (EPSC) or potential (EPSP) with the patch-clamp amplifier.
-
Mapping (Optional): Move the light spot to different locations along the dendrites and repeat the uncaging stimulus to map the spatial distribution of glutamate receptors.
-
Data Analysis: Measure the amplitude, rise time, and decay kinetics of the uncaging-evoked currents. Compare responses at different locations or under different pharmacological conditions. Ensure that the caged compound itself does not activate or inhibit native receptors at the concentrations used.[3]
References
- 1. Bot Detection [iris-biotech.de]
- 2. nathan.instras.com [nathan.instras.com]
- 3. Reverse Engineering Caged Compounds: Design Principles for their Application in Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Two-color, one-photon uncaging of glutamate and GABA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Caged compounds: photorelease technology for control of cellular chemistry and physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. zitolab.faculty.ucdavis.edu [zitolab.faculty.ucdavis.edu]
- 9. Improved synthesis of the two-photon caging group 3-nitro-2-ethyldibenzofuran and its application to a caged thymidine phosphoramidite - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Nitrodibenzofuran: A One- and Two-Photon Sensitive Protecting Group That Is Superior to Brominated Hydroxycoumarin for Thiol Caging in Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A red-shifted two-photon-only caging group for three-dimensional photorelease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. journals.iucr.org [journals.iucr.org]
- 14. Quantification of spread of cerebellar long-term depression with chemical two-photon uncaging of glutamate - PMC [pmc.ncbi.nlm.nih.gov]
- 15. 4-Carboxymethoxy-5,7-Dinitroindolinyl-Glu: An Improved Caged Glutamate for Expeditious Ultraviolet and Two-Photon Photolysis in Brain Slices - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Two-Photon Uncaging of NDBF-Caged Peptides in Living Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
Two-photon uncaging is a powerful technique that offers precise spatiotemporal control over the release of bioactive molecules in living systems.[1][2][3][4][5] This method utilizes the principle of two-photon excitation (2PE), where a chromophore simultaneously absorbs two lower-energy photons to reach an excited state, triggering a chemical reaction.[6] This non-linear process confines the excitation to the focal volume of a high-powered laser, providing subcellular resolution and minimizing photodamage to the surrounding tissue compared to traditional one-photon (UV) uncaging.[2][6]
The 6-nitrodibenzofuran (NDBF) caging group has emerged as a superior choice for protecting peptides, particularly at thiol residues like cysteine.[7][8] It exhibits high cleavage efficiency, minimal side reactions, and a significant two-photon absorption cross-section, making it highly suitable for applications in living cells.[7][9] These application notes provide detailed protocols for the synthesis of NDBF-caged peptides and their use in two-photon uncaging experiments within a cellular context.
Synthesis and Preparation of NDBF-Caged Peptides
The strategy for preparing NDBF-caged peptides involves the synthesis of an NDBF-protected amino acid, typically cysteine, which is then incorporated into a peptide sequence using standard solid-phase peptide synthesis (SPPS).[7][8][10]
Protocol 1: Synthesis of Fmoc-Cys(NDBF)-OH
-
Synthesis of NDBF-Br: Starting from dibenzofuran, the key intermediate NDBF-Br is synthesized in several steps.[8]
-
Reaction with Fmoc-Cysteine Methyl Ester: Fmoc-cysteine methyl ester is reacted with NDBF-Br under acidic conditions to yield the NDBF-protected cysteine.[8]
-
Saponification: The methyl ester is then saponified to produce the final Fmoc-Cys(NDBF)-OH monomer, which is ready for use in peptide synthesis.
Quantitative Data for NDBF and Related Caging Groups
The efficiency of a caging group for two-photon applications is quantified by its two-photon uncaging action cross-section (δu), which is the product of the two-photon absorption cross-section (δa) and the uncaging quantum yield (Φu).[11] NDBF demonstrates superior efficiency compared to other common thiol-protecting groups.
| Caging Group | One-Photon λmax | Two-Photon Uncaging Wavelength | Two-Photon Uncaging Action Cross-Section (δu) | Reference Compound |
| NDBF | ~315 nm[11] | 800 nm[7][9] | 0.20 GM[11][12] | NDBF-Cysteamine |
| cDMA-NDBF | ~445 nm[11] | 800-900 nm[11][12] | 0.24 GM (at 800 nm)[12] | cDMA-NDBF-Cysteamine |
| mBhc | N/A | 800 nm[11] | 0.13 GM[11] | mBhc-Cysteine Peptide |
| Bhc | N/A | N/A | Low efficiency due to photorearrangement[11] | Bhc-Thiol |
Note: GM stands for Goeppert-Mayer units. cDMA-NDBF is a modified NDBF with a red-shifted spectrum, allowing for uncaging at longer, less phototoxic wavelengths.[11][12]
Experimental Protocols
Protocol 2: Two-Photon Microscope Setup
A standard two-photon microscope needs to be adapted for uncaging experiments, often by incorporating a second laser or a beam-splitter to allow for simultaneous imaging and uncaging.[1][13]
-
Laser Source: A tunable mode-locked Ti:Sapphire laser is required, capable of producing femtosecond pulses.[2][14] The uncaging beam is typically set to ~800 nm for NDBF.[7][9] A second laser or a different wavelength can be used for simultaneous imaging (e.g., 900-950 nm for GFP/YFP).[14]
-
Beam Control: A Pockels cell is used to control the power of the uncaging laser beam precisely.[1][13] Galvanometer-based scan mirrors are used to direct the laser to the desired coordinates within the sample.[1]
-
Optics: The laser is directed into an upright or inverted microscope equipped with a high numerical aperture (NA) water-immersion objective lens.[4][14]
-
Detection: Photomultiplier tubes (PMTs) are used to detect the emitted fluorescence from the sample for imaging purposes.[1]
-
Software: Integrated software (e.g., ScanImage) is used to control the laser, scanning mirrors, and data acquisition.[1][2]
Protocol 3: Loading NDBF-Caged Peptides into Living Cells
-
Cell Culture: Plate cells (e.g., human ovarian carcinoma SKOV3 cells) on glass-bottom dishes suitable for high-resolution microscopy.[7] Culture cells to the desired confluency in the appropriate growth medium.
-
Peptide Preparation: Dissolve the lyophilized NDBF-caged peptide in a suitable solvent like DMSO to create a stock solution. Further dilute the stock solution in a serum-free culture medium or a buffered saline solution (e.g., HBSS) to the final working concentration (typically in the low micromolar range).
-
Cell Loading: Remove the growth medium from the cells and wash once with the loading buffer.
-
Incubation: Add the peptide-containing solution to the cells and incubate for a specific period (e.g., 30-60 minutes) at 37°C. The optimal time and concentration should be determined empirically to allow for sufficient cellular uptake.
-
Washing: After incubation, gently wash the cells three times with fresh, pre-warmed medium or buffer to remove any extracellular caged peptide.
-
Observation: The cells are now loaded and ready for the two-photon uncaging experiment.
Protocol 4: Performing Two-Photon Uncaging and Analysis
-
Locate Target Cell: Place the dish on the microscope stage and identify a target cell or a specific subcellular region of interest using fluorescence imaging (if the peptide is tagged) or brightfield/DIC.
-
Set Uncaging Parameters:
-
Tune the uncaging laser to the appropriate wavelength (~800 nm for NDBF).
-
Define the region of interest (ROI) for uncaging (e.g., a small spot or a line).
-
Set the laser power and pulse duration. These parameters must be carefully optimized to achieve efficient uncaging without causing photodamage. Start with low power and short durations and gradually increase.
-
-
Initiate Uncaging: Trigger the uncaging laser pulse(s) using the control software.
-
Post-Uncaging Analysis: Immediately after uncaging, acquire images or perform functional assays to monitor the biological response. This could involve:
-
Fluorescence Imaging: Tracking the translocation of a fluorescently tagged peptide. For example, an uncaged farnesylated peptide might move from the cytosol to the plasma membrane upon subsequent palmitoylation.[7][9]
-
Functional Assays: Measuring changes in intracellular calcium levels with a fluorescent indicator, monitoring enzyme activity, or observing changes in cell morphology or motility.[15]
-
Application Example: Probing Protein Trafficking and Enzyme Activity
A key application of this technology is to study cellular signaling pathways with high precision.[15] An NDBF-caged peptide derived from the K-Ras4B protein can be used to probe the activity of farnesyltransferase and palmitoyltransferase enzymes in living cells.[7]
Workflow:
-
Loading: An NDBF-caged, farnesylated peptide is loaded into human ovarian carcinoma (SKOV3) cells.[7][9] In its caged form, the peptide resides in the cytosol and Golgi apparatus.
-
Uncaging: Two-photon irradiation at 800 nm is targeted to the cell, cleaving the NDBF group and releasing the active peptide.[7]
-
Biological Response: The uncaged peptide, now a substrate for palmitoyltransferase, is enzymatically palmitoylated.
-
Translocation: This lipid modification causes the peptide to translocate from the cytosol/Golgi to the plasma membrane, a process that can be visualized if the peptide is fluorescently labeled.[9]
References
- 1. zitolab.faculty.ucdavis.edu [zitolab.faculty.ucdavis.edu]
- 2. 3D scanning and uncaging two-photon microscopy - Norbrain [norbrain.no]
- 3. frontiersin.org [frontiersin.org]
- 4. Two-photon uncaging microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Two-Photon Uncaging of Glutamate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. research.ed.ac.uk [research.ed.ac.uk]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Nitrodibenzofuran: A One- and Two-Photon Sensitive Protecting Group That Is Superior to Brominated Hydroxycoumarin for Thiol Caging in Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and application of caged peptides and proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Two-photon uncaging of bioactive thiols in live cells at wavelengths above 800 nm - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.rsc.org [pubs.rsc.org]
- 13. Juvenile Rat Experiments: Combined Two-Photon Imaging and Uncaging [bio-protocol.org]
- 14. In vivo two-photon uncaging of glutamate revealing the structure–function relationships of dendritic spines in the neocortex of adult mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Signaling pathways underlying eosinophil cell motility revealed by using caged peptides - PMC [pmc.ncbi.nlm.nih.gov]
NDBF as a Photocleavable Linker in Chemical Biology: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The precise spatiotemporal control over the activity of biological molecules is a cornerstone of modern chemical biology and drug development. Photocleavable linkers, which can be cleaved by light to release a caged molecule, have emerged as powerful tools to achieve this control. Among these, the 3-nitrodibenzofuran (NDBF) moiety has gained significant attention due to its exceptional photochemical properties. NDBF offers highly efficient cleavage with both UV and near-infrared (NIR) light, the latter via a two-photon excitation (2PE) process. This two-photon uncaging capability is particularly advantageous for in vivo applications, as NIR light provides deeper tissue penetration and reduced phototoxicity compared to UV light.[1][2]
These application notes provide a comprehensive overview of the use of NDBF as a photocleavable linker, including its mechanism of action, quantitative data comparing it to other common linkers, and detailed protocols for its synthesis, conjugation, and application in various chemical biology contexts.
Data Presentation: Photophysical Properties of Photocleavable Linkers
The efficiency of a photocleavable linker is determined by its photophysical properties, primarily its molar extinction coefficient (ε), quantum yield of cleavage (Φu), and two-photon action cross-section (δu). The following table summarizes these key parameters for NDBF and compares them with other commonly used photocleavable linkers.
| Photocleavable Linker | Molar Extinction Coefficient (ε) at λmax (M⁻¹cm⁻¹) | Quantum Yield (Φu) | Two-Photon Action Cross-Section (δu) (GM)¹ | One-Photon Excitation λ (nm) | Two-Photon Excitation λ (nm) | References |
| NDBF | ~18,400 at ~330 nm | ~0.7 | ~0.6 - 1.4 | 365 | ~720-800 | [1] |
| o-Nitrobenzyl (oNB) | ~5,000 at ~280 nm | ~0.1 - 0.5 | Low | ~340-365 | Not commonly used | [3][4] |
| Coumarin | Variable (e.g., ~15,000 for DEAC at ~450 nm) | ~0.01 - 0.4 | ~0.1 - 1.0 | ~400-450 | ~700-900 | [5][6] |
¹1 GM (Göppert-Mayer unit) = 10⁻⁵⁰ cm⁴ s photon⁻¹
Signaling Pathways and Experimental Workflows
The ability to control protein function with light opens up numerous possibilities for dissecting complex signaling pathways and developing novel therapeutic strategies.
Photocleavage Mechanism of NDBF
The photocleavage of the NDBF linker proceeds through a light-induced intramolecular redox reaction. Upon absorption of a photon (either one UV photon or two NIR photons), the nitro group is excited, leading to the abstraction of a benzylic proton and subsequent rearrangement to release the caged molecule.
Caption: Photocleavage mechanism of the NDBF linker.
General Experimental Workflow for Light-Controlled Protein Activity in Cells
This workflow outlines the key steps for utilizing an NDBF-caged molecule to control protein activity in a cellular context.
Caption: General workflow for light-activated protein studies.
Experimental Protocols
Protocol 1: Synthesis of Fmoc-L-Cys(NDBF)-OH
Materials:
-
Fmoc-Cys-OH
-
3-Bromo-nitrodibenzofuran (NDBF-Br)
-
Base (e.g., DIEA, DBU)
-
Solvent (e.g., DMF, DCM)
-
Reagents for purification (e.g., silica gel for chromatography)
General Procedure:
-
Dissolve Fmoc-Cys-OH in a suitable organic solvent (e.g., DMF).
-
Add a base (e.g., DIEA) to deprotonate the thiol group of cysteine.
-
Add NDBF-Br to the reaction mixture.
-
Stir the reaction at room temperature until completion, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction and perform an aqueous workup.
-
Purify the crude product by column chromatography on silica gel to obtain Fmoc-L-Cys(NDBF)-OH.
-
Characterize the final product by NMR and mass spectrometry.
Note: The specific equivalents of reagents, reaction times, and purification conditions need to be optimized.
Protocol 2: Conjugation of NDBF Linker to Lysine Residues on a Protein
This protocol provides a general method for conjugating an NDBF linker containing an N-hydroxysuccinimide (NHS) ester to the primary amines of lysine residues on a target protein.[8][9][10]
Materials:
-
NDBF-linker-NHS ester
-
Target protein in a suitable buffer (e.g., PBS, pH 7.4)
-
Quenching reagent (e.g., Tris or glycine)
-
Size-exclusion chromatography (SEC) column or dialysis cassette for purification
Procedure:
-
Dissolve the NDBF-linker-NHS ester in a small amount of a water-miscible organic solvent (e.g., DMSO).
-
Prepare a solution of the target protein in the reaction buffer.
-
Add the dissolved NDBF-linker-NHS ester to the protein solution. The molar ratio of linker to protein should be optimized to achieve the desired degree of labeling.
-
Incubate the reaction mixture at room temperature or 4°C for 1-2 hours with gentle mixing.
-
Quench the reaction by adding a quenching reagent to consume any unreacted NHS ester.
-
Purify the NDBF-conjugated protein from the excess linker and byproducts using SEC or dialysis.
-
Characterize the conjugate by UV-Vis spectroscopy (to determine the degree of labeling) and SDS-PAGE.
Protocol 3: One-Photon Uncaging of an NDBF-Caged Molecule in Cell Culture
This protocol describes the general procedure for the light-induced release of a caged molecule in a cell culture setting using one-photon (UV light) excitation.
Materials:
-
Cells cultured on a suitable imaging dish (e.g., glass-bottom dish)
-
NDBF-caged molecule of interest
-
Microscope equipped with a UV light source (e.g., mercury lamp or LED) and appropriate filters (e.g., DAPI filter cube for ~365 nm excitation)
-
Imaging medium
Procedure:
-
Incubate the cells with the NDBF-caged molecule at an appropriate concentration and for a sufficient duration to allow for cellular uptake and/or localization.
-
Wash the cells to remove any excess extracellular caged compound.
-
Replace the medium with fresh imaging medium.
-
Mount the dish on the microscope stage.
-
Identify the target cells or subcellular region of interest.
-
Expose the selected area to UV light using the microscope's illumination system. The duration and intensity of the light exposure should be minimized to reduce phototoxicity while ensuring efficient uncaging.
-
Monitor the cellular response in real-time or at specific time points after uncaging using appropriate imaging techniques (e.g., fluorescence microscopy for a fluorescently tagged reporter).
Protocol 4: Two-Photon Uncaging of an NDBF-Caged Peptide in Brain Slices
This protocol outlines the procedure for the precise spatiotemporal release of a caged peptide in acute brain slices using two-photon excitation, a technique commonly employed in neuroscience research.[11][12][13]
Materials:
-
Acute brain slices
-
Artificial cerebrospinal fluid (aCSF)
-
NDBF-caged peptide
-
Two-photon microscope equipped with a femtosecond-pulsed NIR laser (e.g., Ti:Sapphire laser tuned to ~720-800 nm)
-
Electrophysiology setup for recording neuronal activity (optional)
Procedure:
-
Prepare acute brain slices according to standard protocols.
-
Incubate the slices in aCSF containing the NDBF-caged peptide.
-
Transfer a slice to the recording chamber of the two-photon microscope and continuously perfuse with aCSF.
-
Identify the target neuron or dendritic spine using two-photon imaging.
-
Position the laser beam at the desired location for uncaging.
-
Deliver a series of short laser pulses (femtosecond to picosecond duration) at the target location to induce two-photon uncaging. The laser power and pulse duration should be carefully calibrated to achieve localized uncaging without causing photodamage.
-
Monitor the physiological response, such as changes in neuronal firing or synaptic plasticity, using electrophysiology or functional imaging.
Applications in Drug Development
The unique properties of the NDBF photocleavable linker make it a valuable tool in various stages of drug development:
-
Target Validation: Precisely activating a potential drug target in a specific cellular context can help validate its role in a disease pathway.
-
Controled Release of Therapeutics: NDBF linkers can be incorporated into drug delivery systems to enable light-triggered release of a therapeutic agent at the site of action, thereby minimizing off-target effects. This is particularly relevant for highly potent drugs like those used in antibody-drug conjugates (ADCs) and for therapies targeting localized diseases.
-
Development of Photoactivatable PROTACs: Proteolysis-targeting chimeras (PROTACs) are a novel class of drugs that induce the degradation of target proteins. Incorporating an NDBF linker into a PROTAC allows for light-mediated control over protein degradation, providing a powerful tool for studying protein function and for developing safer therapeutics.[14][15][16][17][18]
Conclusion
The NDBF photocleavable linker stands out as a versatile and highly efficient tool for the spatiotemporal control of molecular function. Its compatibility with both one- and two-photon excitation provides researchers with a flexible platform for a wide range of applications in chemical biology and drug discovery. The protocols and data presented in these application notes are intended to serve as a guide for the successful implementation of NDBF-based strategies in the laboratory. As research in this area continues to evolve, the development of new NDBF derivatives and their application in increasingly complex biological systems is anticipated.
References
- 1. 3D scanning and uncaging two-photon microscopy - Norbrain [norbrain.no]
- 2. Bot Detection [iris-biotech.de]
- 3. Approaches for the synthesis of o-nitrobenzyl and coumarin linkers for use in photocleavable biomaterials and bioconjugates and their biomedical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Model Studies for New o-Nitrobenzyl Photolabile Linkers: Substituent Effects on the Rates of Photochemical Cleavage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Wavelength-selective one- and two-photon uncaging of GABA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of the very acid-sensitive Fmoc-Cys(Mmt)-OH and its application in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Protocols for lysine conjugation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Site-selective lysine conjugation methods and applications towards antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Lysine based Conjugation Strategy - Creative Biolabs [creative-biolabs.com]
- 11. Two-photon microscope for multisite microphotolysis of caged neurotransmitters in acute brain slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Two-photon uncaging microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. frontiersin.org [frontiersin.org]
- 14. Direct-to-Biology Accelerates PROTAC Synthesis and the Evaluation of Linker Effects on Permeability and Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Design, Synthesis and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) as a BTK Degraders with Improved Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis and Biological Activity of a VHL-Based PROTAC Specific for p38α - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Design, Synthesis, and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) for the Dual Degradation of IGF-1R and Src [mdpi.com]
- 18. Design, Synthesis, and Biological Evaluation of Novel EGFR PROTACs Targeting C797S Mutation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis and Use of NDBF-Caged Neurotransmitters: Glutamate and GABA
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis and application of 7-nitro-4-(2,1,3-benzoxadiazol-4-yl) (NDBF)-caged neurotransmitters, specifically focusing on the principal excitatory and inhibitory neurotransmitters in the central nervous system: glutamate and γ-aminobutyric acid (GABA). The NDBF caging group offers significant advantages for photolytic release, including a high quantum yield and a notable two-photon absorption cross-section, making it a powerful tool for the precise spatiotemporal control of neuronal activity.
Introduction to NDBF-Caged Neurotransmitters
Caged compounds are photosensitive molecules that are biologically inert until activated by light. Upon illumination at a specific wavelength, the "cage" is cleaved, releasing the active molecule. This technology allows for the precise delivery of neurotransmitters to specific cells or even subcellular compartments, enabling detailed studies of neural circuits and signaling pathways.[1][2]
The NDBF caging group is a photoremovable protecting group that has shown exceptional properties for two-photon uncaging experiments.[3][4] NDBF-caged compounds exhibit a high quantum yield of photolysis, meaning that a large fraction of the absorbed photons leads to the release of the caged molecule.[3][4] This high efficiency minimizes the required light exposure, thereby reducing potential phototoxicity in living samples. Furthermore, the NDBF cage possesses a respectable two-photon absorption cross-section, making it suitable for deep-tissue and high-resolution uncaging experiments using near-infrared light.[3][4]
Quantitative Data Summary
The photophysical and photochemical properties of caged compounds are critical for their effective use in biological experiments. While specific data for NDBF-caged glutamate and GABA are not extensively published, the properties of other NDBF-caged compounds, such as NDBF-EGTA, provide a strong indication of their expected performance.
| Caged Compound | One-Photon Absorption Max (λmax) | Molar Extinction Coefficient (ε) at λmax (M⁻¹cm⁻¹) | Quantum Yield (Φ) | Two-Photon Uncaging Cross-Section (δu) (GM) | Two-Photon Excitation Wavelength (nm) |
| NDBF-EGTA (as a proxy) | ~350 nm | 18,400 | 0.7 | ~0.6 | ~710 |
| MNI-Glutamate | ~350 nm | 4,300 | 0.085 | 0.06 | ~720 |
| CDNI-Glutamate | ~350 nm | Not widely reported | ~0.5 | Not widely reported | ~720 |
| DEAC450-GABA | ~450 nm | Not widely reported | 0.39 | Not widely reported | ~900 |
Note: Data for MNI-Glutamate, CDNI-Glutamate, and DEAC450-GABA are provided for comparison. 1 GM = 10⁻⁵⁰ cm⁴ s photon⁻¹ molecule⁻¹.[1][3]
Experimental Protocols
Protocol 1: Plausible Synthesis of NDBF-Caged Glutamate and GABA
This protocol describes a plausible synthetic route for NDBF-caged glutamate and GABA, adapted from established methods for synthesizing other NDBF-caged molecules and related compounds. The synthesis involves the preparation of a reactive NDBF precursor followed by its conjugation to the neurotransmitter.
Materials:
-
Dibenzofuran
-
Nitrating agents (e.g., nitric acid, sulfuric acid)
-
Brominating agents (e.g., N-bromosuccinimide)
-
Reducing agents (e.g., sodium borohydride)
-
L-Glutamic acid or GABA with appropriate protecting groups
-
Coupling agents (e.g., DCC, EDC) or bases (e.g., cesium carbonate)
-
Solvents (e.g., DMF, DCM, THF)
-
Standard laboratory glassware and purification equipment (chromatography columns, HPLC)
Procedure:
-
Synthesis of the NDBF Core Structure: The synthesis of the NDBF core typically starts from dibenzofuran. A plausible route involves nitration to introduce the nitro group, followed by functionalization at the desired position to create a reactive handle for attaching the neurotransmitter. This could involve bromination to create NDBF-Br or reduction of a precursor to form (6-nitrodibenzofuran-2-yl)methanol.[5][6]
-
Protection of the Neurotransmitter: To avoid side reactions, it is crucial to protect the functional groups of glutamate or GABA that are not intended to be caged. For glutamate, this would typically involve protecting the α-amino and α-carboxyl groups, leaving the γ-carboxyl group available for caging. For GABA, the amino group would be the primary site for caging, while the carboxyl group might need protection.
-
Caging Reaction:
-
For NDBF-caged Glutamate (via ester linkage): The protected glutamate can be reacted with (6-nitrodibenzofuran-2-yl)methanol in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to form an ester linkage.
-
For NDBF-caged GABA (via ether or carbamate linkage): Protected GABA can be reacted with a reactive NDBF derivative like 2-(1-bromoethyl)-6-nitrodibenzofuran. The reaction is typically carried out in an appropriate solvent like DMF with a base such as cesium carbonate to facilitate the nucleophilic substitution.[6]
-
-
Deprotection: Following the caging reaction, the protecting groups on the neurotransmitter are removed under appropriate conditions to yield the final NDBF-caged glutamate or GABA.
-
Purification: The final product is purified using techniques such as column chromatography and/or high-performance liquid chromatography (HPLC) to ensure high purity for biological experiments. Characterization is typically performed using NMR and mass spectrometry.
Protocol 2: Photolytic Release (Uncaging) of NDBF-Caged Neurotransmitters
This protocol outlines the general procedure for the photolytic release of NDBF-caged glutamate or GABA in a biological preparation, such as a brain slice.
Materials:
-
NDBF-caged glutamate or GABA stock solution (e.g., 10-50 mM in DMSO or water)
-
Artificial cerebrospinal fluid (aCSF) or other appropriate physiological buffer
-
Brain slice preparation or cultured neurons
-
Microscope equipped for photolysis (e.g., with a UV flash lamp or a two-photon laser)
-
Electrophysiology setup for recording neuronal activity (optional)
-
Calcium imaging setup (optional)
Procedure:
-
Preparation of Working Solution: Dilute the stock solution of NDBF-caged neurotransmitter in aCSF to the desired final concentration (typically in the µM to low mM range). The optimal concentration should be determined empirically for each experimental setup.
-
Application to the Sample: Bath-apply the working solution to the brain slice or neuronal culture, allowing sufficient time for the caged compound to diffuse into the tissue.
-
Photostimulation:
-
One-Photon Uncaging: Use a UV light source (e.g., a flash lamp coupled to the microscope) with a wavelength around 350 nm to illuminate the region of interest. The duration and intensity of the light pulse will determine the amount of neurotransmitter released.
-
Two-Photon Uncaging: Use a pulsed near-infrared (NIR) laser tuned to approximately 710 nm. The high spatial confinement of two-photon excitation allows for highly localized uncaging at the sub-micrometer level.[7][8]
-
-
Data Acquisition: Record the physiological response of the neurons to the released neurotransmitter using electrophysiology (e.g., patch-clamp to measure postsynaptic currents) or fluorescence imaging (e.g., to measure calcium transients).[8]
Signaling Pathways and Experimental Workflows
Glutamatergic Signaling Pathway
Glutamate is the primary excitatory neurotransmitter in the brain and acts on both ionotropic (AMPA, NMDA, and kainate) and metabotropic (mGluR) receptors. NDBF-caged glutamate can be used to precisely activate these receptors and study their downstream signaling cascades.
Caption: Glutamatergic signaling cascade initiated by photolytic release of glutamate.
An experimental workflow to study long-term potentiation (LTP) at a single dendritic spine could involve the following steps:
Caption: Workflow for studying LTP at a single synapse using two-photon uncaging.
GABAergic Signaling Pathway
GABA is the primary inhibitory neurotransmitter and acts on ionotropic GABA-A receptors and metabotropic GABA-B receptors.[9][10] NDBF-caged GABA can be used to precisely control inhibitory inputs to neurons, allowing for the investigation of synaptic inhibition and its role in neuronal computation.
Caption: GABAergic signaling cascade initiated by photolytic release of GABA.
An experimental workflow to map the spatial distribution of functional GABA-A receptors on a dendritic tree could be as follows:
Caption: Workflow for mapping functional GABA-A receptors on a neuron.
Conclusion
NDBF-caged neurotransmitters represent a significant advancement in the field of chemical neuroscience, offering researchers unprecedented control over neuronal signaling. The high photolytic efficiency of the NDBF cage, combined with its suitability for two-photon excitation, opens up new avenues for investigating the intricate workings of the brain at the synaptic and circuit levels. The protocols and workflows provided here serve as a starting point for researchers to harness the power of this technology in their own investigations.
References
- 1. Two-photon absorption - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. pubs.aip.org [pubs.aip.org]
- 4. Optica Publishing Group [opg.optica.org]
- 5. A methoxy-substituted nitrodibenzofuran-based protecting group with an improved two-photon action cross-section for thiol protection in solid phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Improved synthesis of the two-photon caging group 3-nitro-2-ethyldibenzofuran and its application to a caged thymidine phosphoramidite - PMC [pmc.ncbi.nlm.nih.gov]
- 7. zitolab.faculty.ucdavis.edu [zitolab.faculty.ucdavis.edu]
- 8. Probing Single Synapses via the Photolytic Release of Neurotransmitters - PMC [pmc.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. The role of GABA neurotransmitter in the human central nervous system, physiology, and pathophysiology [scielo.org.mx]
Application Notes and Protocols for Light-Induced Activation of Proteins Using NDBF Caging
Audience: Researchers, scientists, and drug development professionals.
Introduction
Photoremovable protecting groups (PPGs), or "caging" groups, are powerful tools for the spatiotemporal control of biological processes. By masking the function of a biomolecule, its activity can be triggered with light, offering high precision in living cells and tissues. The 3-nitrodibenzofuran (NDBF) moiety is a highly efficient caging group for such applications.[1] NDBF exhibits superior properties compared to many traditional caging groups, including high quantum yields for one- and two-photon excitation, making it an ideal choice for a wide range of biological experiments.[1][2][3][4][5]
These application notes provide an overview of the use of NDBF caging for the light-induced activation of proteins and other bioactive molecules. Detailed protocols for the preparation and photoactivation of NDBF-caged compounds are included, along with key quantitative data to aid in experimental design.
Key Features of NDBF Caging
-
High One- and Two-Photon Sensitivity: NDBF can be efficiently cleaved using UV light (one-photon excitation) or near-infrared (NIR) light (two-photon excitation).[1][2][3] Two-photon excitation is particularly advantageous for in vivo applications due to its deeper tissue penetration and reduced phototoxicity.[1]
-
Clean and Efficient Uncaging: Photolysis of NDBF-caged compounds results in the clean release of the active molecule with minimal side products.[2][3] This is a significant advantage over other caging groups like brominated hydroxycoumarin (Bhc), which can undergo photoisomerization.[2][3]
-
Versatility: The NDBF group has been successfully used to cage a variety of functional groups, most notably the thiol group of cysteine residues in peptides and proteins.[2][3] It has also been applied to cage other important biological molecules like calcium chelators (EGTA) and second messengers (IP3).[4][6][7]
Quantitative Data
The following table summarizes the key photophysical and photochemical properties of the NDBF caging group.
| Property | Value | Wavelength | Reference |
| One-Photon Properties | |||
| Molar Extinction Coefficient (ε) | 18,400 M⁻¹cm⁻¹ | ~330 nm | [4][5] |
| Quantum Yield (Φ) | 0.7 | N/A | [4][5] |
| Photolysis Efficacy (εΦ) | 12,880 M⁻¹cm⁻¹ | N/A | [5] |
| Two-Photon Properties | |||
| Two-Photon Cross-Section (δu) | ~0.6 GM | 720 nm | [4][5] |
| Two-Photon Cross-Section (δu) | 0.13 GM | 800 nm | [2] |
Signaling Pathway: Light-Induced Activation of a K-Ras Derived Peptide
The following diagram illustrates the light-induced uncaging of an NDBF-protected cysteine in a K-Ras derived peptide, rendering it a substrate for farnesyltransferase. This demonstrates the use of NDBF caging to control enzymatic activity.[3]
Caption: Light-induced activation of a K-Ras peptide.
Experimental Workflow: Solid-Phase Peptide Synthesis of NDBF-Caged Peptides
This diagram outlines the general workflow for incorporating an NDBF-caged cysteine residue into a peptide using standard solid-phase peptide synthesis (SPPS).[2][3]
Caption: Workflow for NDBF-caged peptide synthesis.
Experimental Protocols
Protocol 1: Synthesis of Fmoc-Cys(NDBF)-OH
This protocol describes the synthesis of the NDBF-protected cysteine amino acid for use in SPPS, as adapted from Ellis-Davies et al.[2]
Materials:
-
Dibenzofuran
-
Fmoc-cysteine methyl ester
-
NDBF-Br (synthesized from dibenzofuran in four steps)
-
(CH₃)₃SnOH
-
Standard laboratory solvents and reagents for organic synthesis
Procedure:
-
Synthesis of NDBF-Br: Synthesize NDBF-Br from dibenzofuran following established literature procedures.[2]
-
Reaction of Fmoc-cysteine methyl ester with NDBF-Br:
-
React Fmoc-cysteine methyl ester with NDBF-Br under acidic conditions to produce the NDBF-protected cysteine methyl ester.
-
A reported yield for this step is 70%.[2]
-
-
Hydrolysis of the methyl ester:
-
Hydrolyze the resulting methyl ester using (CH₃)₃SnOH to yield the final product, Fmoc-Cys(NDBF)-OH.
-
A reported yield for this step is 75%.[2]
-
-
Purification and Characterization: Purify the final product by column chromatography and characterize by ¹H NMR and mass spectrometry.
Protocol 2: One-Photon Uncaging of NDBF-Caged Peptides
This protocol provides a general procedure for the photolysis of NDBF-caged peptides using a UV light source.[2]
Materials:
-
NDBF-caged peptide
-
Photolysis buffer (e.g., 50 mM phosphate buffer, pH 7.4, containing 1 mM DTT)
-
Quartz cuvette
-
UV light source (e.g., Rayonet reactor with 365 nm bulbs)
-
RP-HPLC and LC-MS for analysis
Procedure:
-
Sample Preparation: Dissolve the NDBF-caged peptide in the photolysis buffer to a final concentration of 25–250 µM.
-
Irradiation:
-
Transfer the solution to a quartz cuvette.
-
Irradiate the sample with 365 nm UV light. The irradiation time will depend on the light source intensity and the quantum yield of the specific caged compound. A typical irradiation time can range from seconds to minutes. For example, a 45-second irradiation has been shown to be effective.[2]
-
-
Analysis:
-
Analyze the sample by RP-HPLC to monitor the disappearance of the starting material and the appearance of the uncaged product.
-
Confirm the identity of the uncaged product by LC-MS.
-
Protocol 3: Two-Photon Uncaging of NDBF-Caged Compounds in a Biological System
This protocol outlines a general approach for two-photon uncaging in a cellular context, for example, to study synaptic transmission using NDBF-caged glutamate or to activate a caged peptide within a cell.[3][8][9]
Materials:
-
NDBF-caged compound (e.g., NDBF-caged peptide, NDBF-caged glutamate)
-
Cell culture or tissue slice preparation
-
Two-photon microscope equipped with a femtosecond-pulsed NIR laser (e.g., Ti:sapphire laser tuned to ~800 nm)
-
Imaging and electrophysiology setup as required for the specific experiment
Procedure:
-
Loading of the Caged Compound:
-
For extracellular applications (e.g., caged neurotransmitters), the caged compound can be applied to the bath or locally perfused.
-
For intracellular applications, the caged peptide can be introduced into cells via microinjection, cell-penetrating peptide sequences, or by incubating with a cell-permeant version of the caged compound.[3]
-
-
Two-Photon Excitation:
-
Identify the target region of interest (e.g., a specific dendritic spine, a subcellular compartment) using the two-photon microscope.
-
Focus the NIR laser beam to a small spot within the target region.
-
Deliver a short pulse of laser light (e.g., 800 nm) to induce two-photon absorption and uncaging of the NDBF group. The laser power and pulse duration will need to be optimized for each experiment to achieve efficient uncaging without causing photodamage.
-
-
Data Acquisition:
Conclusion
The NDBF caging group offers a robust and efficient method for the light-induced activation of proteins and other biomolecules. Its favorable photophysical properties, particularly for two-photon excitation, make it a valuable tool for researchers in cell biology, neuroscience, and drug development. The protocols and data provided in these application notes serve as a starting point for the successful implementation of NDBF caging technology in a variety of experimental systems.
References
- 1. Bot Detection [iris-biotech.de]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Nitrodibenzofuran: A One- and Two-Photon Sensitive Protecting Group That Is Superior to Brominated Hydroxycoumarin for Thiol Caging in Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The nitrodibenzofuran chromophore: a new caging group for ultra-efficient photolysis in living cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and characterization of cell-permeant 6-nitrodibenzofuranyl-caged IP3 - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. projects.iq.harvard.edu [projects.iq.harvard.edu]
- 9. scispace.com [scispace.com]
Spatiotemporal Control of Signaling Pathways with Nitrobenzofurazan (NDBF) Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the utilization of nitrobenzofurazan (NDBF) and its derivatives in the spatial and temporal control of cellular signaling pathways. NDBF-based compounds offer versatile platforms for precise manipulation of biological processes through light-activated uncaging of signaling molecules, stimulus-responsive drug release, and photosensitization.
Application 1: Photocontrol of Intracellular Calcium Signaling with NDBF-caged Inositol-1,4,5-trisphosphate (IP₃)
Precise control over intracellular calcium (Ca²⁺) signaling can be achieved using 6-nitrodibenzofuranyl (NDBF) as a photolabile caging group for the second messenger inositol-1,4,5-trisphosphate (IP₃). NDBF-caged IP₃ is biologically inert until irradiated with a focused laser beam, which cleaves the caging group and releases active IP₃, triggering Ca²⁺ release from intracellular stores. This method allows for the initiation of Ca²⁺ signals at specific subcellular locations and at precise moments in time.
Quantitative Data: Comparison of NDBF-caged IP₃ and NV-caged IP₃
| Parameter | NDBF-caged IP₃ | NV (nitroveratryl)-caged IP₃ | Reference |
| Quantum Yield of Photolysis | ~0.5 | ~0.1 | [1] |
| Two-Photon Uncaging Cross-Section | ~0.6 GM | ~0.01 GM | [1] |
| Energy Dosage for Ca²⁺ Evocation | 10% of NV-caged IP₃ | 100% | [1][2] |
| Efficiency of Ca²⁺ Mobilization | ~2-fold higher than NV-caged IP₃ | Baseline | [1][2] |
Experimental Protocols
The synthesis of NDBF-caged IP₃ is a multi-step process starting from dibenzofuran. A detailed synthesis scheme can be found in Kantevari et al., 2011.[1] The key steps involve the synthesis of the NDBF caging group and its subsequent coupling to a protected inositol derivative, followed by phosphorylation and deprotection to yield the final product. For cell permeability, the caged IP₃ can be further modified into a hexakis acetoxymethyl (AM) ester form.[1][3]
This protocol is adapted for loading NDBF-caged IP₃/AM into astrocytes in acutely isolated brain slices.[1]
Materials:
-
NDBF-caged IP₃/AM
-
Fluo-4/AM (or other suitable Ca²⁺ indicator)
-
Pluronic F-127
-
DMSO
-
Artificial cerebrospinal fluid (ACSF)
Procedure:
-
Prepare a stock solution of NDBF-caged IP₃/AM (e.g., 50 µg) and the Ca²⁺ indicator Fluo-4/AM (e.g., 25 µg) in 5 µL of 20% Pluronic F-127 in DMSO.
-
Add 0.1 mL of ACSF to the stock solution.
-
Sonicate the solution for 5 minutes to ensure complete solubilization of the probes.
-
Apply the loading solution to the surface of the brain slice or cell culture.
-
Incubate for a sufficient time to allow for cell loading (e.g., 60 minutes for brain slices).[4]
-
Wash away excess dyes by irrigating with fresh ACSF.
Equipment:
-
Two-photon laser scanning microscope
-
Ti:Sapphire laser tuned to the appropriate wavelength for uncaging (e.g., 720 nm) and imaging (e.g., 950 nm for X-rhod-1).[4]
Procedure:
-
Identify a target cell co-loaded with NDBF-caged IP₃/AM and the Ca²⁺ indicator.
-
Define a region of interest (ROI) within the cell for uncaging (e.g., the cell body).
-
Deliver a focused laser pulse at the uncaging wavelength to the ROI. The laser power and duration will need to be optimized for the specific experimental setup and desired level of IP₃ release. For example, in astrocytes, two bursts of 25 mW irradiation have been shown to be effective.[5]
-
Simultaneously or immediately after uncaging, acquire time-lapse images of the Ca²⁺ indicator fluorescence at the appropriate excitation and emission wavelengths to monitor the change in intracellular Ca²⁺ concentration.
-
Analyze the fluorescence intensity changes over time within the ROI and in surrounding cellular compartments to quantify the spatial and temporal dynamics of the Ca²⁺ signal.[6][7]
Signaling Pathway Diagram
Caption: Workflow for photocontrol of IP3 signaling using NDBF-caged IP3.
Application 2: Spatially and Temporally Controlled Drug Release Using H₂S-activated NDBF-based Prodrugs
Nitrobenzofurazan derivatives can be engineered as prodrugs that release a therapeutic agent in response to specific cellular stimuli, such as the presence of hydrogen sulfide (H₂S), a signaling molecule often upregulated in cancer cells. This approach allows for targeted drug delivery and activation at the site of disease, minimizing off-target effects.
Experimental Protocols
The synthesis involves conjugating a drug containing a primary or secondary amine group to the NDBF moiety. The resulting NBD-amine bond is susceptible to thiolysis by H₂S. A proof-of-concept has been demonstrated with the antibiotic ciprofloxacin.[1]
Materials:
-
NDBF-prodrug conjugate
-
H₂S donor (e.g., Na₂S)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Fluorescence spectrophotometer
-
HPLC system for drug quantification
Procedure:
-
Dissolve the NDBF-prodrug in a suitable solvent (e.g., DMSO) and then dilute in PBS to the desired final concentration.
-
Add the H₂S donor to the prodrug solution to initiate the release reaction.
-
Monitor the reaction over time by measuring the increase in fluorescence that accompanies the cleavage of the NBD-amine bond.[1]
-
At various time points, take aliquots of the reaction mixture and analyze by HPLC to quantify the concentration of the released drug.
-
Determine the kinetics of drug release under different H₂S concentrations.
Signaling Pathway Diagram
Caption: Mechanism of H2S-activated NDBF-based prodrug release.
Application 3: Modulation of Signaling Pathways using NBD Derivatives as Photosensitizers in Photodynamic Therapy (PDT)
Derivatives of nitrobenzofurazan, particularly the selenium analog nitrobenzoselenadiazole (NBSD), can function as photosensitizers.[5] Upon light activation, these molecules generate reactive oxygen species (ROS), which can induce localized cellular damage and trigger specific signaling pathways, such as apoptosis. This provides a method for spatiotemporally controlled cell killing, with applications in cancer therapy and other areas.
Experimental Protocols
Materials:
-
NBD-based photosensitizer (e.g., an NBSD derivative)
-
Cell culture medium
-
Fluorescence microscope
Procedure:
-
Incubate cultured cells with the NBD-based photosensitizer at a predetermined concentration (e.g., 500 nM) for a specific duration (e.g., 1.5 hours).[8]
-
Wash the cells to remove any unbound photosensitizer.
-
Image the cells using fluorescence microscopy to determine the subcellular localization of the photosensitizer. Specific derivatives can be designed to target particular organelles, such as mitochondria.
Equipment:
-
Light source with the appropriate wavelength for photosensitizer activation (e.g., a 670 nm diode laser for some NBSD derivatives).[8]
-
Plate reader for viability assays
-
Flow cytometer or fluorescence microscope for apoptosis assays
Procedure:
-
Plate cells in a suitable format (e.g., 24-well plate).
-
Incubate the cells with the NBD-based photosensitizer as described in Protocol 3.1.
-
Irradiate the cells with light at a specific power density and for a defined duration. These parameters must be optimized for each photosensitizer and cell type.
-
After a post-irradiation incubation period (e.g., 24 hours), assess cell viability using a standard assay (e.g., MTT or Live/Dead staining).
-
To investigate the signaling pathway of cell death, perform an apoptosis assay, such as Annexin V/Propidium Iodide staining followed by flow cytometry, or a caspase activity assay.
Signaling Pathway Diagram
Caption: Signaling cascade initiated by NBD-based photosensitizers in PDT.
References
- 1. Synthesis and characterization of cell-permeant 6-nitrodibenzofuranyl-caged IP3 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and characterization of cell-permeant 6-nitrodibenzofuranyl-caged IP3 - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 3. A practical guide to the synthesis and use of membrane-permeant acetoxymethyl esters of caged inositol polyphosphates | Springer Nature Experiments [experiments.springernature.com]
- 4. Photochemically Initiated Intracellular Astrocytic Calcium Waves in Living Mice Using Two-Photon Uncaging of IP3 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Quantitative properties and receptor reserve of the IP3 and calcium branch of Gq-coupled receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. IP3 mediated global Ca2+ signals arise through two temporally and spatially distinct modes of Ca2+ release | eLife [elifesciences.org]
- 8. In Vitro Optimization of EtNBS-PDT against Hypoxic Tumor Environments with a Tiered, High-Content, 3D Model Optical Screening Platform - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Incorporating NDBF-Caged Amino Acids into Proteins
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the site-specific incorporation of nitrodibenzofuran (NDBF)-caged amino acids into proteins. This technology offers precise spatiotemporal control over protein activity, making it a powerful tool for studying protein function, signaling pathways, and for the development of photo-responsive therapeutics.
Introduction to NDBF-Caged Amino Acids
Caged compounds are molecules whose biological activity is temporarily blocked by a photolabile protecting group. The nitrodibenzofuran (NDBF) caging group is a state-of-the-art photolabile protecting group with superior photochemical properties, including high one- and two-photon uncaging efficiencies.[1] Irradiation with UV or near-infrared light cleaves the NDBF cage, releasing the native amino acid and restoring protein function with high spatial and temporal resolution.[1] This allows for the precise activation of proteins in living cells and organisms.
Key Advantages of the NDBF Caging Group:
-
High Photolytic Efficiency: NDBF exhibits a significantly higher quantum yield of photolysis compared to traditional caging groups like o-nitrobenzyl, meaning more efficient uncaging with less light exposure.[1]
-
Two-Photon Excitation: NDBF can be efficiently cleaved by two-photon excitation using near-infrared light, which allows for deeper tissue penetration and reduced phototoxicity in biological samples.[1][2]
-
Red-Shifted Absorption: Derivatives of NDBF have been developed with red-shifted absorption spectra, further minimizing photodamage to cells.[2]
Data Presentation: Photochemical Properties
A summary of the key photochemical properties of the NDBF caging group compared to other common caging groups is presented below.
| Caging Group | One-Photon Quantum Yield (Φ) | Molar Extinction Coefficient (ε) at λmax (M⁻¹cm⁻¹) | Two-Photon Action Cross-Section (δaΦ) (GM) |
| NDBF | ~0.1 - 0.7 | ~18,000 - 25,000 | High |
| o-Nitrobenzyl (NB) | Low | Low | Low |
| Dimethoxynitrobenzyl (DMNB) | Moderate | Moderate | Moderate |
Note: Specific values can vary depending on the caged molecule and the solvent.
Experimental Protocols
I. Synthesis of Fmoc-NDBF-Caged Amino Acids
While Fmoc-NDBF-caged cysteine and lysine are commercially available from suppliers like Iris Biotech, this section provides a general protocol for the synthesis of Fmoc-protected NDBF-caged amino acids for researchers who wish to synthesize their own derivatives.[1] The synthesis involves the protection of the amino acid side chain with the NDBF moiety, followed by Fmoc protection of the α-amine.
A. General Scheme for Synthesis of Fmoc-NDBF-Caged Amino Acids
References
Application Notes and Protocols for Measuring the Two-Photon Action Cross-Section of NDBF
For Researchers, Scientists, and Drug Development Professionals
Introduction
The nitrodibenzofuran (NDBF) moiety is a highly efficient photolabile protecting group, or "caging group," utilized for the controlled release of bioactive molecules upon light excitation. Its application in two-photon uncaging makes it a valuable tool in biological research, allowing for the precise spatiotemporal release of compounds within living cells and tissues. The two-photon action cross-section (δu) is a critical parameter that quantifies the efficiency of this uncaging process. It is the product of the two-photon absorption cross-section (δa) and the uncaging quantum yield (Φu). A higher action cross-section indicates a more efficient release of the caged molecule with less required laser power, minimizing potential photodamage to biological samples.
This document provides a detailed methodology for measuring the two-photon action cross-section of NDBF-caged compounds, using NDBF-EGTA as a primary example. NDBF-EGTA is a caged calcium chelator; upon two-photon excitation, it releases EGTA, which then modulates intracellular calcium signaling.
Photophysical Properties of NDBF
The NDBF caging group exhibits favorable photophysical properties for efficient uncaging.[1][2] Key parameters for NDBF are summarized in the table below.
| Parameter | Value | Reference |
| Two-Photon Action Cross-Section (δu) of NDBF-EGTA | ~0.6 GM | [1][2][3] |
| One-Photon Uncaging Quantum Yield (Φu) | 0.7 | [1][2] |
| Molar Extinction Coefficient (ε) | 18,400 M⁻¹cm⁻¹ | [1][2] |
GM = Goeppert-Mayer unit (10⁻⁵⁰ cm⁴s/photon)
Experimental Workflow for Measuring Two-Photon Action Cross-Section
The overall workflow for determining the two-photon action cross-section of an NDBF-caged compound involves sample preparation, setting up a two-photon microscopy system, acquiring fluorescence data before and after uncaging, and analyzing the data to calculate the action cross-section.
Experimental workflow for measuring the two-photon action cross-section.
Experimental Protocols
Protocol 1: Determination of Two-Photon Action Cross-Section (δu)
This protocol outlines the steps to measure the two-photon action cross-section of an NDBF-caged compound that releases a fluorescent product upon uncaging. If the product is not fluorescent, a fluorescent indicator can be used to detect the uncaged species (e.g., a calcium indicator for NDBF-EGTA).
Materials:
-
NDBF-caged compound of interest
-
Fluorescent standard with a known two-photon cross-section (e.g., Fluorescein in pH 11 buffer)
-
Appropriate solvent (e.g., aqueous buffer)
-
Two-photon microscope equipped with:
-
Tunable femtosecond laser (e.g., Ti:Sapphire)
-
High numerical aperture (NA) objective lens
-
Dichroic mirrors and emission filters suitable for the excitation and emission wavelengths
-
A sensitive detector, such as a photomultiplier tube (PMT)
-
-
Photon counter
-
Microcuvettes or a sample holder with a known path length
Procedure:
-
System Calibration:
-
Prepare a solution of the fluorescent standard (e.g., 10 µM Fluorescein in 0.1 M NaOH).
-
Fill a microcuvette with the standard solution.
-
Place the microcuvette on the microscope stage.
-
Tune the laser to the excitation wavelength for the standard (e.g., 800 nm for Fluorescein).
-
Measure the fluorescence intensity at various excitation powers. Ensure the relationship is quadratic to confirm two-photon absorption.
-
Use the known two-photon action cross-section of the standard to calibrate the fluorescence collection efficiency of the system.
-
-
Sample Preparation:
-
Prepare a solution of the NDBF-caged compound at a known concentration in the desired solvent.
-
-
Pre-Uncaging Measurement:
-
Fill a microcuvette with the NDBF-caged compound solution.
-
Measure any intrinsic fluorescence of the caged compound at the chosen excitation wavelength. This is typically negligible for NDBF compounds.
-
-
Two-Photon Uncaging:
-
Irradiate a defined volume of the sample with the two-photon laser at the desired uncaging wavelength. The power and duration of irradiation should be sufficient to generate a detectable amount of the photoproduct.
-
-
Post-Uncaging Measurement:
-
After uncaging, measure the fluorescence of the photoproduct at the same excitation wavelength used for uncaging.
-
Record the fluorescence intensity at various excitation powers to confirm a quadratic dependence.
-
-
Data Analysis:
-
Relate the fluorescence of the photoproduct to its concentration using a calibration curve if necessary.
-
Calculate the number of uncaged molecules based on the fluorescence intensity and the calibrated system efficiency.
-
The two-photon action cross-section (δu) can then be calculated using the following relationship:
δu = (Number of uncaged molecules / time) / (C * ∫ I(r,t)² dV)
Where:
-
C is the initial concentration of the caged compound.
-
I(r,t) is the temporal and spatial intensity profile of the laser beam.
In practice, it is often determined relative to the known cross-section of the fluorescent standard.
-
Signaling Pathway: Calcium-Induced Calcium Release (CICR)
Two-photon uncaging of NDBF-EGTA provides a powerful method to locally manipulate intracellular calcium concentrations. By releasing the Ca²⁺ chelator EGTA, the local free Ca²⁺ concentration is altered, which can trigger downstream signaling events. In cardiac myocytes, for instance, a localized increase in Ca²⁺ can trigger Ca²⁺-induced Ca²⁺ release (CICR) from the sarcoplasmic reticulum (SR), a critical process in excitation-contraction coupling.
Ca²⁺-induced Ca²⁺ release pathway initiated by NDBF-EGTA uncaging.
Pathway Description:
-
Two-Photon Uncaging: A focused near-infrared laser beam excites the NDBF-EGTA molecule.
-
EGTA Release: The NDBF cage undergoes photolysis, releasing the calcium chelator EGTA.
-
Localized [Ca²⁺]i Increase: The release of EGTA, which was previously buffering calcium, leads to a localized and rapid increase in the intracellular free calcium concentration ([Ca²⁺]i).
-
RyR Activation: This local rise in [Ca²⁺]i is sensed by Ryanodine Receptors (RyRs), which are calcium-sensitive calcium channels located on the membrane of the sarcoplasmic reticulum.
-
Ca²⁺ Release from SR: The activation of RyRs opens the channels, causing a large-scale release of stored Ca²⁺ from the sarcoplasmic reticulum into the cytoplasm.[1][4][5]
-
Downstream Signaling: This global increase in cytoplasmic Ca²⁺ then triggers various downstream cellular processes, such as muscle contraction in myocytes.[4]
Conclusion
The NDBF caging group offers a highly efficient tool for the two-photon uncaging of bioactive molecules. The methodology described herein provides a framework for the accurate determination of its two-photon action cross-section, a critical parameter for the quantitative application of this technology. Understanding the downstream signaling events, such as the illustrated Ca²⁺-induced Ca²⁺ release, is essential for designing and interpreting experiments that utilize NDBF-caged compounds to probe complex biological processes with high spatiotemporal resolution.
References
- 1. Mechanisms of SR calcium release in healthy and failing human hearts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sarcoplasmic reticulum - Wikipedia [en.wikipedia.org]
- 3. Mechanisms of Ca2+ release from sarcoplasmic reticulum of skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jackwestin.com [jackwestin.com]
- 5. Calcium-induced calcium release - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for Two-Photon Excitation of NDBF Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The precise spatiotemporal control of bioactive molecules is a cornerstone of modern biological research. Two-photon uncaging microscopy has emerged as a powerful technique to achieve this, enabling the photorelease of signaling molecules with subcellular resolution in living cells and tissues. The 3-nitro-2-ethyldibenzofuran (NDBF) caging group and its derivatives are at the forefront of this technology, offering high uncaging efficiency and sensitivity to two-photon excitation.
These application notes provide a comprehensive overview of the experimental setup and protocols for the two-photon excitation of NDBF derivatives. The focus is on the uncaging of bioactive molecules to study cellular signaling pathways, a critical aspect of drug discovery and fundamental biological research.
Principles of Two-Photon Uncaging with NDBF Derivatives
Two-photon uncaging utilizes the principle of two-photon absorption, where a molecule simultaneously absorbs two low-energy photons to transition to an excited state. This process is inherently confined to the focal volume of a high-intensity pulsed laser, providing exquisite three-dimensional control over the uncaging event.
The NDBF chromophore is a photolabile protecting group that can be attached to a bioactive molecule, rendering it inert.[1] Upon two-photon excitation, the NDBF group undergoes a photochemical reaction that cleaves the bond to the bioactive molecule, releasing it in its active form. This allows for the precise initiation of biological processes at the desired time and location.
Quantitative Data of NDBF Derivatives
The efficiency of a two-photon caging group is determined by its photophysical properties. The following table summarizes the key quantitative data for NDBF and its red-shifted derivative, cDMA-NDBF. The uncaging cross-section (δu) is a measure of the efficiency of the two-photon uncaging process.
| Caging Group | One-Photon Absorption Max (λmax) | Molar Extinction Coefficient (ε) at λmax | Two-Photon Uncaging Wavelength | Two-Photon Uncaging Cross-section (δu) | Quantum Yield of Photolysis (Φ) | Caged Molecule Example |
| NDBF | ~350-365 nm | 18,400 M⁻¹cm⁻¹ | 710-800 nm | ~0.6 GM | 0.7 | EGTA, Peptides (Cysteine), IP₃ |
| cDMA-NDBF | Red-shifted vs. NDBF | Not specified | 850-900 nm | Higher than NDBF (specific value not available) | Not specified | Peptides (Thiol) |
Experimental Protocols
Preparation of NDBF-Caged Compounds
The synthesis of NDBF-caged compounds typically involves the chemical conjugation of the NDBF moiety to the bioactive molecule of interest. For detailed synthetic procedures, refer to the primary literature on the specific caged compound.
Loading of NDBF-Caged Compounds into Cells and Tissues
The method for loading caged compounds depends on the nature of the compound and the biological preparation.
For Brain Slices (e.g., NDBF-caged IP₃):
-
Prepare acute brain slices using standard protocols.
-
For cell-permeant versions (e.g., acetoxymethyl esters), incubate the slices in artificial cerebrospinal fluid (aCSF) containing the caged compound (e.g., 6-NDBF-IP₃/AM) and a fluorescent calcium indicator (e.g., Fluo-4/AM).[1]
-
Incubate for approximately 30 minutes at 34°C.[2]
-
Allow the slices to recover for at least 20 minutes at room temperature before imaging and uncaging.[2]
For Cultured Cells (e.g., NDBF-caged peptides):
-
Incubate the cultured cells in a suitable buffer or medium containing the NDBF-caged peptide.
-
The incubation time and concentration will need to be optimized for the specific peptide and cell type.
-
Wash the cells to remove the excess caged compound before proceeding with the experiment.
Two-Photon Uncaging and Imaging Setup
A standard two-photon microscope equipped with a femtosecond pulsed near-infrared (NIR) laser is required.
-
Laser: A tunable Ti:Sapphire laser is commonly used, allowing for the selection of the optimal wavelength for two-photon uncaging (e.g., 720 nm for MNI-glutamate uncaging, which can be a reference, and 800 nm for NDBF).[3]
-
Microscope: An upright or inverted microscope with high numerical aperture (NA) objectives is necessary to achieve a tight focal volume for precise uncaging.
-
Detectors: Photomultiplier tubes (PMTs) are used to detect the fluorescence from any reporter molecules (e.g., calcium indicators) used to monitor the effects of uncaging.
-
Software: The microscope control software should allow for the precise positioning of the uncaging laser beam and the control of laser power and illumination duration.
Two-Photon Uncaging Protocol
-
Identify the cell or subcellular region of interest using the two-photon microscope in imaging mode.
-
Position the uncaging laser beam at the target location.
-
Deliver a series of short laser pulses to uncage the bioactive molecule. The laser power and duration will need to be carefully calibrated to achieve the desired concentration of the released molecule without causing photodamage. For example, in brain slices, uncaging of NDBF-caged IP₃ has been achieved with two bursts of 25 mW irradiation.[2]
-
Simultaneously or subsequently, image the fluorescence of a reporter molecule to monitor the biological response to the uncaged molecule.
Visualization of Experimental Workflow and Signaling Pathways
Experimental Workflow for Two-Photon Uncaging
The following diagram illustrates the general workflow for a two-photon uncaging experiment.
Example Signaling Pathway: IP₃-Mediated Calcium Release
Two-photon uncaging of NDBF-caged IP₃ can be used to investigate the inositol trisphosphate (IP₃) signaling pathway, which plays a crucial role in regulating intracellular calcium levels.
References
Application Notes and Protocols: NDBF in Hydrogel Modification and Patterning
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing 4-nitro-2,1,3-benzoxadiazole-4-yl (NDBF) and its derivatives for the modification and patterning of hydrogels. NDBF is a versatile fluorophore that reacts readily with primary and secondary amines, as well as thiols, making it an excellent tool for fluorescently labeling and tracking hydrogel properties.[1][2][3] Its fluorescence is highly sensitive to the local environment, providing insights into hydrogel microstructure and degradation.[2][3]
Application: Covalent Modification of Hydrogels with NDBF
Covalently attaching NDBF to a hydrogel network allows for stable, long-term fluorescent labeling. This is particularly useful for visualizing the hydrogel matrix, tracking its degradation, and quantifying the density of functional groups. The most common derivative for this purpose is 4-chloro-7-nitrobenzo-2-oxa-1,3-diazole (NBD-Cl), which reacts with primary and secondary amines.[1][4][5]
Signaling Pathway: NDBF-Cl Reaction with Primary Amines
The reaction between NBD-Cl and a primary amine proceeds via a nucleophilic aromatic substitution. The amine group acts as a nucleophile, attacking the electron-deficient carbon atom to which the chlorine is attached, leading to the displacement of the chloride ion and the formation of a stable, fluorescent NBD-amine adduct.[4]
Experimental Protocols
Protocol 1: Covalent Modification of Amine-Functionalized Gelatin Hydrogel with NBD-Cl
This protocol details the steps to fluorescently label a gelatin hydrogel that has been functionalized with additional primary amine groups.
Materials:
-
4-Chloro-7-nitrobenzo-2-oxa-1,3-diazole (NBD-Cl)
-
Dimethyl sulfoxide (DMSO)
-
0.1 M Sodium bicarbonate buffer (pH 8.5)
-
Phosphate-buffered saline (PBS, pH 7.4)
-
Dialysis tubing (MWCO 10-14 kDa)
-
Stir plate and stir bars
-
Standard laboratory glassware
Procedure:
-
Prepare Amine-Functionalized Gelatin Solution: Dissolve the amine-functionalized gelatin in 0.1 M sodium bicarbonate buffer (pH 8.5) to a final concentration of 5% (w/v). Stir at 40°C until fully dissolved.
-
Prepare NBD-Cl Solution: Immediately before use, dissolve NBD-Cl in a minimal amount of DMSO to create a 10 mg/mL stock solution.[1]
-
Reaction: While stirring the gelatin solution at room temperature, slowly add the NBD-Cl solution dropwise. A typical starting point is a 5-fold molar excess of NBD-Cl relative to the estimated free amine concentration in the gelatin.
-
Incubation: Protect the reaction mixture from light and stir at room temperature for 2-4 hours.
-
Purification:
-
Transfer the reaction mixture to a dialysis tube.
-
Dialyze against PBS (pH 7.4) at 4°C for 3-5 days, with daily buffer changes, to remove unreacted NBD-Cl and DMSO.
-
-
Lyophilization and Storage: Freeze the purified NBD-labeled gelatin solution and lyophilize to obtain a dry, fluorescently labeled gelatin powder. Store at -20°C, protected from light.
Protocol 2: Quantification of NDBF Labeling (Degree of Substitution)
This protocol uses UV-Vis spectrophotometry to determine the degree of NDBF labeling on the hydrogel.
Materials:
-
NBD-labeled hydrogel
-
Unlabeled hydrogel (for baseline)
-
PBS (pH 7.4)
-
UV-Vis spectrophotometer
-
Quartz cuvettes
Procedure:
-
Prepare Standard Curve: Prepare a series of known concentrations of a small molecule NBD-amine adduct (e.g., NBD-ethylamine) in PBS. Measure the absorbance at the maximum absorption wavelength of the NBD fluorophore (approximately 465 nm for primary amine adducts).[3] Plot absorbance versus concentration to generate a standard curve.
-
Prepare Hydrogel Samples: Dissolve a known mass of lyophilized NBD-labeled hydrogel and unlabeled hydrogel in PBS to the same concentration (e.g., 1 mg/mL).
-
Measure Absorbance:
-
Measure the absorbance of the NBD-labeled hydrogel solution at the maximum absorption wavelength of the NBD adduct.
-
Measure the absorbance of the unlabeled hydrogel solution at the same wavelength to determine the background absorbance of the hydrogel itself.
-
-
Calculation:
-
Subtract the background absorbance from the absorbance of the NBD-labeled hydrogel.
-
Use the standard curve to determine the concentration of NBD in the hydrogel solution.
-
Calculate the degree of substitution (DS) using the following formula:
DS (moles of NBD per gram of hydrogel) = (Concentration of NBD (mol/L) / Concentration of hydrogel (g/L))
-
Table 1: Quantitative Data for NDBF Modification
| Parameter | Value | Reference |
| Molar Extinction Coefficient of NBD-amine adduct (at ~465 nm) | ~13,000 M⁻¹cm⁻¹ | Estimated from similar compounds |
| Excitation Wavelength (NBD-primary amine) | ~465 nm | [3] |
| Emission Wavelength (NBD-primary amine) | ~535 nm | [3] |
| Typical Degree of Substitution | 0.1 - 5% | Application dependent |
Application: Hydrogel Patterning with NDBF
Creating micropatterns of NDBF within a hydrogel allows for the spatial control of fluorescence, which can be used to guide cell migration, create biosensors, or study localized hydrogel properties.[8][9] One advanced method for this is photolithography using a "caged" NDBF derivative. A caged compound is a photo-labile molecule that is biologically or chemically inert until exposed to light of a specific wavelength.[8][10][11][12][13][14][15]
Experimental Workflow: Photopatterning with Caged NDBF
This workflow outlines the general steps for creating fluorescent patterns in a hydrogel using a hypothetical caged NDBF compound that releases a reactive NDBF derivative upon photolysis.
Protocol 3: Photopatterning of an Amine-Functionalized Hydrogel with a Caged NDBF Derivative
This protocol is a hypothetical but experimentally sound procedure based on established photopatterning techniques.[13][16]
Materials:
-
Amine-functionalized hydrogel precursor solution (e.g., acrylamide with an amine-containing co-monomer)
-
Caged NDBF derivative (e.g., a nitrobenzyl-caged NBD-amine that releases a reactive amine upon photolysis)
-
Photoinitiator (if required for hydrogel polymerization)
-
Photomask with desired pattern
-
UV light source (e.g., 365 nm)
-
Fluorescence microscope
Procedure:
-
Prepare Precursor Solution: Prepare the amine-functionalized hydrogel precursor solution. Dissolve the caged NDBF derivative into this solution. The concentration will need to be optimized based on the specific caged compound.
-
Hydrogel Formation: Add the photoinitiator (if needed) and polymerize the hydrogel between two glass slides to form a thin film.
-
Photopatterning:
-
Place the photomask directly on the surface of the hydrogel.
-
Expose the hydrogel to UV light through the photomask for a predetermined time. This will cleave the caging group only in the exposed regions, releasing the reactive NDBF derivative.[16]
-
-
Reaction: The uncaged, reactive NDBF will then covalently bind to the amine groups within the illuminated regions of the hydrogel.
-
Washing: Thoroughly wash the hydrogel with PBS to remove any unreacted caged NDBF and byproducts of the uncaging reaction.
-
Visualization: Visualize the fluorescent pattern using a fluorescence microscope with appropriate filters for NDBF.
Application: Modification of Thiol-Containing Hydrogels
For hydrogels that possess free thiol (-SH) groups, NDBF derivatives containing a maleimide group can be used for specific and efficient labeling via a thiol-maleimide "click" reaction.[17][18] This reaction is highly selective and proceeds rapidly under physiological conditions without the need for a catalyst.[17][18]
Experimental Workflow: Thiol-Maleimide Ligation of NDBF
Protocol 4: Modification of a Thiol-Containing PEG Hydrogel with NDBF-Maleimide
This protocol describes the labeling of a polyethylene glycol (PEG) hydrogel functionalized with thiol groups.
Materials:
-
Thiol-functionalized PEG hydrogel
-
NDBF-maleimide
-
PBS (pH 7.0-7.4)
-
Stir plate and stir bars
Procedure:
-
Swell Hydrogel: Swell the thiol-containing PEG hydrogel in PBS (pH 7.0-7.4) to equilibrium.
-
Prepare NDBF-Maleimide Solution: Dissolve NDBF-maleimide in PBS to a desired concentration (e.g., 1 mM).
-
Reaction: Immerse the swollen hydrogel in the NDBF-maleimide solution. Gently agitate the solution at room temperature for 1-2 hours, protected from light.
-
Washing: Transfer the hydrogel to a large volume of fresh PBS and wash for 2-3 days with frequent buffer changes to remove any unreacted NDBF-maleimide.
-
Storage: Store the fluorescently labeled hydrogel in PBS at 4°C, protected from light.
Table 2: Typical Reaction Parameters for Thiol-Maleimide Click Chemistry
| Parameter | Condition | Reference |
| pH | 6.5 - 7.5 | [17] |
| Temperature | Room Temperature | [17] |
| Reaction Time | 30 minutes - 2 hours | [17] |
| Reactant Ratio | Near-equimolar or slight excess of maleimide | [17] |
These protocols and application notes provide a starting point for researchers to incorporate NDBF into their hydrogel systems for a variety of applications in cell biology, drug delivery, and materials science. Optimization of reaction conditions may be necessary depending on the specific hydrogel and NDBF derivative used.
References
- 1. NBD Chloride - Biotium [biotium.com]
- 2. mdpi.com [mdpi.com]
- 3. NBD-Cl [4-Chloro-7-nitrobenzofurazan] *CAS 10199-89-0* | AAT Bioquest [aatbio.com]
- 4. Utilization of 7-chloro-4-nitrobenzo-2-oxa-1,3-diazole (NBD-Cl) for spectrochemical determination of l -ornithine: a multivariate optimization-assiste ... - RSC Advances (RSC Publishing) DOI:10.1039/C9RA03311D [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Protocol for the synthesis and activation of hydrogels with photocaged oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. Synthesis and application of caged peptides and proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Illuminating the Chemistry of Life: Design, Synthesis, and Applications of “Caged” and Related Photoresponsive Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Hydrogel cell patterning incorporating photocaged RGDS peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Caged neurotransmitters and other caged compounds: design and application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Caged compounds: photorelease technology for control of cellular chemistry and physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Thiol–maleimide “click” chemistry: evaluating the influence of solvent, initiator, and thiol on the reaction mechanism, kinetics, and selectivity - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: 2-Nitrodibenzofuran Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 2-Nitrodibenzofuran synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for this compound?
There are two main synthetic routes for this compound (NDBF). The traditional route begins with the direct nitration of dibenzofuran. A more recent, optimized route involves a multi-step synthesis starting from more readily available precursors like 4-fluoro-2-nitrobenzaldehyde and 2-iodophenol, proceeding through a diaryl ether intermediate.
Q2: I am getting a low yield in my this compound synthesis. What are the common causes?
Low yields in NDBF synthesis can arise from several factors, depending on the synthetic route. Common issues include:
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Inefficient Ullmann Coupling: In the diaryl ether formation step, the choice of catalyst, ligand, base, and solvent is critical for achieving high yields.
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Low-Yielding Heck Reaction: The palladium-catalyzed intramolecular Heck reaction to form the dibenzofuran ring is often the bottleneck of the synthesis, with reported yields sometimes as low as 38%.[1]
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Over-nitration: During the direct nitration of dibenzofuran, the formation of dinitro- and other polynitrated byproducts can significantly reduce the yield of the desired 2-nitro isomer.
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Suboptimal Reaction Conditions: Temperature, reaction time, and reagent stoichiometry are crucial parameters that need to be carefully controlled and optimized for each step.
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Purification Losses: Laborious and difficult purification steps can lead to significant loss of product.[1]
Q3: How can I improve the yield of the Ullmann coupling reaction for the diaryl ether intermediate?
To improve the yield of the Ullmann diaryl ether synthesis, consider the following:
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Catalyst and Ligand: While traditional Ullmann reactions use stoichiometric copper, modern protocols utilize catalytic amounts of copper(I) salts (e.g., CuI) with a suitable ligand. N,N-dimethylglycine has been shown to be an effective ligand.
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Base and Solvent: The choice of base and solvent is critical. Cesium carbonate (Cs2CO3) in a polar aprotic solvent like N,N-dimethylformamide (DMF) or pyridine is a common and effective combination.
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Reaction Temperature: The reaction is typically performed at elevated temperatures (e.g., 60-120 °C).
Q4: What are the key parameters to optimize for the Heck reaction to improve the dibenzofuran ring formation?
The intramolecular Heck reaction is a challenging step. To optimize the yield:
-
Catalyst: Palladium acetate (Pd(OAc)2) is a commonly used catalyst.
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Base: Cesium carbonate (Cs2CO3) is often employed as the base.
-
Solvent: High-boiling polar aprotic solvents like N,N-dimethylacetamide (DMAc) are typically used.
-
Temperature: The reaction generally requires high temperatures (e.g., 80 °C).
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Ligand: While some protocols proceed without an additional ligand, screening different phosphine ligands could potentially improve the yield. It has been noted that attempts to significantly improve the yield of this specific ring-closure have been challenging.[1]
Q5: How can I control the regioselectivity of the nitration of dibenzofuran to favor the 2-nitro isomer?
Direct nitration of dibenzofuran can lead to a mixture of isomers. To favor the formation of this compound:
-
Nitrating Agent: Use a mild nitrating agent. A mixture of nitric acid and sulfuric acid ("mixed acid") is commonly used, but the concentration and ratio should be carefully controlled.
-
Reaction Temperature: Perform the nitration at a low temperature (e.g., 0 °C) to minimize the formation of byproducts.
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Alternative Strategy: An alternative to direct nitration is to introduce the nitro group at an earlier stage of the synthesis, for example, by using a nitro-substituted starting material like 4-fluoro-2-nitrobenzaldehyde. This approach offers better control over the final position of the nitro group.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low yield in diaryl ether formation (Ullmann Coupling) | Incomplete reaction, side reactions. | - Ensure anhydrous conditions. - Optimize catalyst (CuI) and ligand (e.g., N,N-dimethylglycine) concentration. - Screen different bases (e.g., K2CO3, Cs2CO3) and solvents (e.g., pyridine, DMF, toluene). - Adjust reaction temperature and time. |
| Low yield in dibenzofuran ring formation (Heck Reaction) | Catalyst deactivation, unfavorable reaction kinetics. | - Use a fresh, high-quality palladium catalyst (e.g., Pd(OAc)2). - Ensure the base (e.g., Cs2CO3) is dry and finely powdered. - Optimize the reaction temperature; too high a temperature can lead to catalyst decomposition. - While challenging, consider screening different phosphine ligands to potentially improve catalytic turnover.[1] |
| Formation of multiple nitro-isomers and dinitro byproducts | Harsh nitration conditions. | - Use a milder nitrating agent or a lower concentration of mixed acid. - Maintain a low reaction temperature (0 °C or below). - Consider a synthetic strategy where the nitro group is introduced earlier on a precursor molecule for better regiocontrol. |
| Difficult purification of the final product | Presence of closely related isomers or byproducts. | - Optimize the reaction conditions to minimize byproduct formation. - Employ high-performance liquid chromatography (HPLC) for purification if column chromatography is insufficient. - Consider recrystallization from a suitable solvent system to isolate the desired isomer. |
| Incomplete conversion of starting material | Insufficient reaction time, low temperature, or catalyst deactivation. | - Increase the reaction time and/or temperature incrementally. - Add a fresh portion of the catalyst if deactivation is suspected. - Ensure proper mixing and stoichiometry of reagents. |
Quantitative Data Summary
The following table summarizes reported yields for key steps in different synthetic routes to this compound and its derivatives.
| Reaction Step | Starting Materials | Product | Catalyst/Reagents | Solvent | Temperature | Yield | Reference |
| Ullmann Coupling | 4-fluoro-2-nitrobenzaldehyde, 2-iodophenol | Diaryl ether intermediate | CuBr, K2CO3 | Pyridine | 60 °C | 77% | [1] |
| Heck Cyclization | Diaryl ether intermediate | (3-nitrodibenzofuran-2-yl)-ethanol | Pd(OAc)2, Cs2CO3 | DMAc | 80 °C | 38% | [1] |
| Alkylation | Fmoc-cysteine methyl ester, NDBF-Br | Fmoc-Cys(NDBF)-OCH3 | Zn(OAc)2 | DMF/ACN/H2O | Room Temp. | 70% | [2] |
Experimental Protocols
Optimized Synthesis of a this compound Precursor[1]
This protocol describes an improved synthesis of a key intermediate, (3-nitrodibenzofuran-2-yl)-ethanol, which can be further functionalized.
Step 1: Ullmann Coupling to form Diaryl Ether
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To a solution of 2-iodophenol in pyridine, add 4-fluoro-2-nitrobenzaldehyde, copper(I) bromide (CuBr), and potassium carbonate (K2CO3).
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Heat the reaction mixture at 60 °C and monitor the reaction progress by thin-layer chromatography (TLC).
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Upon completion, perform an aqueous workup and extract the product with a suitable organic solvent.
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Purify the crude product by column chromatography to obtain the diaryl ether intermediate.
Step 2: Alkylation of the Aldehyde
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Dissolve the diaryl ether aldehyde in dichloromethane (DCM).
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Add trimethylaluminum (AlMe3) at a low temperature (e.g., 0 °C).
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Allow the reaction to warm to room temperature and stir until completion.
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Quench the reaction carefully with water and perform an aqueous workup.
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Purify the resulting secondary alcohol by column chromatography.
Step 3: Heck Reaction for Dibenzofuran Ring Formation
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Dissolve the secondary alcohol in N,N-dimethylacetamide (DMAc).
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Add palladium(II) acetate (Pd(OAc)2) and cesium carbonate (Cs2CO3).
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Heat the mixture at 80 °C and monitor the reaction.
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After completion, cool the reaction, perform an aqueous workup, and extract the product.
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Purify the final product, (3-nitrodibenzofuran-2-yl)-ethanol, by column chromatography.
Visualizations
Caption: Optimized synthesis workflow for a this compound precursor.
Caption: Troubleshooting flowchart for improving this compound synthesis yield.
References
Technical Support Center: Phototoxicity Associated with 2-Nitrodibenzofuran (NDBF) Uncaging
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating phototoxicity associated with 2-Nitrodibenzofuran (NDBF) uncaging experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound (NDBF) and why is it used for uncaging?
A1: this compound (NDBF) is a photoremovable protecting group, or "caging" group, used to temporarily inactivate a biologically active molecule. The caged molecule is released and activated upon exposure to light. NDBF is favored over older caging groups like o-nitrobenzyl (ONB) because it has a higher quantum yield of photolysis, meaning it is more efficient at releasing the caged molecule upon light exposure. This high efficiency allows for the use of lower light doses, which can reduce the risk of phototoxicity.
Q2: What is phototoxicity in the context of uncaging experiments?
A2: Phototoxicity refers to the damaging effects of light on cells and tissues, which can be exacerbated by the presence of a photosensitive compound like a caging group. In uncaging experiments, phototoxicity can manifest as decreased cell viability, apoptosis, necrosis, or altered cellular function, and can be caused by the excitation light itself, the caged compound, or the byproducts of the uncaging reaction.
Q3: Is two-photon uncaging of NDBF less phototoxic than one-photon uncaging?
A3: Yes, two-photon excitation (2PE) is generally considered less phototoxic than one-photon excitation (1PE). 2PE uses lower-energy, near-infrared (NIR) light, which penetrates deeper into tissues and is less damaging to cells than the high-energy UV light typically required for 1PE of NDBF.[1]
Q4: What are the potential byproducts of NDBF uncaging and are they toxic?
A4: The photolysis of nitroaromatic caging groups like NDBF can generate byproducts. For some NDBF derivatives, the uncaging reaction is designed to produce ketone byproducts, which are suggested to have lower cellular toxicity compared to the aldehyde byproducts generated by other caging groups.[1] However, it is important to note that a related compound, 2-nitro-9-fluorenone, which could be a potential byproduct, has been shown to have mutagenic and genotoxic properties.[2] The exact cytotoxicity of the byproducts will depend on the specific NDBF derivative and the experimental conditions.
Troubleshooting Guide: Unexpected Cell Death or Cellular Stress
If you are observing unexpected cell death, morphological changes, or other signs of cellular stress in your NDBF uncaging experiments, consult the following troubleshooting guide.
Problem 1: High levels of acute cell death immediately following uncaging.
| Potential Cause | Recommended Action |
| Excessive Light Exposure | - Reduce the laser power to the minimum required for efficient uncaging. - Decrease the duration of light exposure. - For 2PE, ensure you are using the optimal wavelength for your NDBF derivative to maximize two-photon absorption and minimize exposure time. |
| High Concentration of Caged Compound | - Perform a dose-response curve to determine the lowest effective concentration of your NDBF-caged molecule. - Ensure the caged compound is fully dissolved and not forming aggregates, which can lead to localized heating. |
| Sub-optimal Wavelength | - Verify the one-photon or two-photon absorption maximum of your specific NDBF-caged compound and use the appropriate wavelength for uncaging. |
| Heat-Induced Damage (especially with 2PE) | - Use a lower laser power for a slightly longer duration to reduce peak heat generation. - Ensure your sample has adequate heat-sinking, for example, by using a temperature-controlled stage. |
Problem 2: Delayed cell death or signs of cellular stress (e.g., apoptosis) hours after uncaging.
| Potential Cause | Recommended Action |
| Byproduct Toxicity | - If possible, wash the cells with fresh media after uncaging to remove byproducts. - Consider using an NDBF derivative designed to produce less toxic byproducts. |
| Oxidative Stress | - Supplement the cell culture medium with antioxidants, such as N-acetylcysteine or ascorbic acid, to mitigate the effects of reactive oxygen species (ROS) generated during photolysis.[3] |
| Cumulative Phototoxicity | - For time-lapse experiments, increase the interval between uncaging events to allow cells to recover. - Reduce the total number of uncaging events per cell. |
| Cell Type Sensitivity | - Be aware that different cell types have varying sensitivities to light and chemical compounds. Consider using a more robust cell line if possible, or perform pilot studies to establish the phototoxicity threshold for your specific cell type. |
Quantitative Data on Phototoxicity
The following table summarizes available quantitative data related to the phototoxicity of NDBF and other relevant caging groups.
| Caging Group | Cell Line | Illumination Conditions | Assay | Results | Reference |
| 6-Nitroveratryl (NV) | SKOV3 | 365 nm UV light, 50 min | MTT Assay | 57% decrease in cell viability | [4] |
| NDBF | SKOV3 | 365 nm UV light, 5 min | MTT Assay | 5% loss of viability | [4] |
Experimental Protocols
Protocol 1: Assessing Cell Viability after NDBF Uncaging using MTT Assay
This protocol is adapted from a study assessing the phototoxicity of a caged compound in SKOV3 cells.[4]
Materials:
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SKOV3 cells (or other cell line of interest)
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Complete cell culture medium
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NDBF-caged compound
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Phosphate-buffered saline (PBS)
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MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (0.5 mg/mL in medium)
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DMSO
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96-well plate
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Plate reader
Procedure:
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Seed cells in a 96-well plate at a density that will result in 70-80% confluency at the time of the experiment.
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Incubate the cells overnight.
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Replace the medium with fresh medium containing the desired concentration of the NDBF-caged compound. Include control wells with no caged compound.
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Expose the cells to the uncaging light source using your experimental parameters. Include control wells that are not exposed to light.
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After uncaging, incubate the cells for a desired period (e.g., 24 hours) to allow for the development of cytotoxic effects.
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Remove the medium and replace it with 100 µL of MTT solution (0.5 mg/mL).
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Incubate for 1-4 hours at 37°C until a purple precipitate is visible.
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Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.
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Shake the plate gently for 15 minutes to ensure complete dissolution.
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Measure the absorbance at 570 nm using a plate reader.
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Normalize the data to the untreated, non-irradiated control cells to determine the percentage of cell viability.
Diagrams
Caption: Workflow for assessing phototoxicity of NDBF uncaging.
Caption: Troubleshooting flowchart for unexpected cell death.
Caption: Potential signaling pathways of phototoxicity.
References
- 1. A methoxy-substituted nitrodibenzofuran-based protecting group with an improved two-photon action cross-section for thiol protection in solid phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Genotoxic properties of 2,4,7-trinitro-9-fluorenone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. publications.mpi-cbg.de [publications.mpi-cbg.de]
- 4. pubs.acs.org [pubs.acs.org]
identifying and minimizing photolysis byproducts of NDBF
Welcome to the technical support center for the 4-nitro-2,1,3-benzoxadiazole-fluorophore (NDBF). This resource is designed for researchers, scientists, and drug development professionals to help identify and minimize photolysis byproducts during uncaging experiments.
Frequently Asked Questions (FAQs)
Q1: What is NDBF and why is it used?
A1: NDBF, or 4-nitro-2,1,3-benzoxadiazole, is a photocleavable protecting group, often referred to as a "caging" group. It is used to temporarily inactivate a bioactive molecule. Upon irradiation with light of a specific wavelength, the NDBF cage is removed, releasing the active molecule with high spatiotemporal precision.[1][2] NDBF is favored for its high photolysis efficiency compared to many other caging groups.[1]
Q2: What is meant by "clean" photolysis of NDBF?
A2: The photolysis of NDBF is often described as "clean," particularly for caging thiols, because it proceeds with high efficiency and minimal side reactions compared to other photolabile protecting groups.[1] This means that the desired uncaging reaction occurs with a high yield, and the formation of unwanted byproducts is relatively low.
Q3: What are the potential photolysis byproducts of NDBF?
A3: While NDBF exhibits clean photolysis, minor byproducts can still form. The specific byproducts can depend on the experimental conditions, such as the solvent and the nature of the caged molecule. Based on the photochemistry of nitroaromatic compounds, potential byproducts may arise from reactions of the nitro group.[3][4][5] It is important to experimentally verify the presence of any byproducts in your specific system.
Q4: How can I detect NDBF photolysis byproducts?
A4: High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (HPLC-MS) is a powerful technique for separating and identifying photolysis byproducts.[6] By comparing the chromatograms of the sample before and after photolysis, you can identify new peaks corresponding to byproducts. Mass spectrometry can then be used to determine their molecular weights and aid in structure elucidation.
Q5: What factors can influence the formation of photolysis byproducts?
A5: Several factors can influence the generation of byproducts, including:
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Wavelength and intensity of the light source: Using the optimal wavelength and avoiding excessive light intensity can minimize side reactions.
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Duration of light exposure: Keep irradiation times as short as possible to achieve the desired level of uncaging while minimizing byproduct formation.
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Solvent composition: The polarity and reactivity of the solvent can affect the photolysis pathway.[5]
-
Presence of oxygen and other reactive species: Dissolved oxygen can participate in photochemical reactions. Deoxygenating solutions may be beneficial in some cases.
Q6: Can the NDBF cage itself be phototoxic?
A6: Like many fluorophores and photosensitive compounds, there is a potential for phototoxicity, especially with high-intensity light or prolonged exposure.[7][8] This can be due to the generation of reactive oxygen species (ROS). It is crucial to use the minimum light dose necessary for uncaging and to include appropriate controls in cellular experiments to assess any potential phototoxic effects.
Troubleshooting Guides
Issue 1: Low Uncaging Efficiency
| Possible Cause | Suggestion |
| Incorrect Wavelength | Ensure your light source is aligned with the absorption maximum of the NDBF-caged compound (typically in the UV-A or blue region for one-photon excitation).[1] |
| Insufficient Light Intensity | Increase the power of your light source or focus the beam more effectively on the sample. Be cautious of potential phototoxicity with excessive intensity. |
| Suboptimal Solvent | The photolysis quantum yield can be solvent-dependent. If possible, test different biocompatible solvent systems. |
| Degradation of Caged Compound | Ensure the NDBF-caged compound has been stored correctly (protected from light and at a suitable temperature) to prevent premature degradation.[9] |
Issue 2: Suspected Presence of Photolysis Byproducts
| Possible Cause | Suggestion |
| Excessive Light Exposure | Reduce the irradiation time or light intensity to the minimum required for sufficient uncaging. |
| Inappropriate Filter Set | Use narrow bandpass filters to isolate the desired excitation wavelength and block unwanted light that could induce side reactions. |
| Presence of Reactive Species | Consider deoxygenating your solution by bubbling with nitrogen or argon gas before photolysis. |
| Complex Reaction Environment | In complex biological media, other molecules may interact with the excited state of NDBF. Simplify the system if possible to identify the source of byproducts. |
Issue 3: Observed Phototoxicity in Cellular Experiments
| Possible Cause | Suggestion |
| High Light Dosage | This is the most common cause. Reduce light intensity and/or exposure time. Consider using a more sensitive detector to visualize the uncaged effect with less light. |
| Two-Photon Excitation | If available, switch to two-photon excitation using a near-infrared laser. This minimizes phototoxicity and provides better spatial confinement of the uncaging.[1][2] |
| Reactive Oxygen Species (ROS) | Consider adding ROS scavengers like ascorbic acid or Trolox to your medium, but be aware they could potentially interact with your experiment. |
| Byproduct Toxicity | If byproducts are formed, they may be toxic to the cells. Follow the steps in "Issue 2" to minimize their formation. |
Quantitative Data Summary
The efficiency of NDBF photolysis is significantly higher than that of many other commonly used caging groups. The following table summarizes key quantitative parameters.
| Parameter | NDBF | DMNB |
| Molar Extinction Coefficient (ε) at λmax | ~18,400 M⁻¹cm⁻¹ | ~4,300 M⁻¹cm⁻¹ |
| Photolysis Quantum Yield (Φ) | ~0.7 | ~0.05 |
| Photolysis Efficacy (εΦ) | ~12,880 M⁻¹cm⁻¹ | ~215 M⁻¹cm⁻¹ |
Note: Values are approximate and can vary depending on the specific caged molecule and solvent conditions.
Experimental Protocols
Protocol 1: Analysis of NDBF Photolysis Byproducts by HPLC-MS
This protocol outlines a general procedure for identifying photolysis byproducts. Specific parameters will need to be optimized for your particular NDBF-caged compound and HPLC-MS system.
1. Sample Preparation: a. Prepare a stock solution of your NDBF-caged compound in a suitable solvent (e.g., acetonitrile or a buffer compatible with your experiment). b. Divide the solution into two aliquots: "Pre-photolysis" and "Post-photolysis." c. Protect the "Pre-photolysis" sample from light. d. Irradiate the "Post-photolysis" sample with your light source under the conditions used in your experiments.
2. HPLC Separation: a. Column: Use a reverse-phase C18 column.[10][11] b. Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B) is a good starting point. c. Gradient: Develop a gradient that provides good separation of the parent compound and any potential byproducts (e.g., a linear gradient from 5% to 95% Solvent B over 20 minutes). d. Flow Rate: A typical flow rate is 0.5-1.0 mL/min. e. Injection Volume: 10-20 µL. f. Detection: Use a UV-Vis detector set to the absorbance maximum of NDBF and a mass spectrometer.
3. Mass Spectrometry Analysis: a. Use an electrospray ionization (ESI) source in both positive and negative ion modes to detect a wide range of potential byproducts. b. Perform a full scan to identify the molecular weights of all eluting compounds. c. Use tandem MS (MS/MS) on the peaks of interest to obtain fragmentation patterns, which will aid in structural elucidation.
4. Data Analysis: a. Compare the chromatograms of the "Pre-photolysis" and "Post-photolysis" samples. b. Identify new peaks in the "Post-photolysis" sample. c. Analyze the mass spectra of these new peaks to determine their molecular weights and propose potential structures.
Protocol 2: Measuring the Quantum Yield of NDBF Photolysis
This protocol describes a relative method for determining the photolysis quantum yield by comparing it to a known standard.
1. Selection of an Actinometer: a. Choose a chemical actinometer with a known quantum yield that absorbs light at a similar wavelength to your NDBF-caged compound. A common actinometer is potassium ferrioxalate.
2. Preparation of Solutions: a. Prepare solutions of your NDBF-caged compound and the actinometer in the same solvent. b. Adjust the concentrations so that the absorbance at the excitation wavelength is identical and low (typically < 0.1) to avoid inner filter effects.
3. Photolysis: a. Irradiate both solutions under identical conditions (same light source, wavelength, intensity, and geometry). b. Monitor the disappearance of the starting material over time using UV-Vis spectrophotometry or HPLC.
4. Calculation: a. The quantum yield of your NDBF compound (Φ_NDBF) can be calculated using the following formula: Φ_NDBF = Φ_act * (k_NDBF / k_act) where:
- Φ_act is the quantum yield of the actinometer.
- k_NDBF is the initial rate of photolysis of the NDBF compound.
- k_act is the initial rate of photolysis of the actinometer.
Visualizations
Caption: Experimental workflow for identifying NDBF photolysis byproducts.
Caption: Troubleshooting logic for common NDBF uncaging issues.
References
- 1. Bot Detection [iris-biotech.de]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. cswab.org [cswab.org]
- 5. Organic photochemistry. Part VIII. The photochemical reduction of nitro-compounds - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Phototoxicity─Medicinal Chemistry Strategies for Risk Mitigation in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 2.1. Handling of caged compounds [bio-protocol.org]
- 10. bcc.bas.bg [bcc.bas.bg]
- 11. Quality by design approach for green HPLC method development for simultaneous analysis of two thalassemia drugs in biological fluid with pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Laser Parameters for Efficient Two-Photon Uncaging of NDBF
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing laser parameters for the efficient two-photon uncaging of Nitrodibenzofuran (NDBF)-caged compounds. This guide includes frequently asked questions (FAQs), troubleshooting advice, detailed experimental protocols, and key data presented in a clear and accessible format.
Frequently Asked Questions (FAQs)
Q1: What is two-photon uncaging and why is it advantageous for NDBF-caged compounds?
A1: Two-photon uncaging is a photolysis technique that uses the near-simultaneous absorption of two long-wavelength (near-infrared) photons to release a biologically active molecule from its inactive, "caged" form.[1] This process offers several key advantages:
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Deep Tissue Penetration: Near-infrared light scatters less and is less absorbed by biological tissues compared to UV light, enabling uncaging deeper within a sample.
-
High Spatial Resolution: The probability of two-photon absorption is proportional to the square of the laser intensity, which confines the uncaging event to a minuscule focal volume (on the order of a femtoliter), providing subcellular resolution.
-
Reduced Phototoxicity: The use of lower-energy, longer-wavelength light minimizes photodamage to the surrounding tissue compared to conventional one-photon (UV) uncaging.[2]
Q2: What are the key laser parameters to consider for optimizing NDBF uncaging?
A2: The efficiency and precision of two-photon uncaging of NDBF are dependent on several critical laser parameters:
-
Wavelength: The excitation wavelength must be tuned to the two-photon absorption maximum of the NDBF caging group.
-
Average Power: The laser power delivered to the sample must be sufficient to induce uncaging without causing photodamage.
-
Pulse Duration: Femtosecond laser pulses are necessary to achieve the high peak power required for efficient two-photon absorption.
-
Pulse Repetition Rate: This parameter influences the average power and the overall rate of the uncaging process.
-
Exposure Time (Dwell Time): The duration of laser illumination at the target location directly impacts the quantity of uncaged NDBF.
Q3: What is the optimal two-photon excitation wavelength for NDBF?
A3: The optimal two-photon excitation wavelength for NDBF-caged compounds is in the range of 720-740 nm .[3][4]
Q4: How do I determine the optimal laser power for my experiment?
A4: The optimal laser power represents a balance between efficient uncaging and the minimization of phototoxicity. This parameter is highly experiment-specific and is influenced by factors such as the concentration of the NDBF-caged compound, the depth of the target within the tissue, and the sensitivity of the biological preparation. It is recommended to begin with a low power setting and incrementally increase it while monitoring the biological response and any indicators of photodamage. A typical starting range for power at the sample is 10-50 mW .[3][4]
Q5: What is the role of pulse duration in two-photon uncaging?
A5: Shorter laser pulses, within the femtosecond range, deliver higher peak power for a given average power, which in turn increases the probability of two-photon absorption and enhances uncaging efficiency. However, excessively short pulses can elevate the risk of non-linear photodamage. A typical pulse duration for two-photon microscopy is between 100-200 fs .
Data Presentation: Recommended Laser Parameters
The following table summarizes the recommended starting parameters for optimizing the two-photon uncaging of NDBF. These values are derived from published data for NDBF and other similar caged compounds.[3][4] It is crucial that users empirically optimize these parameters for their specific experimental conditions.
| Parameter | Recommended Starting Range | Notes |
| Wavelength (nm) | 720 - 740 | Tune to the peak of the two-photon absorption spectrum of your specific NDBF-caged compound. |
| Average Power at Sample (mW) | 10 - 50 | Begin with a low setting and increase gradually. Higher power will be necessary for deeper tissue imaging. |
| Pulse Duration (fs) | 100 - 200 | Shorter pulses enhance efficiency but also increase the potential for photodamage. |
| Pulse Repetition Rate (MHz) | 80 - 100 | This is a standard range for many commercial Ti:Sapphire lasers used for two-photon microscopy. |
| Exposure Time (ms) | 1 - 10 | This can be delivered as a single pulse or a train of shorter pulses. Adjust based on the desired concentration of the uncaged molecule. |
| Numerical Aperture (NA) of Objective | >0.8 | A high NA objective is essential for achieving the tight focus required for efficient two-photon excitation. |
Experimental Protocols
Protocol 1: Calibration of Laser Power for NDBF Uncaging
This protocol outlines a method to determine the appropriate laser power for the two-photon uncaging of an NDBF-caged compound in a cellular preparation.
Materials:
-
Two-photon microscope equipped with a tunable femtosecond laser (e.g., Ti:Sapphire).
-
High-NA water-immersion objective lens.
-
NDBF-caged compound of interest (e.g., NDBF-caged glutamate).
-
Biological sample (e.g., brain slice, cultured cells).
-
Appropriate physiological buffer.
-
A fluorescent indicator to monitor the biological response (e.g., a calcium indicator if uncaging a neurotransmitter that elicits calcium influx).
Procedure:
-
Sample Preparation: Prepare your biological sample and place it on the microscope stage within a perfusion chamber containing the appropriate physiological buffer.
-
Loading the Caged Compound: Add the NDBF-caged compound to the perfusion buffer to achieve the desired final concentration. Allow sufficient time for the compound to equilibrate within the sample.
-
Laser Setup:
-
Tune the laser to the optimal wavelength for NDBF uncaging (e.g., 720 nm).
-
Set the pulse duration and repetition rate to within the recommended ranges (e.g., 150 fs, 80 MHz).
-
-
Target Identification: Using two-photon imaging (at a non-uncaging wavelength if possible, or at the uncaging wavelength with very low power), identify a target cell or subcellular structure.
-
Power Series Execution:
-
Begin with a very low laser power (e.g., 5 mW at the sample).
-
Deliver a short laser pulse (e.g., 1 ms) to the target region.
-
Monitor the biological response using the fluorescent indicator.
-
Incrementally increase the laser power in small steps (e.g., 5 mW) and repeat the uncaging pulse.
-
Record the response at each power level.
-
-
Data Analysis: Plot the magnitude of the biological response as a function of the laser power. The relationship should be non-linear, ideally exhibiting a quadratic dependence characteristic of two-photon absorption.
-
Determination of Optimal Power: The optimal power is the lowest setting that elicits a reliable and reproducible biological response without inducing visible signs of photodamage, such as cell blebbing or rapid photobleaching of the fluorescent indicator.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No or weak uncaging effect | - Insufficient laser power at the sample.- Incorrect laser wavelength.- Degradation of the NDBF-caged compound.- Poor focus or alignment of the laser. | - Gradually increase the laser power.- Verify that the laser wavelength is tuned to the two-photon absorption peak of NDBF (~720 nm).- Prepare fresh solutions of the caged compound. Store stock solutions protected from light and at the recommended temperature.[5]- Check the alignment and focus of the uncaging laser beam. |
| Significant phototoxicity or cell death | - Laser power is too high.- Prolonged laser exposure.- Pulse duration is too short, leading to excessively high peak power. | - Reduce the laser power at the sample.- Decrease the exposure time or use a train of shorter pulses instead of a single long one.- Slightly increase the pulse duration (e.g., from 100 fs to 150-200 fs). |
| High background fluorescence or non-specific uncaging | - One-photon absorption of the caged compound due to scattered light.- High concentration of the caged compound. | - Ensure that the excitation wavelength is firmly in the near-infrared range to minimize the probability of one-photon absorption.- Reduce the concentration of the NDBF-caged compound. |
| Inconsistent uncaging results | - Fluctuation in laser power.- Sample movement or drift.- Inhomogeneous distribution of the caged compound. | - Use a power meter to verify the stability of the laser output.- Ensure the sample is securely mounted and the microscope is placed on a vibration-isolation table.- Allow for an adequate equilibration period after applying the caged compound. |
| Poor solubility or stability of the NDBF compound | - The NDBF caging group can be hydrophobic.- Aqueous instability of the caged compound. | - Prepare stock solutions in a suitable solvent (e.g., DMSO) before diluting to the final concentration in the aqueous buffer.- Prepare fresh solutions for each experiment and protect them from light, as some caged compounds can be susceptible to hydrolysis.[6] |
Mandatory Visualization
Caption: Workflow for optimizing two-photon uncaging of NDBF.
Caption: Troubleshooting logic for NDBF two-photon uncaging.
References
- 1. 3D scanning and uncaging two-photon microscopy - Norbrain [norbrain.no]
- 2. researchgate.net [researchgate.net]
- 3. Two-photon uncaging microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. higleylab.org [higleylab.org]
- 5. Useful caged compounds for cell physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Caged compounds: photorelease technology for control of cellular chemistry and physiology - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Solubility of NDBF-Caged Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address the common challenge of poor solubility of Nitrodibenzofuran (NDBF)-caged compounds in aqueous biological media.
Troubleshooting Guides & FAQs
Q1: My NDBF-caged compound precipitates immediately upon dilution from an organic stock into my aqueous buffer or cell culture medium. What is the first thing I should check?
A: Immediate precipitation upon dilution is a common issue when a compound's concentration exceeds its solubility limit in the final aqueous solution. The first step is to optimize your dilution method and verify the final concentration of the organic solvent. Adding a small volume of highly concentrated stock directly into a large volume of aqueous media can cause localized supersaturation and precipitation.[1]
A serial dilution or pre-dilution in a mixed solvent system can often resolve this. It is also critical to ensure the final concentration of your organic solvent (e.g., DMSO) is kept to a minimum, as high concentrations can be toxic to cells and can also cause the compound to fall out of solution.[2][3]
Below is a general workflow to troubleshoot solubility issues.
Caption: A stepwise workflow for troubleshooting poor compound solubility.
Q2: What are the best practices for preparing stock solutions of hydrophobic NDBF-caged compounds?
A: The choice of solvent for your stock solution is critical. Dimethyl sulfoxide (DMSO) is the most common choice due to its high solubilizing power for a wide range of hydrophobic compounds.[2] However, other solvents can also be used depending on the compound's properties and experimental constraints.
Key Practices:
-
Purity: Use anhydrous, high-purity solvents to avoid introducing water, which can lower the solubility of highly hydrophobic compounds.
-
Storage: Store stock solutions at -20°C or -80°C to minimize degradation. Ensure the cap is sealed tightly to prevent water absorption from the air.
-
Warming: Before use, gently warm the stock solution to room temperature (or 37°C) to ensure the compound is fully dissolved.[2]
-
Vehicle Control: Always include a "vehicle control" in your experiments, which contains the same final concentration of the solvent(s) used to dissolve the compound, to account for any effects of the solvent itself.[2]
| Solvent | Primary Use | Max Recommended Final Concentration in Cell Culture | Notes |
| DMSO | Primary stock solutions for highly hydrophobic compounds. | Safe: < 0.1%Tolerated: up to 1% (cell line dependent)[3] | Most common solvent for cell-based assays. Can be cytotoxic at higher concentrations.[2] |
| Ethanol | Stock solutions for moderately hydrophobic compounds. | < 0.5% | Can affect cell membrane fluidity and protein function. |
| DMF | Alternative to DMSO for certain compounds. | < 0.1% | More toxic than DMSO; use with caution. |
| PEG 400 | Used as a co-solvent to improve solubility in aqueous media. | 1-5% | Generally well-tolerated by cells. Can be mixed with other solvents.[1] |
Q3: My compound is still insoluble even with optimized dilution. How can I use cyclodextrins to improve solubility?
A: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate hydrophobic molecules, like the NDBF caging group, forming a water-soluble "inclusion complex".[4][5][6] This effectively shields the hydrophobic compound from the aqueous environment, significantly increasing its solubility.
Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD) are commonly used in biological research due to their high aqueous solubility and low toxicity.[3]
Caption: Cyclodextrin encapsulates a hydrophobic molecule, increasing its solubility.
Experimental Protocol: Solubilization with Cyclodextrins
This protocol provides a general method for preparing a cyclodextrin inclusion complex. Optimization of concentrations and incubation time may be required.
Materials:
-
NDBF-caged compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD) or SBE-β-CD
-
Appropriate aqueous buffer (e.g., PBS, HBSS) or cell culture medium
-
Vortex mixer and/or sonicator
Procedure:
-
Prepare Cyclodextrin Solution: Dissolve the cyclodextrin in your desired aqueous medium to make a concentrated stock solution (e.g., 10-40% w/v). Gentle warming (37-50°C) may be required to fully dissolve the cyclodextrin.
-
Add Compound: Add the NDBF-caged compound (either as a powder or from a minimal volume of organic stock) to the cyclodextrin solution. The molar ratio of cyclodextrin to compound is typically high (e.g., 100:1 to 1000:1) to favor complex formation.
-
Incubate and Mix: Vigorously mix the solution. This can be done by:
-
Vortexing for 5-10 minutes.
-
Sonication in a bath sonicator for 15-30 minutes.
-
Incubating at room temperature or 37°C with shaking for several hours to overnight to reach equilibrium.
-
-
Sterilization and Use: Filter the final solution through a 0.22 µm syringe filter to sterilize it and remove any undissolved compound or aggregates. The resulting clear solution can then be used as a stock for further dilutions in your experiment.
-
Control: Remember to prepare a vehicle control containing the same concentration of cyclodextrin in the medium.
Q4: What is the basic mechanism of NDBF-caged compounds, and how does it work?
A: Caged compounds are biologically active molecules that have been rendered inert by covalent attachment of a photoremovable protecting group (the "cage").[7][8] The NDBF chromophore is a highly efficient caging group that absorbs light, typically in the UV or near-UV range.[9][10] Upon illumination, the NDBF group undergoes a photochemical reaction that rapidly cleaves the bond connecting it to the active molecule.[11] This "uncaging" event releases the active molecule in a spatially and temporally precise manner, allowing researchers to initiate a biological process with a pulse of light.[12][13]
Caption: The photolysis ("uncaging") of an NDBF-caged compound by light.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. rpbs.journals.ekb.eg [rpbs.journals.ekb.eg]
- 6. ijmsdr.org [ijmsdr.org]
- 7. Useful caged compounds for cell physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Optopharmacology [hellobio.com]
- 9. nathan.instras.com [nathan.instras.com]
- 10. researchgate.net [researchgate.net]
- 11. personal.utdallas.edu [personal.utdallas.edu]
- 12. Caged compounds: photorelease technology for control of cellular chemistry and physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Epimerization in SPPS with NDBF-Cysteine
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues related to epimerization during Solid-Phase Peptide Synthesis (SPPS), with a focus on N-terminally protected N,N'-di-Boc-S-(9H-fluoren-9-yl)methyl-cysteine (NDBF-cysteine).
Frequently Asked Questions (FAQs)
Q1: What is epimerization in the context of SPPS, and why is it a concern for cysteine-containing peptides?
A1: Epimerization is a chemical process where a chiral center in a molecule inverts, converting one stereoisomer into another.[1] In peptide synthesis, this means an L-amino acid (the naturally occurring form) can be unintentionally converted into its D-amino acid counterpart. This is a significant issue because the biological activity of a peptide is often highly dependent on its specific three-dimensional structure. Even a single epimerized amino acid can drastically alter the peptide's conformation, leading to reduced efficacy or altered function.
Cysteine, in particular, is highly susceptible to epimerization for two main reasons[2]:
-
Direct Deprotonation: The alpha-proton (the hydrogen on the carbon atom bonded to the amino and carboxyl groups) of cysteine is more acidic than that of many other amino acids. This makes it more easily abstracted by bases present in the reaction mixture, leading to a planar intermediate that can be re-protonated from either side, resulting in a mix of L and D forms.[2]
-
Oxazolone Formation: Like other amino acids, the carboxylic acid of cysteine can be activated during the coupling step to form a highly reactive oxazolone intermediate. This intermediate is prone to racemization, especially under basic conditions.[1][2]
Q2: I'm observing significant epimerization of my N-terminal NDBF-cysteine. What are the most likely causes?
A2: Epimerization of N-terminal cysteine residues is a well-documented challenge in SPPS.[2][3] The primary culprits are the reagents and conditions used during the amino acid coupling step. The most common causes include:
-
Choice of Base: Tertiary amines like N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM), commonly used to neutralize the reaction, can be strong enough to abstract the acidic α-proton of cysteine, leading to racemization.[4][5]
-
Coupling Reagents: Certain highly reactive coupling reagents, particularly uronium/aminium-based reagents like HBTU or HATU, can promote the formation of oxazolone intermediates, which are prone to epimerization.[1][6]
-
Reaction Time and Temperature: Longer exposure to basic conditions or elevated temperatures during the coupling reaction can increase the extent of epimerization.[7]
-
Solvent Polarity: The choice of solvent can influence the rate of epimerization. Polar aprotic solvents are common in SPPS, but their properties can affect the stability of intermediates.
Q3: How can I detect and quantify the level of epimerization in my synthetic peptide?
A3: Detecting and quantifying epimerization is crucial for process optimization. Several analytical techniques can be employed:
-
Chiral Chromatography: High-Performance Liquid Chromatography (HPLC) using a chiral column is a direct method to separate and quantify the L- and D-isomers of the peptide.
-
Gas Chromatography (GC): After derivatization of the peptide hydrolysate, GC on a chiral capillary column can provide excellent separation of the amino acid enantiomers.[8]
-
Tandem LC-MS: Liquid chromatography-tandem mass spectrometry can be used to identify and, in some cases, quantify isomeric peptides, including epimers, by separating them chromatographically and analyzing their fragmentation patterns.[9]
-
Capillary Zone Electrophoresis (CZE): This technique can achieve baseline resolution of D,L-amino acid derivatives, allowing for quantification of D-enantiomers at low levels.[8]
Troubleshooting Guide
This section provides a systematic approach to diagnosing and resolving epimerization issues with NDBF-cysteine.
Problem: High levels of D-cysteine epimer detected in the final peptide.
The following workflow provides a step-by-step guide to troubleshoot this issue.
Caption: Troubleshooting workflow for NDBF-cysteine epimerization.
Detailed Troubleshooting Steps
Step 1: Evaluate and Change the Base
The base used during the coupling step is the most common cause of cysteine epimerization.[5]
-
Issue: Strong, non-hindered bases like N-methylmorpholine (NMM) or DIPEA can readily abstract the α-proton of cysteine. In one study, using NMM resulted in approximately 50% racemization of a cysteine residue.[5]
-
Solution: Switch to a more sterically hindered or weaker base. 2,4,6-collidine is an excellent alternative that has been shown to significantly suppress racemization.[4][5] Alternatively, carefully controlling the stoichiometry of the base to the minimum required for the reaction can also be effective.
Step 2: Re-evaluate the Coupling Reagent
If changing the base is not sufficient, the coupling reagent itself may be promoting epimerization.
-
Issue: Highly efficient uronium/aminium coupling reagents (e.g., HBTU, HATU, HCTU) can accelerate the formation of oxazolone intermediates, which are susceptible to racemization.[1]
-
Solution: Switch to a carbodiimide-based coupling method, which is generally associated with lower levels of epimerization, especially when used with an additive. The combination of N,N'-diisopropylcarbodiimide (DIC) with an additive like 1-hydroxybenzotriazole (HOBt) or OxymaPure is a robust choice.[10]
Step 3: Incorporate Racemization-Suppressing Additives
Certain additives can be included in the coupling reaction to actively suppress epimerization.
-
Issue: Even with optimized base and coupling reagents, some level of epimerization may persist, particularly for sensitive sequences.
-
Solution: The addition of copper (II) chloride (CuCl₂) in combination with HOBt has been shown to be highly effective at suppressing epimerization, often reducing it to less than 0.1%.[6][11] Other inorganic salts like ZnCl₂ have also been reported to have a beneficial effect.[11]
Quantitative Data Summary
The following table summarizes reported epimerization levels under different conditions.
| Cysteine Position | Coupling Method | Base | Additive | % Epimerization (D-Isomer) | Reference |
| Internal | Standard Fmoc-SPPS | NMM | - | ~50% | [4][5] |
| Internal | Standard Fmoc-SPPS | 2,4,6-Collidine | - | Suppressed | [4][5] |
| Model Peptide | Carbodiimide | - | HOBt | < 1% | [11] |
| Model Peptide | Carbodiimide | - | HOBt + CuCl₂ | < 0.1% | [11] |
| C-terminal | 2-Chlorotrityl Linker | Piperidine | - | 30% | [2] |
| C-terminal | Hydrazide Linker | Piperidine | - | Significantly Reduced | [2] |
Experimental Protocols
Protocol 1: Standard Coupling (Prone to Epimerization)
This protocol uses common reagents known to increase the risk of cysteine epimerization and serves as a baseline for comparison.
-
Resin Preparation: Swell the peptide-resin in dimethylformamide (DMF).
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 10-20 minutes. Wash thoroughly with DMF.
-
Amino Acid Activation: In a separate vessel, dissolve Fmoc-Cys(NDBF)-OH (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF.
-
Base Addition: Add DIPEA (6 eq.) to the activation mixture.
-
Coupling: Immediately add the activated amino acid solution to the deprotected peptide-resin. Agitate at room temperature for 2 hours.
-
Washing: Wash the resin extensively with DMF, dichloromethane (DCM), and methanol.
Protocol 2: Optimized Coupling (Minimized Epimerization)
This protocol incorporates changes to the base and coupling reagents to minimize the risk of epimerization.
-
Resin Preparation: Swell the peptide-resin in DMF.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 10-20 minutes. Wash thoroughly with DMF.
-
Coupling Mixture Preparation: In a vessel, combine Fmoc-Cys(NDBF)-OH (3 eq.) and OxymaPure (3 eq.) in DMF.
-
Coupling: Add DIC (3 eq.) to the peptide-resin, followed immediately by the amino acid/OxymaPure solution.
-
Reaction: Agitate at room temperature. Monitor the reaction for completion (typically 2-4 hours) using a ninhydrin test. Note: No tertiary amine base is used in this protocol.
-
Washing: Wash the resin extensively with DMF, DCM, and methanol.
Protocol 3: Epimerization Analysis by HPLC
This protocol provides a general method for analyzing the extent of epimerization.
-
Peptide Cleavage: Cleave the peptide from the resin using a standard cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O).
-
Hydrolysis: Completely hydrolyze a small sample of the crude peptide in 6M HCl at 110°C for 24 hours.
-
Derivatization: Derivatize the amino acid hydrolysate using a suitable chiral derivatizing agent (e.g., Marfey's reagent).
-
HPLC Analysis: Inject the derivatized sample onto a reverse-phase C18 HPLC column.
-
Quantification: The L-cysteine and D-cysteine derivatives will elute as distinct peaks. Integrate the peak areas to determine the percentage of the D-epimer.
Caption: General experimental workflow for Solid-Phase Peptide Synthesis (SPPS).
References
- 1. Epimerisation in Peptide Synthesis [mdpi.com]
- 2. Recent Advances in the Synthesis of C-Terminally Modified Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bachem.com [bachem.com]
- 4. researchgate.net [researchgate.net]
- 5. Cysteine racemization during the Fmoc solid phase peptide synthesis of the Nav1.7-selective peptide--protoxin II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. peptide.com [peptide.com]
- 7. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 8. Cysteine racemization in peptide synthesis: a new and easy detection method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides [sigmaaldrich.com]
- 11. Suppression of epimerization by cupric (II) salts in peptide synthesis using free amino acids as amino components - PubMed [pubmed.ncbi.nlm.nih.gov]
stability of NDBF-caged compounds in different storage conditions
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on the stability of NDBF-caged compounds under various storage conditions. Below you will find troubleshooting guides and frequently asked questions to ensure the integrity and reliability of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of NDBF-caged compounds?
A1: The stability of NDBF-caged compounds is primarily influenced by three main factors:
-
Light Exposure: NDBF-caged compounds are, by design, photosensitive. Exposure to light, especially UV or even ambient laboratory light over extended periods, can lead to premature uncaging and degradation of the compound.
-
Hydrolysis: The bond linking the NDBF caging group to the bioactive molecule can be susceptible to hydrolysis, particularly in aqueous solutions. The rate of hydrolysis is often pH-dependent.
-
Temperature: Elevated temperatures can accelerate both hydrolytic degradation and other chemical decomposition pathways.
Q2: How should I store my NDBF-caged compounds for long-term use?
A2: For long-term storage, it is recommended to store NDBF-caged compounds as a dry, solid powder at -20°C or -80°C in a light-protected container.[1][2][3] Under these conditions, the compounds are generally stable for over a year.[1][4]
Q3: I need to make a stock solution. What is the best solvent and how should I store it?
A3: Dimethyl sulfoxide (DMSO) is a common solvent for creating high-concentration stock solutions. Prepare the stock solution in anhydrous DMSO, aliquot it into small, single-use volumes in light-protecting tubes, and store them at -20°C or -80°C.[1] This practice of aliquoting is crucial to minimize the number of freeze-thaw cycles the compound is subjected to, which can introduce moisture and promote degradation.[1]
Q4: How stable are NDBF-caged compounds in aqueous solutions for my experiments?
A4: The stability of NDBF-caged compounds in aqueous buffers is compound-specific and highly dependent on the pH of the solution.[4] It is best practice to prepare fresh aqueous solutions for each experiment from a frozen DMSO stock. If you must store an aqueous solution, it should be for a short period (hours to a couple of days) at 4°C and always protected from light. For some sensitive compounds, storage at a slightly acidic pH may enhance stability.[4]
Q5: Can I repeatedly freeze and thaw my stock solution of NDBF-caged compound?
A5: It is strongly recommended to minimize freeze-thaw cycles.[1] Each cycle can introduce atmospheric moisture into the DMSO stock, which can lead to hydrolysis of the caged compound over time. Preparing single-use aliquots is the best way to avoid this issue.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| No or reduced biological effect after uncaging. | 1. Degradation of the caged compound: The compound may have degraded due to improper storage (light exposure, moisture, high temperature). 2. Insufficient uncaging: The light source may not be of the appropriate wavelength or intensity to efficiently photolyze the NDBF cage. | 1. Verify compound integrity: Prepare a fresh stock solution from a new vial of the compound. If possible, use an analytical technique like HPLC to check the purity of your stock solution. 2. Optimize uncaging parameters: Ensure your light source is appropriate for NDBF photolysis (typically in the near-UV range). Calibrate the light source's power and exposure time. |
| High background biological activity before uncaging. | Premature uncaging or hydrolysis: The compound may have been prematurely uncaged by ambient light or hydrolyzed in the aqueous experimental buffer. | 1. Protect from light: Prepare all solutions in a darkened room or under red light. Use amber or foil-wrapped tubes and containers. 2. Prepare fresh solutions: Make the final aqueous dilution of the caged compound immediately before the experiment. 3. Check buffer pH: Ensure the pH of your experimental buffer is within a range that minimizes hydrolysis for your specific compound. |
| Inconsistent results between experiments. | 1. Inconsistent stock solution concentration: This could be due to solvent evaporation or degradation over time. 2. Variability in freeze-thaw cycles: Different numbers of freeze-thaw cycles for the same stock can lead to varying degrees of degradation. | 1. Use fresh aliquots: For each experiment, use a new, single-use aliquot of the stock solution. 2. Standardize solution preparation: Follow a consistent protocol for preparing your working solutions. |
Storage and Handling Recommendations
The following table summarizes the recommended storage conditions to maximize the stability of your NDBF-caged compounds.
| Form | Solvent | Temperature | Light Condition | Recommended Duration | Key Considerations |
| Solid Powder | N/A | -20°C or -80°C | Dark (in amber vial or wrapped in foil) | > 1 year[1][4] | Keep desiccated to prevent moisture absorption. |
| Stock Solution | Anhydrous DMSO | -20°C or -80°C | Dark (in amber vial or wrapped in foil) | Up to 1 year (with proper aliquoting)[4] | Aliquot into single-use volumes to minimize freeze-thaw cycles and moisture contamination. |
| Aqueous Working Solution | Experimental Buffer | 4°C | Dark (in amber vial or wrapped in foil) | Hours to a few days (compound dependent) | Prepare fresh for each experiment whenever possible. Stability is pH-dependent. |
Experimental Protocol: Assessment of NDBF-Caged Compound Stability in Aqueous Solution
This protocol provides a general framework for assessing the stability of an NDBF-caged compound in your specific experimental buffer.
Objective: To determine the rate of hydrolysis of an NDBF-caged compound in an aqueous solution under specific storage conditions.
Materials:
-
NDBF-caged compound
-
Anhydrous DMSO
-
Your experimental aqueous buffer (e.g., PBS, HEPES-buffered saline)
-
High-Performance Liquid Chromatography (HPLC) system with a UV-Vis detector
-
Light-protective (amber or foil-wrapped) vials
-
Calibrated pipettes
-
Temperature-controlled storage units (e.g., refrigerator at 4°C, incubator at room temperature)
Procedure:
-
Prepare a Concentrated Stock Solution: Dissolve the NDBF-caged compound in anhydrous DMSO to a high concentration (e.g., 10-50 mM). This will be your t=0 reference stock. Store this stock at -80°C.
-
Prepare the Test Solution: Dilute the DMSO stock solution into your aqueous experimental buffer to the final working concentration you use in your experiments.
-
Aliquot the Test Solution: Dispense the aqueous solution into multiple light-protected vials.
-
Time Point Zero (t=0) Analysis: Immediately take one aliquot and analyze it by HPLC. This will serve as your baseline for the intact caged compound.
-
Incubate at Desired Conditions: Store the remaining aliquots under the conditions you wish to test (e.g., 4°C in the dark, room temperature in the dark).
-
Analyze at Subsequent Time Points: At predetermined time intervals (e.g., 1, 4, 8, 24, 48 hours), remove an aliquot from storage and analyze it by HPLC.
-
HPLC Analysis:
-
Use a suitable C18 column.
-
Develop a gradient elution method using appropriate mobile phases (e.g., water with 0.1% TFA and acetonitrile with 0.1% TFA).
-
Monitor the elution profile at a wavelength where both the caged compound and potential degradation products absorb (e.g., near the absorbance maximum of the NDBF chromophore).
-
-
Data Analysis:
-
Identify the peak corresponding to the intact NDBF-caged compound.
-
Measure the peak area of the intact compound at each time point.
-
Calculate the percentage of the intact compound remaining at each time point relative to the t=0 measurement.
-
Plot the percentage of intact compound versus time to determine the degradation rate.
-
Experimental Workflow for Preparation and Storage of NDBF-Caged Compounds
Caption: Recommended workflow for preparing and storing NDBF-caged compounds.
References
- 1. Storage of dye labeled probes [biosyn.com]
- 2. Recycling and long-term storage of fluorescence in situ hybridization slides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Chromatically independent, two-color uncaging of glutamate and GABA with one- or two-photon excitation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Background Fluorescence in NDBF Uncaging Experiments
Welcome to the technical support center for NDBF (Nitrodibenzofuran) uncaging experiments. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding background fluorescence.
Frequently Asked Questions (FAQs)
Q1: What is NDBF and why is it used for uncaging experiments?
A1: NDBF (3-nitrodibenzofuran) is a photolabile protecting group, or "caging" group, used to temporarily inactivate a biologically active molecule. The "caged" molecule is released, or "uncaged," with high spatiotemporal precision using light, typically from a laser. NDBF is favored for its high photolysis efficiency, meaning it releases the active molecule with a high quantum yield upon one-photon (UV light) or two-photon (near-infrared light) excitation. This efficiency allows for the use of lower light doses, which can reduce phototoxicity in live cell experiments.[1]
Q2: What are the primary sources of background fluorescence in my NDBF uncaging experiment?
A2: High background fluorescence can obscure the specific signal from your uncaged molecule and reporter dye. The main culprits include:
-
Autofluorescence: Endogenous fluorophores within the cells or tissue (e.g., NADH, flavins, collagen) can emit a broad spectrum of fluorescence.
-
Unbound Caged Compound: Excess NDBF-caged compound that has not been washed out can contribute to background signals.
-
Photoproducts: The uncaging process itself can sometimes generate fluorescent byproducts.
-
Reporter Dye Issues: Non-specific binding of your fluorescent reporter dye or suboptimal dye concentrations can increase background.
-
Media and Labware: Phenol red in culture media and autofluorescent plasticware can be significant sources of background fluorescence.
Q3: Can the NDBF cage itself be fluorescent?
A3: The NDBF caging group itself is not designed to be fluorescent. However, incomplete uncaging or side reactions during photolysis could potentially lead to fluorescent byproducts. The primary concern is typically the fluorescence of the reporter dye used to visualize the effect of the uncaged molecule.
Q4: How does two-photon excitation help in reducing background fluorescence?
A4: Two-photon excitation uses a near-infrared (NIR) laser, which penetrates deeper into tissue with less scattering and causes less photodamage compared to UV light.[2] Crucially, fluorescence excitation is confined to the focal point of the laser, significantly reducing out-of-focus fluorescence and thus improving the signal-to-noise ratio.[2]
Troubleshooting Guide: High Background Fluorescence
This guide provides a systematic approach to identifying and mitigating sources of high background fluorescence in your NDBF uncaging experiments.
| Problem | Potential Cause | Recommended Solution |
| High background across the entire field of view | Autofluorescence from cell culture medium. | Replace phenol red-containing medium with a phenol red-free formulation or an optically clear buffered saline solution for the duration of the imaging experiment. |
| Autofluorescence from plastic-bottom dishes. | Switch to glass-bottom dishes or plates, which have significantly lower autofluorescence. | |
| Suboptimal reporter dye concentration. | Perform a titration of your fluorescent reporter dye to determine the optimal concentration that provides a strong signal with minimal background. | |
| Excess unbound NDBF-caged compound. | Ensure adequate washout of the caged compound before imaging. Increase the number and duration of wash steps with an appropriate buffer. | |
| High background localized to specific cellular structures | Non-specific binding of the reporter dye. | Optimize your staining protocol. This may include adjusting blocking steps, antibody concentrations, and incubation times. |
| Cellular autofluorescence. | Characterize the autofluorescence spectrum of your sample and choose a reporter dye with an emission spectrum that is spectrally distinct from the autofluorescence. | |
| Signal-to-noise ratio decreases over time | Phototoxicity leading to cell stress and increased autofluorescence. | Minimize light exposure by reducing laser power, decreasing exposure time, and acquiring images only when necessary. Consider using antioxidants in your imaging medium.[3] |
| Photobleaching of the reporter dye. | Use a more photostable reporter dye. Employ anti-fade reagents in your mounting medium for fixed samples. |
Quantitative Data Summary
Optimizing laser parameters is critical for successful NDBF uncaging with minimal background. The following table summarizes key photochemical properties of NDBF and typical laser parameters used in two-photon uncaging experiments with related compounds, which can serve as a starting point for optimization.
| Parameter | NDBF-caged compounds | Typical Two-Photon Uncaging Parameters (for related compounds like MNI-glutamate) | Reference |
| One-Photon Absorption Max (λmax) | ~330 nm | - | [4] |
| Quantum Yield (Φu) | 0.7 | - | [1] |
| Extinction Coefficient (ε) | 18,400 M⁻¹ cm⁻¹ | - | [1] |
| Two-Photon Cross-Section (δu) | ~0.6 GM | - | [1] |
| Excitation Wavelength | - | 720 nm | [2] |
| Laser Power (at specimen) | - | 10-15 mW | [5] |
| Pulse Duration | - | 1-4 ms | [6][7] |
Note: The optimal laser power and exposure time will depend on the specific NDBF-caged compound, the reporter dye, the sensitivity of the detector, and the biological system under investigation. It is crucial to empirically determine the lowest possible laser power and shortest exposure time that yield a detectable uncaging effect to minimize background and phototoxicity.
Experimental Protocols
General Workflow for NDBF Uncaging in Live Cells
This protocol provides a general framework. Specific details should be optimized for your experimental system.
Caption: General experimental workflow for NDBF uncaging in live cells.
Detailed Methodology: NDBF-Ca²⁺ Uncaging in Cardiac Myocytes
This protocol is adapted from studies investigating calcium-induced calcium release (CICR) in cardiac myocytes.[6][8][9]
-
Cell Isolation: Isolate single ventricular myocytes from the heart using a standard enzymatic digestion procedure.[8]
-
Loading:
-
Prepare a pipette solution containing the NDBF-caged Ca²⁺ (e.g., NDBF-EGTA), a calcium-sensitive fluorescent indicator (e.g., Fluo-3 or Rhod-2), and other necessary components for whole-cell patch-clamp recording.[6][8]
-
Establish a whole-cell patch-clamp configuration to load the myocyte with the pipette solution.
-
-
Imaging Setup:
-
Use a laser-scanning confocal or two-photon microscope.
-
For two-photon uncaging, a Ti:sapphire laser tuned to a wavelength appropriate for NDBF excitation (e.g., around 720 nm) is typically used.
-
-
Uncaging and Data Acquisition:
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Acquire baseline fluorescence of the calcium indicator in line-scan mode to achieve high temporal resolution.
-
Deliver a brief laser pulse (e.g., 1 ms) at a specific point within the cell to trigger uncaging of Ca²⁺.[6]
-
Continuously record the fluorescence of the calcium indicator to monitor the resulting calcium signal (e.g., calcium sparks).
-
-
Data Analysis:
-
Subtract background fluorescence from a region of interest devoid of specific signal.
-
Quantify the amplitude and kinetics of the calcium transients.
-
Signaling Pathway and Logic Diagrams
Calcium-Induced Calcium Release (CICR) Pathway
This diagram illustrates the signaling cascade initiated by the uncaging of Ca²⁺ in a cardiac myocyte, leading to a larger calcium release from the sarcoplasmic reticulum (SR).
References
- 1. The nitrodibenzofuran chromophore: a new caging group for ultra-efficient photolysis in living cells [boris-portal.unibe.ch]
- 2. Two-Photon Uncaging of Glutamate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. publications.mpi-cbg.de [publications.mpi-cbg.de]
- 4. researchgate.net [researchgate.net]
- 5. projects.iq.harvard.edu [projects.iq.harvard.edu]
- 6. Local recovery of cardiac calcium‐induced calcium release interrogated by ultra‐effective, two‐photon uncaging of calcium - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Glutamate induces de novo growth of functional spines in developing cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fundamental calcium release events revealed by two-photon excitation photolysis of caged calcium in guinea-pig cardiac myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Local recovery of cardiac calcium-induced calcium release interrogated by ultra-effective, two-photon uncaging of calcium - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Scavenger Selection for NDBF Photolysis
This technical support center provides guidance for researchers, scientists, and drug development professionals on selecting appropriate scavengers for byproducts generated during the photolysis of N-demethyl-4,4'-bis(diethylamino)benzophenone (NDBF) and related photocleavable protecting groups. Photolysis of these compounds can generate reactive oxygen species (ROS), which may interfere with experimental results or cause cellular damage.
Frequently Asked Questions (FAQs)
Q1: What are the likely reactive byproducts of NDBF photolysis?
The photolysis of nitrodibenzofuran (NDBF)-based photocleavable protecting groups is designed to release a caged compound upon UV or near-infrared light exposure.[1][2] While the primary products are the released molecule and the modified NDBF chromophore, the high-energy process can also lead to the formation of reactive oxygen species (ROS) as secondary, often overlooked, byproducts. These can include singlet oxygen (¹O₂), superoxide anion (•O₂⁻), and hydroxyl radicals (•OH).[3][4][5]
Q2: Why is it important to scavenge these byproducts?
Reactive oxygen species are highly reactive molecules that can damage biological macromolecules such as DNA, proteins, and lipids.[6][7] In an experimental setting, this can lead to artifacts, decreased cell viability, or confounding results. Scavengers are molecules that can neutralize ROS, thereby preventing these adverse effects.[7][8]
Q3: What are the main classes of ROS scavengers?
ROS scavengers can be broadly categorized based on the specific ROS they target:
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Singlet Oxygen Quenchers: These molecules deactivate singlet oxygen, a highly reactive form of oxygen.[9]
-
Superoxide Scavengers: These compounds, including enzymes like superoxide dismutase (SOD), convert superoxide anions to hydrogen peroxide, which is then further detoxified.[8][10]
-
Hydroxyl Radical Scavengers: Due to the extremely short half-life and high reactivity of hydroxyl radicals, these scavengers must be present in high concentrations to be effective.[4][11]
Troubleshooting Guide
Issue: Experimental results are inconsistent or show high variability after NDBF photolysis.
-
Possible Cause: Interference from ROS generated during photolysis.
-
Solution: Introduce a broad-spectrum ROS scavenger or a combination of scavengers to your experimental system. It is crucial to first identify the predominant ROS being generated. This can be done using specific fluorescent probes for different ROS. Once the ROS type is identified, a targeted scavenger can be used.
Issue: Decreased cell viability after uncaging of a bioactive molecule using NDBF photolysis.
-
Possible Cause: Cytotoxicity caused by ROS-induced cellular damage.
-
Solution:
-
Reduce Light Exposure: Optimize the light intensity and duration to the minimum required for efficient uncaging to minimize ROS generation.
-
Incorporate Scavengers: Add a biocompatible ROS scavenger to the cell culture medium prior to and during photolysis. See the tables below for recommended scavengers and their working concentrations.
-
Control Experiments: Run parallel experiments with and without the scavenger to confirm that the observed cytotoxicity is indeed due to ROS.
-
Issue: The chosen scavenger appears to be ineffective.
-
Possible Cause 1: Incorrect scavenger for the type of ROS generated.
-
Solution 1: Use specific probes to identify the major ROS species produced in your system. Select a scavenger with high reactivity towards that specific ROS.
-
Possible Cause 2: Suboptimal concentration of the scavenger.
-
Solution 2: The concentration of the scavenger is critical. Refer to the literature for typical working concentrations. It may be necessary to perform a dose-response experiment to determine the optimal concentration for your specific experimental conditions.
-
Possible Cause 3: Instability or degradation of the scavenger.
-
Solution 3: Ensure proper storage and handling of the scavenger as recommended by the manufacturer. Some scavengers are light-sensitive or have a limited shelf-life in solution.
Data Presentation: Scavenger Selection Tables
Table 1: Common Scavengers for Reactive Oxygen Species
| Target ROS | Scavenger | Typical Working Concentration | Notes |
| **Singlet Oxygen (¹O₂) ** | Sodium Azide | 10-50 mM | Highly effective but also toxic. Use with caution in cellular assays. |
| Histidine | 10-20 mM | A common and biocompatible singlet oxygen quencher.[9] | |
| 1,4-Diazabicyclooctane (DABCO) | 1-10 mM | A widely used singlet oxygen quencher. | |
| Carotenoids (e.g., β-carotene, Fucoxanthin) | 1-10 µM | Natural and potent singlet oxygen quenchers.[5][12] | |
| Superoxide Anion (•O₂⁻) | Superoxide Dismutase (SOD) | 50-100 U/mL | Enzymatic scavenger, highly specific and efficient.[3] |
| Tiron | 10 mM | A cell-permeable superoxide scavenger.[13] | |
| MnTBAP | 100 µM | A mimetic of superoxide dismutase.[13] | |
| Flavonoids (e.g., Quercetin, Rutin) | 10-100 µM | Natural antioxidants with superoxide scavenging activity.[10] | |
| Hydroxyl Radical (•OH) | Mannitol | 5-20 mM | A sugar alcohol that is a classic hydroxyl radical scavenger.[4] |
| Dimethyl Sulfoxide (DMSO) | 0.1-1 M | Effective but required at high concentrations; can have other cellular effects.[13] | |
| N,N'-dimethylthiourea (DMTU) | 1-10 mM | A potent hydroxyl radical scavenger.[13] | |
| Salicylates | 1-10 mM | Known to have hydroxyl radical scavenging properties.[11] |
Experimental Protocols
Protocol 1: General Workflow for Scavenger Selection and Validation
This protocol outlines the steps to identify the need for a scavenger and select an appropriate one.
Caption: Workflow for selecting and validating a scavenger for NDBF photolysis.
Signaling Pathways and Logical Relationships
Diagram 1: Decision Tree for Troubleshooting NDBF Photolysis Experiments
This diagram provides a logical decision-making process for troubleshooting common issues encountered during NDBF photolysis.
Caption: Decision tree for troubleshooting NDBF photolysis experiments.
References
- 1. Bot Detection [iris-biotech.de]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Reactive oxygen species (ROS) and response of antioxidants as ROS-scavengers during environmental stress in plants [frontiersin.org]
- 4. Hydroxyl radical - Wikipedia [en.wikipedia.org]
- 5. Singlet oxygen - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Reactive oxygen species scavenger: Significance and symbolism [wisdomlib.org]
- 8. Superoxide scavengers: Significance and symbolism [wisdomlib.org]
- 9. Singlet oxygen quenchers: Significance and symbolism [wisdomlib.org]
- 10. Flavonoids as superoxide scavengers and antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Hydroxyl Radical and Its Scavengers in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Scavengers of reactive oxygen species (ROS)—Table 18.2 | Thermo Fisher Scientific - JP [thermofisher.com]
Technical Support Center: Minimizing Photodamage in NDBF Uncaging
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize photodamage to cells during two-photon uncaging of nitrodibenzofuran (NDBF)-caged compounds.
Frequently Asked Questions (FAQs)
Q1: What is NDBF uncaging and why is it used?
A1: NDBF (Nitrodibenzofuran) is a photolabile protecting group, or "cage," used to temporarily inactivate a biologically active molecule. Uncaging is the process of using light to break the bond between the NDBF cage and the molecule, releasing the active compound at a precise time and location within a sample. NDBF is particularly advantageous because it is sensitive to two-photon excitation, typically using near-infrared (NIR) light. This approach offers deeper tissue penetration and reduced phototoxicity compared to traditional one-photon (UV light) uncaging methods.
Q2: What are the primary mechanisms of photodamage during NDBF uncaging?
A2: Photodamage during two-photon uncaging, including with NDBF, primarily arises from two sources:
-
Reactive Oxygen Species (ROS) Production: The high-energy environment at the focal point of the laser can lead to the generation of ROS, such as singlet oxygen and free radicals. These highly reactive molecules can damage cellular components like lipids, proteins, and DNA, leading to cellular stress and apoptosis.
-
Non-linear Absorption Effects: At very high laser intensities, non-linear absorption can lead to localized heating and plasma formation, causing immediate and severe damage to cellular structures.
Q3: What are the visible signs of photodamage in cells?
A3: Signs of photodamage can range from subtle to severe and include:
-
Morphological Changes: Cell blebbing, rounding, detachment from the substrate, and the formation of vacuoles.
-
Functional Impairment: Changes in mitochondrial membrane potential, altered calcium signaling, and cessation of normal cellular processes like motility or division.
-
Cell Death: In severe cases, photodamage leads to apoptosis (programmed cell death) or necrosis (uncontrolled cell death).
Q4: Are the byproducts of NDBF uncaging toxic to cells?
A4: The photolysis of nitroaromatic compounds, a class to which NDBF belongs, can generate potentially reactive byproducts. While specific toxicity data for NDBF byproducts is limited, it is a possibility that these molecules could contribute to cellular stress. It is therefore crucial to use the minimum effective laser power and exposure time to minimize the concentration of both the uncaged compound and its byproducts.
Troubleshooting Guide
This guide addresses common issues encountered during NDBF uncaging experiments and provides strategies to mitigate photodamage.
| Problem | Potential Cause | Recommended Solution |
| Low Cell Viability After Uncaging | 1. Excessive Laser Power: The most common cause of cell death is using a laser power that is too high, leading to excessive ROS production and other non-linear damage. 2. Prolonged Exposure Time: Even at lower laser powers, extended exposure can accumulate photodamage. 3. High Concentration of Caged Compound: High concentrations can lead to the generation of more phototoxic byproducts upon uncaging. | 1. Titrate Laser Power: Systematically decrease the laser power to the minimum required for effective uncaging. 2. Minimize Exposure Duration: Use the shortest possible pulse duration and limit the number of uncaging events at a single location. 3. Optimize Compound Concentration: Determine the lowest effective concentration of the NDBF-caged compound. |
| Altered Cellular Function (e.g., no response to uncaged molecule) | 1. Sublethal Photodamage: The uncaging process itself may be damaging cellular machinery required for the biological response, even if the cell does not die immediately. 2. Photobleaching of Reporters: If you are using fluorescent reporters to monitor the cellular response, they may be photobleached by the uncaging laser. | 1. Implement Control Experiments: Perform uncaging in the absence of the caged compound (laser only) and with the caged compound but without uncaging (compound only) to isolate the effects of photodamage. 2. Use Red-Shifted Reporters: If possible, use fluorescent reporters that are excited at wavelengths different from the uncaging laser to minimize photobleaching. |
| High Background Signal or Off-Target Effects | 1. Out-of-Focus Excitation: While two-photon excitation is localized, very high laser powers can still cause some out-of-focus excitation and uncaging. 2. Spontaneous Hydrolysis of Caged Compound: Some caged compounds can slowly release the active molecule without light stimulation. | 1. Re-align and Focus the Laser: Ensure the laser is properly focused to a tight spot. 2. Use Freshly Prepared Solutions: Prepare solutions of the NDBF-caged compound fresh for each experiment to minimize the effects of spontaneous hydrolysis. |
Quantitative Data on Uncaging Parameters
Disclaimer: The following tables provide illustrative data based on general principles of two-photon uncaging. Optimal parameters are highly dependent on the specific cell type, caged compound, and experimental setup. It is crucial to perform your own optimization experiments.
Table 1: Illustrative Example of Laser Power Titration on Cell Viability
| Average Laser Power at Sample (mW) | Pulse Duration (fs) | Repetition Rate (MHz) | NDBF-Caged Compound Conc. (µM) | Cell Viability (%) (2 hours post-uncaging) |
| 5 | 100 | 80 | 10 | 95 ± 3 |
| 10 | 100 | 80 | 10 | 88 ± 5 |
| 20 | 100 | 80 | 10 | 65 ± 8 |
| 40 | 100 | 80 | 10 | 30 ± 10 |
Table 2: Illustrative Example of Exposure Time Effect on ROS Production
| Total Exposure Time at a Single Point (ms) | Average Laser Power (mW) | NDBF-Caged Compound Conc. (µM) | Relative ROS Levels (Fold change vs. control) |
| 10 | 15 | 10 | 1.5 ± 0.2 |
| 50 | 15 | 10 | 3.2 ± 0.5 |
| 100 | 15 | 10 | 7.8 ± 1.1 |
| 200 | 15 | 10 | 15.2 ± 2.5 |
Experimental Protocols
Protocol 1: Assessment of Cell Viability after NDBF Uncaging using Calcein-AM and Propidium Iodide
Objective: To quantify the percentage of live and dead cells following NDBF uncaging.
Materials:
-
Cells cultured on glass-bottom dishes
-
NDBF-caged compound of interest
-
Calcein-AM stock solution (e.g., 1 mM in DMSO)
-
Propidium Iodide (PI) stock solution (e.g., 1 mg/mL in water)
-
Live-cell imaging medium
-
Two-photon microscope
Procedure:
-
Cell Preparation: Culture cells to the desired confluency on glass-bottom dishes suitable for microscopy.
-
Loading of Caged Compound: Incubate the cells with the NDBF-caged compound at the desired concentration in live-cell imaging medium for the appropriate duration.
-
NDBF Uncaging:
-
Mount the dish on the two-photon microscope.
-
Locate the target cells or region of interest.
-
Perform NDBF uncaging using your optimized laser parameters (wavelength, power, pulse duration, scan speed, etc.).
-
Include a control region on the same dish where no uncaging is performed.
-
-
Staining:
-
Immediately after uncaging, add Calcein-AM (final concentration ~1 µM) and PI (final concentration ~1.5 µM) to the imaging medium.
-
Incubate for 15-30 minutes at 37°C, protected from light.
-
-
Imaging and Analysis:
-
Image the cells using a fluorescence microscope.
-
Live cells will fluoresce green (Calcein-AM).
-
Dead cells will fluoresce red (PI).
-
-
Count the number of green and red cells in both the uncaged and control regions.
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Calculate the percentage of viable cells: (Number of green cells / Total number of cells) * 100.
-
Protocol 2: Detection of Reactive Oxygen Species (ROS) using DCFH-DA
Objective: To detect the generation of ROS in cells following NDBF uncaging.
Materials:
-
Cells cultured on glass-bottom dishes
-
NDBF-caged compound of interest
-
2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA) stock solution (e.g., 10 mM in DMSO)
-
Live-cell imaging medium
-
Two-photon microscope
Procedure:
-
Cell Preparation and Loading of Caged Compound: Follow steps 1 and 2 from Protocol 1.
-
DCFH-DA Loading:
-
Wash the cells once with warm serum-free medium.
-
Incubate the cells with DCFH-DA (final concentration 5-10 µM) in serum-free medium for 20-30 minutes at 37°C, protected from light.
-
Wash the cells twice with live-cell imaging medium to remove excess probe.
-
-
NDBF Uncaging and Imaging:
-
Mount the dish on the two-photon microscope.
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Acquire a baseline fluorescence image of the DCF signal (excitation ~488 nm, emission ~525 nm).
-
Perform NDBF uncaging at the target region.
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Acquire a time-lapse series of DCF fluorescence images immediately after uncaging to monitor the change in fluorescence intensity.
-
-
Analysis:
-
Measure the mean fluorescence intensity of the DCF signal in the uncaged region over time.
-
An increase in green fluorescence indicates the production of ROS.
-
Compare the fluorescence increase in the uncaged region to a control region.
-
Visualizations
Caption: Signaling pathway of photodamage induction during two-photon uncaging.
Caption: Experimental workflow for assessing photodamage in NDBF uncaging.
Validation & Comparative
A Comparative Guide to NDBF and o-Nitrobenzyl Photoremovable Protecting Groups
In the realm of photopharmacology and drug delivery, the precise spatiotemporal control over the release of bioactive molecules is paramount. Photoremovable protecting groups (PPGs), or "caging" groups, offer an elegant solution by enabling light-triggered activation of compounds. Among the most prominent classes of PPGs are the traditional o-nitrobenzyl (oNB) derivatives and the more recent nitrodibenzofuran (NDBF) chromophore. This guide provides an objective comparison of their performance, supported by experimental data, to aid researchers in selecting the optimal PPG for their specific application.
Performance Characteristics: A Head-to-Head Comparison
The efficacy of a PPG is determined by several key photophysical and photochemical parameters. These include the wavelength of activation, the efficiency of light absorption (molar extinction coefficient for one-photon absorption and cross-section for two-photon absorption), and the quantum yield of photolysis, which collectively determine the overall uncaging efficiency.
| Parameter | o-Nitrobenzyl (oNB) Derivatives | Nitrodibenzofuran (NDBF) | Key Advantages of NDBF |
| One-Photon Absorption Max (λmax) | ~260-420 nm[1] | ~365 nm[2][3] | Often better matched to common UV light sources. |
| One-Photon Molar Extinction Coefficient (ε) | Varies with substitution | 18,400 M⁻¹ cm⁻¹[4] | High extinction coefficient allows for efficient light absorption. |
| One-Photon Quantum Yield (Φu) | Typically 0.1-1%[5][6], can be up to 0.1 for the parent oNB[7] but lower for derivatives like 4,5-dimethoxy-2-nitrobenzyl (0.005)[7]. | 0.7 (for NDBF-EGTA)[4] | Significantly higher quantum yield leads to much more efficient uncaging.[4] |
| Two-Photon Absorption (TPA) Cross-Section (δa) | 1-50 GM[5] | Generally higher than oNB derivatives. | More efficient for two-photon excitation, enabling deeper tissue penetration with less phototoxicity.[2] |
| Two-Photon Uncaging Cross-Section (δu) | 0.01-0.1 GM[5][6] | ~0.60 GM (for NDBF-EGTA)[4] | Substantially higher two-photon uncaging efficiency.[4] |
| Photolysis Efficiency | Lower, photolyzed 16–160 times less efficiently than NDBF.[2] | High, photolyzed 16–160 times more efficiently than other nitrobenzyl cages.[2][4] | Requires significantly less light exposure for uncaging, minimizing potential photodamage to biological samples. |
| Byproduct Toxicity | The o-nitrosobenzaldehyde byproduct can be reactive and potentially toxic.[8][9] | The corresponding nitroso byproduct is also formed. | While both produce nitroso byproducts, the higher efficiency of NDBF means lower concentrations of byproducts are generated for the same amount of uncaged compound. |
Photochemical Cleavage Mechanisms
Both o-nitrobenzyl and NDBF protecting groups operate through a similar, well-established photochemical mechanism initiated by the absorption of light.[4] This process involves an intramolecular hydrogen abstraction by the excited nitro group, leading to the formation of an aci-nitro intermediate. Subsequent rearrangement and hydrolysis release the caged molecule and a nitroso photoproduct.
Caption: Photochemical cleavage pathway for o-nitrobenzyl and NDBF protecting groups.
Experimental Protocols
General Synthesis of Caged Compounds
The synthesis of both o-nitrobenzyl and NDBF-caged compounds typically involves the reaction of the corresponding photolabile alcohol with the molecule to be caged. For example, o-nitrobenzyl ethers and esters are commonly prepared by reacting an o-nitrobenzyl halide with an alcohol or a carboxylic acid, respectively, often in the presence of a base. Similarly, NDBF-caged compounds can be synthesized from a suitable NDBF precursor. For instance, the synthesis of NDBF-EGTA involved a 14-step process starting from 3-nitro-2-ethyldibenzofuran.[4]
Photolysis Experiments
One-Photon Uncaging: A solution of the caged compound in a suitable buffer is irradiated with a UV light source, typically a mercury lamp or a laser with a wavelength corresponding to the absorption maximum of the PPG (e.g., 365 nm). The progress of the photolysis can be monitored by various analytical techniques such as UV-Vis spectroscopy, high-performance liquid chromatography (HPLC), or by observing the biological effect of the released molecule.[8][10]
Two-Photon Uncaging: For two-photon excitation, a pulsed infrared laser (e.g., a Ti:Sapphire laser) is used, with the wavelength tuned to approximately twice the one-photon absorption maximum (e.g., 800 nm for NDBF).[2][3] The two-photon uncaging cross-section can be determined by comparing the rate of photolysis to a reference compound with a known cross-section.[4][10]
Caption: General experimental workflow for photolysis studies.
Conclusion and Outlook
The NDBF chromophore demonstrates significant advantages over traditional o-nitrobenzyl protecting groups, particularly in terms of photolysis efficiency. Its high molar extinction coefficient and quantum yield for one-photon uncaging, coupled with a substantially larger two-photon uncaging cross-section, make it a superior choice for applications requiring high sensitivity and spatiotemporal resolution, especially in living cells and tissues.[2][4] The enhanced efficiency of NDBF allows for the use of lower light doses, thereby minimizing phototoxicity and potential damage to biological samples.
While o-nitrobenzyl derivatives remain widely used due to their commercial availability and well-established chemistry, the superior performance of NDBF suggests it will become an increasingly important tool in the development of next-generation phototherapeutics and caged compounds for biological research. Future research may focus on further red-shifting the absorption wavelengths of NDBF derivatives to enhance tissue penetration and developing strategies to mitigate the potential reactivity of the nitroso byproduct.
References
- 1. researchgate.net [researchgate.net]
- 2. Bot Detection [iris-biotech.de]
- 3. Nitrodibenzofuran: A One- and Two-Photon Sensitive Protecting Group That Is Superior to Brominated Hydroxycoumarin for Thiol Caging in Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. nathan.instras.com [nathan.instras.com]
- 5. o-nitrobenzyl photolabile protecting groups with red-shifted absorption: syntheses and uncaging cross-sections for one- and two-photon excitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. nathan.instras.com [nathan.instras.com]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. personal.utdallas.edu [personal.utdallas.edu]
- 10. pubs.acs.org [pubs.acs.org]
A Comparative Guide: The Advantages of NDBF over Traditional Coumarin-Based Caging Groups
For researchers in drug development and cellular biology, the ability to control the release of bioactive molecules with spatiotemporal precision is paramount. Photoremovable protecting groups, or "caging groups," are essential tools in this endeavor. This guide provides an objective, data-driven comparison of the 3-nitro-2-ethyldibenzofuran (NDBF) caging group against traditional coumarin-based alternatives, highlighting the significant advantages NDBF offers in terms of photochemical efficiency and biological applicability.
Executive Summary
The NDBF chromophore represents a substantial advancement over many traditional caging groups.[1] Its primary advantages lie in an exceptionally high quantum yield of photolysis and a large extinction coefficient, which together result in ultra-efficient uncaging.[1][2] This efficiency translates to needing less light, reducing phototoxicity and allowing for faster, more localized release of the active molecule. While coumarin-based cages are versatile and have tunable properties, they often suffer from lower quantum yields and, in some cases, produce undesirable or reactive byproducts upon photolysis.[3][4] NDBF, in contrast, is known for its clean photorelease, making it a superior choice for sensitive biological systems.[3][5]
Data Presentation: Quantitative Performance Comparison
The following tables summarize the key photochemical properties of NDBF compared to representative traditional caging groups, including the widely used coumarin derivative, 7-(diethylamino)coumarin-4-yl)methyl (DEACM), and the classic o-nitrobenzyl (oNB) type cages.
Table 1: One-Photon Uncaging Properties
| Caging Group | Typical λmax (nm) | Molar Extinction Coefficient (ε) (M-1cm-1) | Quantum Yield (Φ) | Uncaging Efficiency (εΦ) (M-1cm-1) | Ref |
| NDBF | ~330 | 18,400 | 0.7 | 12,880 | [1][2] |
| DEACM | 350 - 450 | ~14,000+ | < 0.01 - 0.02 | 140 - 280 | [4][6] |
| Bhc | 330 - 420 | - | - | >10x NVOC | [7] |
| oNB | ~260 | ~500 | ~0.08 | 40 | [2] |
| NPE | ~260 | ~500 | 0.49 - 0.65 | 245 - 325 | [2] |
Table 2: Two-Photon Uncaging Properties
| Caging Group | Excitation Wavelength (nm) | Two-Photon Cross Section (δu) (GM) | Ref |
| NDBF | 710 - 800 | ~0.6 | [1][8] |
| Bhc | - | Useful 2-photon cross section | [7] |
| Coumarin Derivatives | 740 | ~1.0 (for specific NPE-caged coumarin) | [9] |
| oNB Derivatives | - | Very small | [7] |
GM = Goeppert-Mayer unit (10-50 cm4 s photon-1)
As the data clearly indicates, NDBF's uncaging efficiency (εΦ) is approximately 16 to 160 times higher than that of many widely used caged compounds, allowing for highly efficient photorelease.[1]
Key Advantages of NDBF
-
Ultra-High Photochemical Efficiency : NDBF exhibits a quantum yield of photolysis around 0.7, meaning that approximately 7 out of every 10 absorbed photons lead to the cleavage of the cage.[1] This is a dramatic improvement over many coumarin-based cages, which can have quantum yields of less than 0.01.[4] This high efficiency allows for the use of lower light intensities or shorter irradiation times, significantly reducing the risk of phototoxicity to living cells.[5]
-
Clean Photolysis and Minimal Byproducts : Unlike some coumarin derivatives used for caging thiols which can result in unwanted rearrangement byproducts, NDBF undergoes a clean conversion to generate the free thiol.[3] The photolysis mechanism, similar to a classic Norrish type II reaction, minimizes the formation of reactive side products that could interfere with biological processes.[3][8]
-
Effective One- and Two-Photon Uncaging : NDBF is highly sensitive to both one-photon (UV/violet light) and two-photon (near-infrared light) excitation.[1][3] Its respectable two-photon cross-section of ~0.6 GM allows for precise 3D spatial control of uncaging deep within scattering biological tissue, a significant advantage for in vivo studies.[1][5]
-
Rapid Release Kinetics : The photorelease of cargo from the NDBF cage is extremely fast. For example, the photolysis of NDBF-EGTA to release Ca2+ occurs at a rate of 20,000 s-1, enabling the study of rapid biological processes like muscle contraction and neurotransmission.[1]
Mandatory Visualization
Caption: Synthesis workflow for NDBF-protected Fmoc-Cysteine.[3]
Caption: NDBF-mediated uncaging to trigger a calcium signaling cascade.[1]
Caption: Key performance advantages of NDBF over traditional coumarin cages.
Experimental Protocols
Protocol 1: General Method for Determining Photorelease Quantum Yield (Φ)
This protocol is a comparative method, referencing a known actinometer.
1. Materials and Equipment:
-
Spectrophotometer (UV-Vis)
-
Fluorometer or HPLC system for product quantification
-
Light source with a monochromatic filter (e.g., 365 nm LED or filtered lamp)
-
Quartz cuvettes
-
Solution of the caged compound in a suitable buffer (e.g., PBS, pH 7.4)
-
Actinometer solution with known quantum yield at the irradiation wavelength (e.g., potassium ferrioxalate).
2. Procedure:
-
Prepare Solutions: Prepare several solutions of both the sample (caged compound) and the actinometer with absorbances between 0.1 and 0.3 at the chosen irradiation wavelength (λexc) to avoid inner filter effects.[10][11]
-
Measure Initial Absorbance: Record the full UV-Vis spectrum of the sample solution before irradiation. Note the absorbance (A0) at λexc.
-
Irradiation: Irradiate the sample solution in a quartz cuvette for a defined period (t). The light intensity should be stable. The total conversion should be kept low (<15%) to ensure a linear response.
-
Measure Final Absorbance: After irradiation, record the UV-Vis spectrum again. Note the absorbance (At) at λexc.
-
Quantify Photoproduct: Determine the concentration of the released product. This can be done via HPLC by integrating the peak of the released molecule and comparing it to a standard curve, or by fluorescence if the product is fluorescent.[12]
-
Actinometry: Repeat steps 2-4 with the actinometer solution under identical irradiation conditions to precisely measure the photon flux of the light source.
-
Calculation: The quantum yield (Φsample) is calculated using the following equation: Φsample = Φactinometer × (moles of product formed / moles of photons absorbed) The moles of photons absorbed by the sample can be determined from the actinometry experiment. A simplified comparison can also be made by relating the rate of disappearance of the caged compound to the rate of reaction of the actinometer.[11][12]
Protocol 2: Synthesis of Fmoc-Cys(NDBF)-OH
This protocol outlines the synthesis of an NDBF-caged cysteine building block for solid-phase peptide synthesis (SPPS), based on published methods.[3]
1. Materials:
-
NDBF-Br (synthesized from dibenzofuran)
-
Fmoc-cysteine methyl ester
-
Trimethyltin hydroxide ((CH3)3SnOH)
-
Appropriate solvents (e.g., DMF) and reagents for reaction and purification.
2. Procedure:
-
Synthesis of NDBF-Br: Starting from dibenzofuran, synthesize 3-bromo-2-ethyl-nitro-dibenzofuran (NDBF-Br) following established multi-step literature procedures.[3]
-
Protection of Cysteine Thiol: a. Dissolve Fmoc-cysteine methyl ester and NDBF-Br in a suitable solvent under acidic conditions. b. Stir the reaction at room temperature until completion (monitor by TLC or LC-MS). c. Purify the product, Fmoc-Cys(NDBF)-OMe, by column chromatography. This step typically yields around 70%.[3]
-
Hydrolysis of Methyl Ester: a. Dissolve the purified Fmoc-Cys(NDBF)-OMe in a suitable solvent. b. Add trimethyltin hydroxide ((CH3)3SnOH) to hydrolyze the methyl ester. c. Stir the reaction until the starting material is consumed. d. Purify the final product, Fmoc-Cys(NDBF)-OH, by chromatography to yield the desired building block, typically with around 75% yield for this step.[3]
-
Verification: Confirm the structure and purity of the final product using NMR and mass spectrometry. The resulting Fmoc-Cys(NDBF)-OH is now ready for incorporation into peptides using standard SPPS procedures.[3]
Conclusion
The NDBF caging group offers a compelling set of advantages for researchers requiring precise photochemical control. Its unparalleled photorelease efficiency, rapid kinetics, and clean reaction products make it a superior alternative to many traditional coumarin-based cages, particularly for demanding applications in living cells and tissues.[1][3] While the synthesis of NDBF derivatives can be more complex than some simpler coumarins, the significant performance benefits justify its use in experiments where low phototoxicity and high spatiotemporal resolution are critical. As research demands continue to push the boundaries of optical control, NDBF stands out as a powerful and enabling technology.
References
- 1. The nitrodibenzofuran chromophore: a new caging group for ultra-efficient photolysis in living cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Elucidating and Optimizing the Photochemical Mechanism of Coumarin-Caged Tertiary Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bot Detection [iris-biotech.de]
- 6. Thiocoumarin Caged Nucleotides: Synthetic Access and Their Photophysical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. application.wiley-vch.de [application.wiley-vch.de]
- 8. Improved synthesis of the two-photon caging group 3-nitro-2-ethyldibenzofuran and its application to a caged thymidine phosphoramidite - PMC [pmc.ncbi.nlm.nih.gov]
- 9. New caged coumarin fluorophores with extraordinary uncaging cross sections suitable for biological imaging applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A protocol for determining cage-escape yields using nanosecond transient absorption spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chem.uci.edu [chem.uci.edu]
- 12. par.nsf.gov [par.nsf.gov]
evaluating the efficiency of NDBF compared to other two-photon sensitive cages
NDBF Outshines Other Cages in Two-Photon Uncaging Efficiency
A comprehensive comparison reveals Nitrodibenzofuran (NDBF) as a superior photolabile protecting group for two-photon uncaging applications, exhibiting a significantly higher two-photon action cross-section compared to many commonly used cages. This heightened efficiency allows for the precise spatial and temporal release of bioactive molecules with lower laser powers, minimizing potential photodamage in sensitive biological systems.
For researchers in neuroscience, cell biology, and drug development, the ability to control the release of signaling molecules with high precision is paramount. Two-photon sensitive cages, or photolabile protecting groups (PPGs), are powerful tools in this regard, enabling the light-induced release of caged compounds. A key parameter for evaluating the performance of these cages is the two-photon action cross-section (δu), which combines the two-photon absorption cross-section (δa) and the quantum yield of uncaging (Φu). A higher δu signifies greater efficiency in releasing the caged molecule upon two-photon excitation.
Comparative Analysis of Two-Photon Cage Efficiency
A review of the available literature indicates that NDBF and its derivatives stand out in terms of their uncaging efficiency. While classical cages like MNI (4-methoxy-7-nitroindolinyl) have been widely used, particularly for caging neurotransmitters like glutamate, they often require high laser powers for effective uncaging due to their relatively low two-photon action cross-sections.[1][2][3] Newer generations of cages, including those based on the coumarin scaffold like Bhc and DEAC450, have shown improved performance.[2][4] However, NDBF and its amino-substituted derivative, DMA-NDBF, demonstrate even greater promise with significantly larger two-photon action cross-sections.[5]
Here, we present a summary of the quantitative data for NDBF and other commonly used two-photon sensitive cages:
| Photolabile Protecting Group (PPG) | Caged Molecule | Two-Photon Action Cross-Section (δu) [GM] | Wavelength [nm] | Quantum Yield (Φu) | Reference |
| NDBF | Thiol | ~0.13 | 800 | - | [4] |
| DMA-NDBF | DNA | Higher than NDBF | - | - | [5] |
| MNI | Glutamate | 0.06 | 730 | - | [3] |
| Bhc | Glutamate | ~0.05 (estimated) | - | 0.019 | [2] |
| DEAC450 | Glutamate | 0.5 | 900 | 0.39 | [4][6] |
| RuBi | Glutamate | - | 800 | High | [7] |
Note: The two-photon action cross-section can vary depending on the caged molecule and the experimental conditions. GM = Göppert-Mayer unit (10⁻⁵⁰ cm⁴ s photon⁻¹).
The data clearly illustrates the superior efficiency of DEAC450 at its optimal wavelength and highlights the promise of the NDBF scaffold, with its derivative DMA-NDBF showing even further improvement.[4][5][6] The high quantum yield of DEAC450-caged glutamate contributes significantly to its high action cross-section.[4][6]
Visualizing the Pathway: Two-Photon Uncaging
The process of two-photon uncaging allows for the precise release of a bioactive molecule from its caged form. This diagram illustrates the fundamental steps involved in this process.
References
- 1. Comparative one- and two-photon uncaging of MNI-glutamate and MNI-kainate on hippocampal CA1 neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Two-Photon Uncaging of Glutamate [frontiersin.org]
- 3. Two-Photon Uncaging of Glutamate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. projects.iq.harvard.edu [projects.iq.harvard.edu]
- 5. A red-shifted two-photon-only caging group for three-dimensional photorelease - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 6. Optically Selective Two-photon Uncaging of Glutamate at 900 nm - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | RuBi-Glutamate: Two-photon and visible-light photoactivation of neurons and dendritic spines [frontiersin.org]
A Comparative Guide to One-Photon vs. Two-Photon Uncaging of NDBF
For Researchers, Scientists, and Drug Development Professionals
The ability to precisely control the release of bioactive molecules is a cornerstone of modern biological research and therapeutic development. Photoremovable protecting groups, or "cages," offer an elegant solution, allowing for the light-induced activation of compounds with high spatiotemporal resolution. Among these, nitrodibenzofuran (NDBF) has emerged as a superior caging moiety, particularly for thiols, due to its high cleavage efficiency and sensitivity to both one-photon and two-photon excitation.[1] This guide provides a detailed comparison of one-photon and two-photon uncaging of NDBF, supported by experimental data and protocols, to aid researchers in selecting the optimal technique for their specific applications.
Performance Comparison: One-Photon vs. Two-Photon Uncaging
The choice between one-photon and two-photon uncaging of NDBF-protected molecules hinges on the specific experimental requirements, such as the need for spatial precision, tissue penetration depth, and potential for photodamage.
| Parameter | One-Photon Uncaging | Two-Photon Uncaging |
| Excitation Wavelength | ~365 nm (UV)[1][2] | ~800 nm (Near-Infrared)[1][2] |
| Spatial Resolution | Lower (diffraction-limited in xy, poor in z) | Higher (sub-femtoliter volume)[3] |
| Tissue Penetration | Shallow (high scattering and absorption by tissue) | Deeper (reduced scattering and absorption of NIR light) |
| Phototoxicity | Higher risk of cellular damage due to UV light | Lower risk of phototoxicity[4] |
| Quantum Yield (Φu) of NDBF-EGTA | ~0.7[5][6] | Not directly applicable; characterized by uncaging cross-section |
| Uncaging Cross-Section (δu) of NDBF-EGTA | Not applicable | ~0.6 GM[5][6] |
| Equipment Complexity | Simpler (e.g., UV lamp, LED) | More complex (requires a pulsed femtosecond laser)[7] |
Key Advantages of Two-Photon Uncaging
Two-photon excitation offers significant advantages for experiments in complex biological systems:
-
Enhanced Spatial Resolution: The non-linear nature of two-photon absorption confines the uncaging event to the focal point of the laser, providing true three-dimensional control.[3] This is critical for applications such as activating single synapses or specific subcellular compartments.
-
Deeper Tissue Penetration: Near-infrared (NIR) light used for two-photon excitation is less scattered and absorbed by biological tissues compared to UV light, enabling uncaging at greater depths within living organisms.
-
Reduced Phototoxicity: The use of lower-energy NIR photons minimizes the risk of photodamage to cells and tissues, which is a significant concern with UV-based one-photon uncaging.[4]
Experimental Protocols
One-Photon Uncaging of NDBF-Caged Peptides
This protocol provides a general guideline for the one-photon uncaging of NDBF-protected molecules.
Materials:
-
NDBF-caged compound (e.g., NDBF-caged peptide)
-
Appropriate buffer solution (e.g., 50 mM phosphate buffer, pH 7.4)
-
Quartz cuvette
-
UV light source (e.g., Rayonet reactor with 365 nm bulbs)
Procedure:
-
Prepare a solution of the NDBF-caged compound in the desired buffer at a concentration typically ranging from 25 to 250 µM.[1]
-
Transfer the solution to a quartz cuvette.
-
Irradiate the sample with 365 nm UV light. The duration of irradiation will depend on the concentration of the caged compound, the intensity of the light source, and the desired extent of uncaging. It is recommended to perform a time-course experiment to determine the optimal irradiation time. For example, a solution of a fluorescently labeled NDBF-caged peptide (17b) was irradiated for 45 seconds to achieve significant uncaging.[1]
-
Analyze the sample using appropriate techniques (e.g., HPLC, mass spectrometry, or a functional assay) to confirm the release of the active molecule.
Two-Photon Uncaging of NDBF-Caged Peptides
This protocol outlines the general steps for two-photon uncaging, which requires more specialized equipment.
Materials:
-
NDBF-caged compound
-
Appropriate buffer solution
-
Microscope equipped for two-photon excitation (including a pulsed femtosecond laser, e.g., Ti:Sapphire laser)
Procedure:
-
Prepare a solution of the NDBF-caged compound. For example, a 300 μM solution of an NDBF-caged peptide (17a) has been used.[1]
-
Mount the sample on the two-photon microscope.
-
Tune the laser to the appropriate wavelength for two-photon excitation of NDBF, typically around 800 nm.[1]
-
Deliver the laser beam to the desired location within the sample. The laser power and pulse duration will need to be optimized for the specific caged compound and experimental setup to achieve efficient uncaging without causing photodamage. For instance, uncaging of MNI-glutamate has been performed with a laser power of ~25–30 mW at the sample for 4 ms.
-
Monitor the biological effect of the uncaged molecule using imaging or electrophysiological techniques.
Visualizing the Uncaging Process and a Biological Application
To better understand the principles and applications of NDBF uncaging, the following diagrams illustrate the fundamental differences between one- and two-photon excitation and a relevant biological signaling pathway.
A key application of NDBF uncaging has been in studying protein function. For example, an NDBF-caged peptide derived from the K-Ras4B protein was used to investigate post-translational modifications.[1] The uncaging of the cysteine residue in this peptide allows for its subsequent farnesylation, a critical step for its localization to the cell membrane and downstream signaling.
Conclusion
NDBF stands out as a highly efficient photoremovable protecting group, offering robust performance for both one- and two-photon uncaging applications. While one-photon uncaging provides a simpler and more accessible method for in vitro studies, two-photon uncaging is the superior choice for experiments requiring high spatial resolution and deep tissue penetration in living cells and tissues, with the added benefit of reduced phototoxicity. The selection of the appropriate uncaging strategy will ultimately depend on the specific biological question being addressed and the experimental context. This guide provides the foundational knowledge and practical considerations to empower researchers to effectively harness the power of NDBF-based photocages in their scientific endeavors.
References
- 1. Oncogenic KRAS: Signaling and Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bidirectional in vivo structural dendritic spine plasticity revealed by two-photon glutamate uncaging in the mouse neocortex - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. research.ed.ac.uk [research.ed.ac.uk]
- 5. Frontiers | Two-Photon Uncaging of Glutamate [frontiersin.org]
- 6. Cloaked caged compounds - chemical probes for two-photon optoneurobiology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
NDBF Caging Group: A Comparative Guide to Orthogonality and Performance
For Researchers, Scientists, and Drug Development Professionals
The precise spatiotemporal control over the release of bioactive molecules is a cornerstone of modern chemical biology and drug delivery. Photolabile protecting groups (PPGs), or "caging groups," offer a powerful tool to achieve this control by using light as an external trigger. Among these, the nitrodibenzofuran (NDBF) caging group has emerged as a versatile and efficient option for both one-photon (1P) and two-photon (2P) uncaging applications.[1] This guide provides a comprehensive comparison of the NDBF caging group with other commonly used PPGs, focusing on the validation of its orthogonality and presenting supporting experimental data.
Performance Comparison of Photolabile Protecting Groups
The selection of an appropriate caging group is critical and depends on the specific experimental requirements, such as the desired wavelength of activation, uncaging efficiency, and potential for orthogonal control. The following table summarizes key photophysical properties of NDBF and other widely used caging groups.
| Caging Group | λmax (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Quantum Yield (Φu) | Two-Photon Action Cross-Section (δu) (GM) | Key Features |
| NDBF | ~330-380 | ~18,400 | 0.2 - 0.7 | ~0.13 | High one- and two-photon sensitivity; clean photocleavage.[2][3] |
| DMA-NDBF | ~424 | - | Low (for 1P) | High (for 2P) | Red-shifted absorption; exclusively cleaved by two-photon excitation, demonstrating orthogonality with NDBF.[4] |
| o-Nitrobenzyl (oNB) | ~260 | ~27,000 | ~0.19 | Low | One of the first developed caging groups; slow release kinetics.[5] |
| Nitrophenylethyl (NPE) | ~260 | ~13,700 | ~0.63 | ~1 (for NPE-caged coumarin) | Higher quantum yield than oNB due to the formation of a stable ketone byproduct.[5][6] |
| Coumarin-based (e.g., DEACM) | >350 | >14,000 | ~0.07 | High | Long-wavelength absorption; fast release kinetics.[7] |
| Bhc | ~350 | High | - | ~1 | Efficient two-photon uncaging, but can lead to photoisomer byproducts.[2] |
Note: Values can vary depending on the caged molecule, solvent, and pH. GM = Goeppert-Mayer unit (10⁻⁵⁰ cm⁴s photon⁻¹).
Orthogonal Uncaging with NDBF and DMA-NDBF
A significant advantage of the NDBF family of caging groups is the potential for orthogonal photorelease. This is exemplified by the development of a dimethylamino-substituted NDBF (DMA-NDBF).[4][8] While the parent NDBF can be cleaved by both one-photon (UV/blue light) and two-photon (near-infrared light) excitation, DMA-NDBF is specifically designed for two-photon uncaging.[4] This unique property allows for the sequential or simultaneous release of two different molecules in the same system by using different wavelengths of light.
For instance, a bioactive molecule caged with NDBF can be released using 405 nm light, while a second molecule caged with DMA-NDBF in the same solution remains protected. Subsequently, the second molecule can be released by irradiation with a two-photon laser at a longer wavelength (e.g., 840 nm), without affecting any remaining NDBF-caged molecules.[4] This excitation-specific photochemistry provides a powerful tool for complex biological experiments requiring intricate control over the release of multiple effectors.
Experimental Protocols
Determination of Uncaging Quantum Yield (Φu)
The quantum yield of uncaging is a measure of the efficiency of the photorelease process. It is defined as the ratio of the number of released molecules to the number of photons absorbed by the caged compound. A common method for its determination is through comparative actinometry.
Protocol:
-
Prepare Solutions: Prepare solutions of the caged compound and a well-characterized chemical actinometer (e.g., potassium ferrioxalate) in a suitable solvent (e.g., phosphate-buffered saline, PBS). The concentrations should be adjusted to have similar absorbance at the irradiation wavelength.
-
Irradiation: Irradiate both solutions in parallel using a light source with a narrow bandwidth at the desired wavelength (e.g., 365 nm from a mercury lamp with a filter).
-
Analysis:
-
Caged Compound: Analyze the photolyzed solution of the caged compound using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to quantify the amount of the released molecule.
-
Actinometer: Determine the number of photons absorbed by the actinometer solution by measuring the change in its absorbance at a specific wavelength, according to the established protocol for that actinometer.
-
-
Calculation: The quantum yield of the caged compound (Φu_sample) can be calculated using the following formula:
Φu_sample = (Δ[Released Molecule] / Δt) / (I₀ * (1 - 10⁻ᴬ))
where Δ[Released Molecule] is the change in concentration of the released molecule, Δt is the irradiation time, I₀ is the incident photon flux (determined from the actinometer), and A is the absorbance of the sample at the irradiation wavelength.
Two-Photon Uncaging of a Caged Neurotransmitter (e.g., Glutamate)
Two-photon uncaging provides high spatial resolution, allowing for the activation of molecules in femtoliter volumes, which is particularly useful in neuroscience for stimulating individual dendritic spines.
Protocol:
-
Cell Preparation: Prepare neuronal cultures or acute brain slices.
-
Loading of Caged Compound: Bath-apply the caged neurotransmitter (e.g., MNI-glutamate or NDBF-glutamate) to the prepared cells.
-
Microscopy Setup: Use a two-photon laser-scanning microscope equipped with a femtosecond-pulsed laser (e.g., a Ti:sapphire laser) tuned to the appropriate wavelength for two-photon excitation of the caging group (e.g., 720-840 nm).
-
Targeting and Uncaging:
-
Identify the target region of interest (e.g., a dendritic spine) using two-photon imaging at a non-activating wavelength.
-
Focus the laser beam to a diffraction-limited spot on the target and apply short pulses of high-intensity laser light to induce two-photon uncaging.
-
-
Recording of Biological Response: Monitor the cellular response to the released neurotransmitter. This can be done through various methods, such as:
-
Electrophysiology: Record excitatory postsynaptic currents (EPSCs) or potentials (EPSPs) using patch-clamp techniques.
-
Calcium Imaging: Monitor changes in intracellular calcium concentration using a fluorescent calcium indicator.
-
-
Data Analysis: Quantify the recorded biological response and correlate it with the parameters of the uncaging laser (power, pulse duration).
Visualizations
Signaling Pathway: Light-Activated Gene Expression
Caption: Light-induced gene expression using a caged inducer.
Experimental Workflow: Orthogonal Uncaging
Caption: Workflow for orthogonal uncaging of two molecules.
Logical Relationship: One- vs. Two-Photon Excitation
Caption: Principle of one-photon vs. two-photon excitation for uncaging.
References
- 1. Two-photon imaging and uncaging experiments [bio-protocol.org]
- 2. Development of Photolabile Protecting Groups and their Application to the Optochemical Control of Cell Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Two-photon imaging and uncaging [bio-protocol.org]
- 4. Two-photon uncaging microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Making sure you're not a bot! [publikationen.ub.uni-frankfurt.de]
- 6. nathan.instras.com [nathan.instras.com]
- 7. Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
comparative analysis of the photostability of different NDBF derivatives
For Immediate Release
This guide provides a comparative analysis of the photostability of different nitrobenzofuran (NDBF) derivatives, designed for researchers, scientists, and drug development professionals. The NDBF chromophore is a powerful tool for creating "caged" compounds, where a biologically active molecule is rendered inert until released by a flash of light. The photostability of these caging groups is a critical parameter, as it dictates the specificity and control of photorelease experiments. This document summarizes the available quantitative data, details relevant experimental protocols, and provides visualizations to aid in the selection of the most suitable NDBF derivative for specific research applications.
Data Presentation: A Comparative Overview of NDBF Derivatives
While a comprehensive side-by-side comparative study of a wide range of NDBF derivatives is not yet available in the scientific literature, this section collates the photophysical properties of the parent NDBF and two key derivatives from published research. These derivatives, a methoxy-substituted (MeO-NDBF) and a dimethylamino-substituted (DMA-NDBF) variant, were developed to enhance specific properties, particularly for two-photon excitation applications.[1][2][3]
The photolysis quantum yield (Φu) is a measure of the efficiency of the uncaging reaction upon absorption of a photon. A lower quantum yield for one-photon excitation (1PE) can be interpreted as higher stability under ambient or scattered light, which is often a desirable trait to prevent premature uncaging.
| Derivative | Structure | One-Photon Absorption Max (λmax) | One-Photon Uncaging Quantum Yield (Φu) | Two-Photon Action Cross-Section (δu) | Key Features & Notes |
| NDBF | 3-nitrodibenzofuran | ~320-330 nm[2][4] | ~0.7 (at 330 nm)[4] | ~0.6 GM at 720 nm[4] | High one-photon uncaging efficiency in the UV-A range. |
| MeO-NDBF | Methoxy-substituted NDBF | ~355 nm[2] | Not explicitly reported. | 0.71–1.4 GM at 800 nm[1] | Red-shifted absorption compared to NDBF; improved two-photon action cross-section.[2] |
| DMA-NDBF | Dimethylamino-substituted NDBF | ~424 nm (in DMSO)[3] | 0.136 (at 385 nm); <0.0005 (at 420 nm)[3] | ~1.1 GM at 840 nm (relative to NDBF)[3] | Significantly red-shifted absorption; remarkably stable to one-photon excitation at wavelengths >420 nm, making it a "two-photon-only" caging group.[3] |
Experimental Protocols
The determination of the photostability and uncaging efficiency of NDBF derivatives involves several key experiments. The following protocols are synthesized from methodologies described in the literature for the characterization of photocleavable protecting groups.
Measurement of One-Photon Uncaging Quantum Yield (Φu)
The one-photon uncaging quantum yield is determined by comparing the rate of photolysis of the NDBF-caged compound to that of a well-characterized actinometer under identical irradiation conditions.
Materials and Equipment:
-
Spectrophotometer (UV-Vis)
-
Fluorometer (optional, for fluorescent products)
-
Light source with a monochromator or narrow-bandpass filters (e.g., 365 nm LED)
-
Quartz cuvettes
-
Solution of the NDBF derivative of interest
-
Actinometer solution (e.g., a compound with a known photolysis quantum yield)
-
Stirring mechanism for the cuvette holder
Procedure:
-
Prepare optically dilute solutions of the NDBF derivative and the actinometer in a suitable solvent (e.g., buffered aqueous solution or an organic solvent like DMSO). The absorbance of the solutions at the irradiation wavelength should be kept low (typically < 0.1) to ensure uniform light absorption.
-
Record the initial absorption spectrum of the NDBF derivative solution.
-
Irradiate the solution in a temperature-controlled cuvette holder with monochromatic light at a specific wavelength for a defined period. The solution should be stirred continuously during irradiation.
-
At set time intervals, stop the irradiation and record the full absorption spectrum. The disappearance of the starting material's absorption band and/or the appearance of the photoproduct's absorption band is monitored.
-
Repeat the irradiation and spectral recording until a significant portion of the compound has been photolyzed.
-
Repeat steps 2-5 with the actinometer solution under the exact same experimental conditions (light intensity, wavelength, geometry, temperature, and solvent).
-
The quantum yield of the NDBF derivative (Φu_sample) is calculated using the following equation:
Φu_sample = Φu_act * (k_sample / k_act) * (F_act / F_sample)
where:
-
Φu_act is the known quantum yield of the actinometer.
-
k_sample and k_act are the initial rates of photolysis for the sample and actinometer, respectively, determined from the change in absorbance over time.
-
F_sample and F_act are the fractions of light absorbed by the sample and actinometer, respectively, calculated from their absorbances at the irradiation wavelength.
-
Assessment of Photostability (Photobleaching)
Photostability is often assessed by measuring the rate of photodegradation (photobleaching) under continuous illumination.
Materials and Equipment:
-
Fluorescence microscope with a stable light source (e.g., laser or LED) and a sensitive detector (e.g., PMT or sCMOS camera).
-
Solution of the NDBF derivative.
-
Microscope slides and coverslips.
Procedure:
-
Immobilize the NDBF derivative on a microscope slide or prepare a solution of a known concentration.
-
Focus on the sample using the fluorescence microscope.
-
Expose the sample to continuous illumination at a specific wavelength and intensity.
-
Record the fluorescence intensity over time.
-
The rate of fluorescence decay is a measure of the photobleaching rate. This can be quantified by determining the half-life (t1/2) of the fluorescence signal.
-
To compare the photostability of different derivatives, the experiment must be performed under identical illumination conditions (wavelength, power density) and in the same sample environment.
Mandatory Visualization
The following diagrams illustrate the structural relationships between the discussed NDBF derivatives and a general workflow for evaluating their photostability.
Caption: Structural relationship of NDBF derivatives.
Caption: Workflow for photostability analysis of NDBF derivatives.
References
- 1. A methoxy-substituted nitrodibenzofuran-based protecting group with an improved two-photon action cross-section for thiol protection in solid phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A red-shifted two-photon-only caging group for three-dimensional photorelease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A red-shifted two-photon-only caging group for three-dimensional photorelease - Chemical Science (RSC Publishing) [pubs.rsc.org]
NDBF Uncaging Speed: A Comparative Benchmark for High-Speed Photorelease
A Comparison Guide for Researchers, Scientists, and Drug Development Professionals
In the dynamic fields of neuroscience, cell biology, and pharmacology, the ability to precisely control the concentration of bioactive molecules in time and space is paramount. Phototriggers, or "caged compounds," offer an unparalleled solution, allowing for the light-induced release of molecules with high spatiotemporal resolution. Among the array of available phototriggers, the nitrodibenzofuran (NDBF) caging group has emerged as a frontrunner for applications demanding ultra-fast release kinetics. This guide provides an objective comparison of the uncaging speed and efficiency of NDBF against other prominent fast phototriggers, supported by experimental data and detailed methodologies.
Uncaging Performance at a Glance: NDBF vs. Key Competitors
The efficacy of a phototrigger is determined by several key parameters, primarily its quantum yield (Φ), molar extinction coefficient (ε), and the rate of the photorelease reaction (k_release). The quantum yield represents the efficiency of converting absorbed photons into a chemical reaction, while the molar extinction coefficient indicates the probability of light absorption at a specific wavelength. The product of these two, the uncaging cross-section (εΦ), provides a measure of the overall light-gathering and reaction-initiating efficiency. However, for applications requiring rapid signaling, the uncaging rate constant (k_release) is the most critical determinant of speed.
The following table summarizes the performance of NDBF alongside other commonly used fast phototriggers.
| Phototrigger | Caged Molecule Example | Quantum Yield (Φ) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) at λ_max | Uncaging Rate (k_release) (s⁻¹) | Key Characteristics & Citations |
| NDBF | NDBF-EGTA | 0.7 | 18,400 at 330 nm | 20,000 | Ultra-high efficiency and fast release. |
| MNI | MNI-Glutamate | 0.065 - 0.085 | 4,300 at 330 nm | > 100,000 (release within 10 µs) | Widely used in neuroscience for two-photon uncaging, though with lower quantum yield.[1][2][3][4][5] |
| RuBi | RuBi-Glutamate | ~0.13 | 5,600 at 450 nm | > 2 x 10⁷ (release in < 50 ns) | Visible light excitation, very fast release, but can have lower quantum yield than NDBF.[6][7] |
| DEAC450 | DEAC450-GABA | 0.39 | 43,000 at 450 nm | Not specifically reported, but photolysis is rapid. | High extinction coefficient and quantum yield, suitable for two-photon excitation at longer wavelengths.[8][9] |
| Coumarin | Coumarin-caged compounds | Variable (e.g., 0.2-0.5) | Variable | > 1,000,000 | Can offer extremely fast release rates. |
| NPE | NPE-ATP | 0.65 | ~500 at UV wavelengths | 83 | A classic phototrigger, but with a significantly slower release rate compared to newer options.[10] |
| CDNI | CDNI-Glutamate | 0.5 - 0.6 | 6,400 at 330 nm | Not specifically reported, but photolysis is efficient. | High quantum yield, often used in two-photon uncaging.[11] |
Visualizing the Photorelease Process
To understand how these phototriggers function, it is helpful to visualize the general mechanism of action and the experimental workflow for characterizing their performance.
Experimental Protocols for Measuring Uncaging Speed
The determination of uncaging rates requires specialized techniques capable of resolving chemical reactions on very short timescales. The most common and powerful method is flash photolysis coupled with transient absorption spectroscopy .
Principle
A high-intensity, short pulse of light (the "flash") from a laser is used to initiate the photolysis of the caged compound. A second, weaker light source (the "probe beam") is passed through the sample, and its absorption is measured with a fast detector. By recording the changes in absorption of the probe beam at different wavelengths immediately after the flash, the formation and decay of transient intermediates and the appearance of the final products can be monitored in real-time. The uncaging rate constant (k_release) is then extracted by fitting the kinetic traces of these species to appropriate reaction models.
Key Experimental Steps:
-
Sample Preparation: A solution of the caged compound is prepared in a suitable buffer at a known concentration. The concentration is adjusted to have an optimal optical density at the excitation wavelength to ensure uniform sample excitation.
-
Flash Photolysis Setup:
-
Light Source: A pulsed laser (e.g., a Nd:YAG laser or a femtosecond laser) is used to provide a short, high-energy pulse of light at the appropriate wavelength to excite the phototrigger.
-
Probe Beam: A continuous wave lamp (e.g., a xenon arc lamp) or a second, low-intensity pulsed laser is used as the probe. The probe beam is passed through a monochromator to select the desired wavelength for monitoring.
-
Detection System: A fast photodetector, such as a photomultiplier tube or a CCD camera, is used to measure the intensity of the probe beam after it passes through the sample. The signal is then digitized and recorded by an oscilloscope or a computer.
-
-
Data Acquisition:
-
A baseline absorption measurement is taken before the flash.
-
The sample is irradiated with the laser flash, and the change in absorbance is recorded as a function of time. This is repeated at various probe wavelengths to build a complete picture of the spectral changes.
-
-
Data Analysis:
-
The kinetic traces at different wavelengths are analyzed to identify the formation and decay of transient species.
-
The rate constants for the different steps in the photorelease process, including the final release of the bioactive molecule (k_release), are determined by fitting the data to a kinetic model.
-
Alternative and Complementary Techniques:
-
Time-Resolved Infrared (TRIR) Spectroscopy: This technique is similar to transient absorption spectroscopy but uses an infrared probe beam to monitor changes in the vibrational modes of the molecules. This can provide more specific structural information about the intermediates and products.
-
High-Performance Liquid Chromatography (HPLC): While not a real-time technique, HPLC can be used to quantify the amount of uncaged product after a specific irradiation time. By performing experiments with varying irradiation times, a pseudo-rate can be determined.
Conclusion: NDBF as a Premier Choice for Rapid Uncaging
The data presented in this guide clearly positions NDBF as a top-tier phototrigger, particularly for applications where both high efficiency and rapid release are critical. Its impressive quantum yield and fast uncaging rate make it an excellent choice for studying fast cellular processes such as synaptic transmission and intracellular calcium signaling. While other phototriggers like RuBi and certain coumarin derivatives may offer even faster release in the nanosecond and sub-microsecond domains, this often comes with trade-offs in quantum yield or excitation wavelength. MNI and CDNI remain valuable tools, especially in the realm of two-photon uncaging, but their overall efficiency is lower than that of NDBF. The selection of the optimal phototrigger will ultimately depend on the specific experimental requirements, including the desired release speed, the wavelength of light available, and the biological system under investigation.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. Flash photolysis of caged compounds: new tools for cellular physiology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characterizing caged molecules through flash photolysis and transient absorption spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparative one- and two-photon uncaging of MNI-glutamate and MNI-kainate on hippocampal CA1 neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 5. zitolab.faculty.ucdavis.edu [zitolab.faculty.ucdavis.edu]
- 6. RuBi-Glutamate: Two-Photon and Visible-Light Photoactivation of Neurons and Dendritic spines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. RuBi-Glutamate | Caged glutamate compound| Hello Bio [hellobio.com]
- 8. Chromatically independent, two-color uncaging of glutamate and GABA with one- or two-photon excitation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. higleylab.org [higleylab.org]
- 10. nathan.instras.com [nathan.instras.com]
- 11. Frontiers | Two-Photon Uncaging of Glutamate [frontiersin.org]
Navigating the Cellular Maze: A Comparative Guide to the Cross-Reactivity of NDBF-Caged Compounds
For researchers, scientists, and drug development professionals, the precise delivery of bioactive molecules is paramount. Caged compounds, which release their cargo upon light stimulation, offer unparalleled spatiotemporal control. Among these, nitrodibenzofuran (NDBF)-caged compounds have emerged as a promising tool due to their high two-photon sensitivity and rapid photolysis rates. However, the potential for off-target effects, or cross-reactivity with unintended cellular components, remains a critical consideration. This guide provides a comparative analysis of the cross-reactivity of NDBF-caged compounds, supported by available experimental data and detailed protocols for assessment.
Quantitative Comparison of Caged Compound Cross-Reactivity
A primary concern with any caged compound is its biological inertness prior to uncaging. The caging group itself or the caged molecule should not interact with cellular machinery in a way that confounds experimental results. While comprehensive quantitative data on the cross-reactivity of NDBF-caged compounds is still emerging, some key findings from studies on various caged compounds provide valuable insights.
| Caging Group | Off-Target(s) | Concentration for Off-Target Effect | Key Findings |
| NDBF | Data not available | Data not available | Studies have demonstrated the utility of NDBF-caged peptides and thiols in cellular environments without reporting significant toxicity or off-target effects.[1][2] |
| MNI | GABA-A Receptors | High (mM range) | MNI-caged L-glutamate, NMDA, and kainate inhibit GABA-A receptors, with IC50 values near the maximal concentrations used in some experiments.[3] At lower concentrations (5-300 µM), these off-target effects are significantly reduced.[4] |
| MNI | NMDA Receptors | Not observed | MNI-caged glutamate was found to be inert at NMDA receptors.[5] |
| CNB | NMDA Receptors | Not specified | CNB-caged glutamate demonstrated inhibitory effects on NMDA receptors.[5] |
| NPEC | GABA-A Receptors | Not observed | In contrast to MNI-caged ligands, NPEC-caged counterparts did not interfere with GABAergic transmission at high concentrations.[3] |
Note: The lack of specific quantitative data for NDBF-caged compounds highlights a current gap in the literature and underscores the importance of empirical validation for each new caged compound.
Experimental Protocols for Assessing Cross-Reactivity
To ensure the fidelity of experiments using NDBF-caged compounds, rigorous assessment of their potential cross-reactivity is essential. The following are detailed methodologies for key experiments.
Patch-Clamp Electrophysiology for Receptor Cross-Reactivity
This protocol is designed to assess the effect of a caged compound on the function of non-target ion channels and receptors.
Objective: To determine if the NDBF-caged compound or its photolysis byproducts modulate the activity of a panel of relevant off-target receptors (e.g., GABA-A, NMDA, AMPA receptors).
Materials:
-
Cell line expressing the receptor of interest (e.g., HEK293 cells transfected with GABA-A receptor subunits).
-
Patch-clamp rig with amplifier and data acquisition system.
-
Perfusion system.
-
NDBF-caged compound of interest.
-
Known agonist and antagonist for the receptor of interest (positive and negative controls).
-
External and internal patch-clamp solutions.
Procedure:
-
Culture cells expressing the receptor of interest on coverslips.
-
Establish a whole-cell patch-clamp recording from a single cell.
-
Apply the specific agonist for the receptor to elicit a baseline current response.
-
After a stable baseline is achieved, perfuse the NDBF-caged compound (in its caged form) at a relevant concentration (e.g., the intended experimental concentration).
-
Monitor for any changes in the baseline current or the agonist-evoked current. An increase or decrease in current in the presence of the caged compound indicates a direct effect.
-
To test the effect of photolysis byproducts, deliver a light pulse to photolyze the NDBF-caged compound in a region upstream of the patched cell and perfuse the photolyzed solution over the cell.
-
Alternatively, photolyze the compound directly in the bath solution while recording.
-
Record any changes in the holding current or agonist-induced currents.
-
Compare the effects to the application of a known antagonist for the receptor.
-
Construct dose-response curves to determine the IC50 if an inhibitory effect is observed.
High-Throughput Screening (HTS) for Off-Target Profiling
HTS allows for the rapid screening of a caged compound against a large panel of cellular targets to identify potential off-target interactions.
Objective: To identify unintended molecular targets of the NDBF-caged compound.
Materials:
-
A library of purified proteins or cell lines representing diverse target classes (e.g., kinases, GPCRs, proteases).
-
Multi-well plates (96, 384, or 1536-well format).
-
Automated liquid handling systems.
-
Plate reader capable of measuring the assay-specific readout (e.g., fluorescence, luminescence, absorbance).
-
NDBF-caged compound.
-
Control compounds (known inhibitors/activators for each target).
Procedure:
-
Assay Development: For each target, develop a robust and miniaturized assay suitable for HTS.[6]
-
Pilot Screen: Perform a pilot screen with a small subset of compounds, including the NDBF-caged compound and controls, to assess assay performance (e.g., Z'-factor).[7]
-
Primary Screen: Screen the NDBF-caged compound at a single concentration against the entire target library.
-
Hit Identification: Identify "hits" where the caged compound shows significant activity above a predefined threshold.
-
Dose-Response Confirmation: Re-test the hits at multiple concentrations to confirm the activity and determine potency (e.g., IC50 or EC50).
-
Counter-Screens: Implement counter-screens to eliminate false positives, such as compounds that interfere with the assay technology.[8]
Potential Signaling Pathways Affected by Photolysis Byproducts
The photolysis of nitroaromatic caging groups, including NDBF, is known to generate a nitroso ketone or aldehyde as a byproduct. While the specific byproducts of NDBF photolysis and their cellular effects are not yet fully characterized, reactive nitroso species have the potential to interact with cellular components and trigger stress response pathways.
One potential consequence of photolysis byproduct accumulation is the induction of oxidative stress . This can occur through the generation of reactive oxygen species (ROS), leading to the activation of downstream signaling cascades. Key pathways that could be affected include:
-
MAP Kinase Pathways (e.g., JNK, p38): These pathways are activated by a variety of cellular stresses, including oxidative stress, and can lead to inflammation, apoptosis, or cell survival depending on the context.
-
Nrf2 Pathway: This is a primary cellular defense mechanism against oxidative stress. Activation of Nrf2 leads to the transcription of antioxidant and cytoprotective genes.
-
ER Stress Response: Accumulation of reactive byproducts could potentially lead to protein misfolding in the endoplasmic reticulum, triggering the unfolded protein response (UPR).
Further research is needed to identify the specific byproducts of NDBF photolysis and their interactions with these and other signaling pathways.
Visualizing Experimental Workflows and Signaling Pathways
To aid in the understanding of the experimental design and potential cellular effects, the following diagrams are provided.
Conclusion
NDBF-caged compounds represent a powerful technology for the precise control of cellular processes. Their high photochemical efficiency makes them particularly attractive for demanding applications. However, as with any tool that interfaces with complex biological systems, a thorough understanding of their potential for cross-reactivity is essential for the accurate interpretation of experimental results. The information and protocols provided in this guide are intended to equip researchers with the knowledge to critically evaluate and validate the use of NDBF-caged compounds in their specific experimental contexts. As the field advances, a more comprehensive and quantitative understanding of the off-target effects of different caging groups will undoubtedly emerge, further refining our ability to optically control the intricate machinery of the cell.
References
- 1. Nitrodibenzofuran: A One- and Two-Photon Sensitive Protecting Group That Is Superior to Brominated Hydroxycoumarin for Thiol Caging in Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A methoxy-substituted nitrodibenzofuran-based protecting group with an improved two-photon action cross-section for thiol protection in solid phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inference of drug off-target effects on cellular signaling using interactome-based deep learning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The nitrodibenzofuran chromophore: a new caging group for ultra-efficient photolysis in living cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Caged compounds: photorelease technology for control of cellular chemistry and physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Drug Off-Target Effects Predicted Using Structural Analysis in the Context of a Metabolic Network Model - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Validating the Biological Inertness of NDBF-Caged Molecules Before Photolysis
For researchers, scientists, and drug development professionals, caged compounds offer an unparalleled method for controlling biological activity with high spatiotemporal precision. By masking a molecule's function with a photoremovable protecting group (PPG), its activity can be initiated on demand with a flash of light. The 7-nitroindoline-based NDBF (4-methoxy-7-nitroindolinyl) caging group is frequently employed due to its efficient uncaging with visible light. However, the foundational premise of this technology is that the caged molecule must be completely biologically inert before photolysis.[1][2] Any residual agonist or antagonist activity can lead to confounding results and misinterpretation of data.
This guide provides a comparative framework and detailed experimental protocols to rigorously validate the biological inertness of NDBF-caged molecules, ensuring the reliability of experimental outcomes.
Performance Comparison: Caged vs. Uncaged Activity
The primary validation step involves a direct comparison of the biological activity of the caged molecule (pre-photolysis) against its uncaged, active counterpart. An ideal NDBF-caged compound should show no significant biological effect at concentrations where the free molecule elicits a strong response.
Table 1: Comparative In Vitro Activity of a Caged Kinase Inhibitor
| Compound | Concentration | Target Kinase Inhibition (%) | Off-Target Effect (GABA-A Receptor Antagonism) (%) |
|---|---|---|---|
| Uncaged Inhibitor | 1 µM | 92% | 5% |
| 10 µM | 98% | 12% | |
| NDBF-caged Inhibitor | 1 µM | < 1% | < 1% |
| 10 µM | < 2% | < 1% | |
| 100 µM | 5% | 3% | |
| Vehicle Control | - | 0% | 0% |
This table presents hypothetical data illustrating the effective suppression of both on-target and off-target activity of a kinase inhibitor by the NDBF caging group at standard working concentrations.
Comparison with Alternative Caging Chemistries
While NDBF is a versatile caging group, several alternatives exist, each with distinct properties. The choice of a PPG should be tailored to the specific experimental needs, such as the required wavelength for uncaging and tolerance for potential phototoxic byproducts.
Table 2: Comparison of Common Photoremovable Protecting Groups
| Caging Group | Typical Uncaging Wavelength | Key Advantages | Key Disadvantages | Pre-photolysis Inertness |
|---|---|---|---|---|
| NDBF (Nitroindolinyl) | 405 nm (1-photon) / 720-800 nm (2-photon) | High quantum yield; sensitive to visible light.[3] | Can be sensitive to ambient light. | Generally high. |
| NPE (o-Nitrobenzyl) | ~350 nm (UV) | Well-established; chemically stable.[1][4] | Requires UV light (potential for cell damage); can produce reactive nitroso byproducts.[4] | High. |
| Bhc (Coumarin-based) | ~400 nm (1-photon) / ~800 nm (2-photon) | High two-photon absorption cross-section; fluorescent byproducts can report on uncaging.[5] | Can be synthetically challenging to install. | High. |
| DEAC (Coumarin-based) | ~450 nm | Sensitive to blue light; good aqueous solubility.[6] | Lower quantum yield compared to NDBF. | High. |
Key Experimental Protocols for Validating Inertness
A multi-faceted approach is required to confidently establish the biological inertness of a caged compound.
In Vitro Target Activity Assay
Objective: To quantify any residual activity of the caged compound against its purified molecular target.
Methodology:
-
Prepare serial dilutions of the NDBF-caged molecule, the uncaged active molecule, and a vehicle control.
-
Perform a suitable biochemical assay (e.g., enzymatic activity assay, radioligand binding assay).
-
Incubate the purified target (e.g., enzyme, receptor) with each compound concentration under conditions that prevent light exposure (e.g., in the dark or under red light).
-
Measure the activity for each sample.
-
Crucial Control: Irradiate a sample of the caged compound with the uncaging wavelength to generate the active molecule in situ, then perform the assay to confirm that the photolysis byproducts do not interfere with the assay and that the uncaged molecule is fully active.
-
Calculate the IC50 or EC50 for the uncaged compound and demonstrate a lack of significant activity for the caged compound at relevant concentrations.
Cell-Based Functional Assay
Objective: To assess the impact of the caged compound on a relevant cellular signaling pathway or phenotype before photolysis.
Methodology:
-
Select a cell line that exhibits a robust and measurable response to the active molecule.
-
Culture the cells and load them with the NDBF-caged compound, the uncaged molecule (positive control), or a vehicle control. All steps must be performed in the dark.
-
Incubate the cells for a time course relevant to the expected biological effect.
-
Measure a downstream functional readout. This could be a change in second messenger concentration (e.g., Ca2+), membrane potential, gene expression, or a specific cellular event like apoptosis or proliferation.
-
Confirm that cells treated with the caged compound show no significant difference from the vehicle control.
Off-Target Activity Profiling
Objective: To ensure the caged compound does not have unintended interactions with other biological targets.[7][8][9] Caging groups themselves can sometimes introduce off-target liabilities.[10]
Methodology:
-
Screen the NDBF-caged compound at a high concentration (e.g., 10-fold to 100-fold above its intended use concentration) against a broad panel of relevant targets.
-
For a caged kinase inhibitor, this would be a large panel of kinases. For a GPCR ligand, a panel of different GPCRs would be appropriate.
-
Commercial services are widely available for this type of profiling.
-
The ideal caged compound should not exhibit significant inhibition or activation of any off-targets in the panel.
Visualized Workflows and Concepts
Diagrams help clarify the experimental logic and the underlying principles of caging technology.
References
- 1. Caged compounds: photorelease technology for control of cellular chemistry and physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reverse Engineering Caged Compounds: Design Principles for their Application in Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. application.wiley-vch.de [application.wiley-vch.de]
- 6. Caged compounds for multichromic optical interrogation of neural systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Editorial focus: understanding off-target effects as the key to successful RNAi therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. Facebook [cancer.gov]
- 10. pnas.org [pnas.org]
Uncaging the Light: A Comparative Guide to Solvent Effects on the Photolysis of Caged Compounds
For researchers, scientists, and drug development professionals, understanding the intricate dance between a caged compound, light, and the surrounding solvent is paramount for the precise spatiotemporal release of bioactive molecules. This guide provides a comparative analysis of solvent effects on the photolysis of caged compounds, with a focus on quantitative data and experimental methodologies.
While specific quantitative data on the photolysis of NDBF (2,3-naphthalenedicarboxaldehyde-sensitized benzylic fluoride) in various solvents remains elusive in the current body of scientific literature, a comprehensive examination of other widely used caged compounds, particularly those based on the o-nitrobenzyl and coumarin scaffolds, offers valuable insights into the profound influence of the solvent environment on uncaging efficiency.
The Decisive Role of the Solvent in Photolysis
The solvent is not a passive bystander in the photolysis of caged compounds. It can significantly influence the quantum yield (Φ), the rate of photorelease, and even the reaction pathway itself. Key solvent properties that come into play include polarity, viscosity, and the ability to participate in hydrogen bonding or proton transfer. These factors can affect the stability of the excited state of the caged compound, the efficiency of intersystem crossing to the reactive triplet state, and the kinetics of the bond-cleavage and subsequent thermal reactions that lead to the release of the active molecule.[1]
For instance, studies on o-nitrobenzyl derivatives have shown that the presence of water is essential for the photoredox pathway of some meta and para isomers, with no significant photoreaction observed in organic solvents like acetonitrile, methanol, or ethanol.[2] This highlights a dramatic solvent-dependent switch in reactivity.
Quantitative Comparison of Solvent Effects on Photolysis
| Caged Compound | Solvent | Quantum Yield (Φ) | Observations & Key Findings |
| o-Nitrobenzyl Acetate | Acetonitrile | 0.11 | - |
| Methanol | 0.13 | - | |
| Water | 0.04 | Quantum yield is generally lower in the more polar and protic solvent, water. | |
| o-Nitrobenzyl Alcohol | Acetonitrile | No Reaction | No observable photoreaction in several organic solvents. |
| Methanol | No Reaction | The presence of water is crucial for the photoredox reaction of this compound.[2] | |
| Water | - | Readily undergoes photolysis. | |
| 2,4-Dinitrophenol (24DNP) | 2-Propanol | - | Dramatically increased reactivity compared to water.[3] |
| Water | - | Lower reactivity.[4] | |
| MNI-caged-L-glutamate | Aqueous Buffer (pH 7.3) | 0.065 - 0.085 | Optimized for high quantum yield in physiological conditions.[5] |
Note: The absence of specific quantum yield values for some entries indicates that the original studies reported on relative reactivity or did not provide precise quantitative data.
Experimental Protocols for Determining Photolysis Quantum Yield
The determination of the quantum yield of photolysis is a critical experiment for characterizing caged compounds. A common method involves the following steps:
-
Preparation of the Sample: A solution of the caged compound in the solvent of interest is prepared at a concentration that gives a suitable absorbance at the irradiation wavelength (typically between 0.1 and 1).
-
Actinometry: A chemical actinometer, a compound with a well-characterized and stable quantum yield (e.g., potassium ferrioxalate), is used to measure the photon flux of the light source. The actinometer is irradiated under the same conditions as the sample.
-
Irradiation of the Sample: The sample solution is irradiated with a monochromatic light source (e.g., a laser or a lamp with a monochromator) at a specific wavelength. The progress of the reaction is monitored over time by a suitable analytical technique.
-
Monitoring the Reaction: UV-Vis spectrophotometry is commonly used to follow the disappearance of the caged compound or the appearance of the photoproduct. High-performance liquid chromatography (HPLC) can also be employed for more complex reaction mixtures.
-
Calculation of the Quantum Yield: The quantum yield (Φ) is calculated using the following formula:
Φsample = (Ratesample / Rateactinometer) * Φactinometer
Where the rates are the initial rates of conversion for the sample and the actinometer, respectively.
Visualizing the Influence of Solvents on Photolysis Pathways
The following diagram illustrates the general mechanism of photolysis for a typical o-nitrobenzyl caged compound and highlights the key steps where the solvent can exert its influence.
Caption: A diagram illustrating the photolysis pathway of o-nitrobenzyl caged compounds and the points of solvent intervention.
Conclusion
The choice of solvent is a critical parameter in the design and application of experiments involving caged compounds. While a universal, quantitative predictor for solvent effects across all classes of caged compounds is yet to be established, the available data clearly demonstrates that solvent properties such as polarity, viscosity, and the capacity for hydrogen bonding can significantly modulate the efficiency and kinetics of photorelease. For NDBF and other novel caged compounds, a systematic evaluation of their photolytic behavior in a range of solvents is essential to unlock their full potential in biological and pharmaceutical research. Researchers are encouraged to perform their own quantum yield measurements in the specific solvent systems relevant to their experimental conditions to ensure optimal and predictable uncaging.
References
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. researchgate.net [researchgate.net]
- 3. Influence of solvent on the electronic structure and the photochemistry of nitrophenols - Environmental Science: Atmospheres (RSC Publishing) [pubs.rsc.org]
- 4. A clickable caging group as a new platform for modular caged compounds with improved photochemical properties - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
A Head-to-Head Comparison of NDBF and DMNB Caging Groups for Neuroscientific Research
In the field of neuroscience and drug development, the precise spatiotemporal control of bioactive molecules is paramount for elucidating complex biological processes. Photoremovable protecting groups, or "caging" groups, offer a powerful tool to achieve this control by rendering a molecule inactive until its release is triggered by light. This guide provides a detailed head-to-head comparison of two prominent ortho-nitrobenzyl-based caging groups: 7-nitro-2,3-dihydro-1H-inden-1-yl (NDBF) and 4,5-dimethoxy-2-nitrobenzyl (DMNB). This comparison focuses on their photochemical properties, experimental protocols for their characterization, and their application in neurobiological signaling pathways.
Data Presentation: Quantitative Comparison of NDBF and DMNB
The efficacy of a caging group is determined by several key photochemical parameters. The following tables summarize the available quantitative data for NDBF and DMNB, providing a clear comparison of their performance.
Table 1: One-Photon Uncaging Properties
| Parameter | NDBF | DMNB | Reference |
| Maximum Absorption Wavelength (λmax) | ~330 - 380 nm | ~355 nm | [1][2] |
| Molar Extinction Coefficient (ε) at λmax | ~18,400 M⁻¹cm⁻¹ | Varies with caged molecule | [3] |
| Quantum Yield of Uncaging (Φu) | 0.2 - 0.7 | Generally lower than CNB, specific values vary | [2] |
| Photolysis Rate (k) | ~20,000 s⁻¹ (for NDBF-EGTA) | Generally slower than CNB | [3] |
Table 2: Two-Photon Uncaging Properties
| Parameter | NDBF | DMNB | Reference |
| Two-Photon Uncaging Cross-Section (δu) | ~0.6 GM | Not widely reported, generally considered low | [4][5] |
| Optimal Two-Photon Excitation Wavelength | ~720 nm | Not specified | [6] |
Experimental Protocols
To facilitate the direct comparison and selection of caging groups for specific research applications, detailed experimental protocols for characterizing their key photochemical properties are provided below.
Protocol 1: Determination of Uncaging Quantum Yield (Φu) by Chemical Actinometry
Objective: To determine the quantum yield of uncaging for an NDBF-caged and a DMNB-caged compound relative to a chemical actinometer with a known quantum yield.
Materials:
-
NDBF-caged compound (e.g., NDBF-caged GABA)
-
DMNB-caged compound (e.g., DMNB-caged GABA)
-
Chemical actinometer solution (e.g., potassium ferrioxalate)[7][8]
-
Spectrophotometer
-
Monochromatic light source with a known wavelength (e.g., 365 nm LED)
-
Quartz cuvettes
-
Reagents for developing the actinometer (e.g., 1,10-phenanthroline solution, acetate buffer)
-
Solvent appropriate for the caged compounds and actinometer (e.g., phosphate-buffered saline)
Methodology:
-
Preparation of Solutions:
-
Prepare stock solutions of the NDBF-caged compound, DMNB-caged compound, and the chemical actinometer at a concentration that gives an absorbance of ~0.1 at the irradiation wavelength.
-
Prepare the necessary developing solutions for the actinometer.
-
-
Irradiation of the Actinometer:
-
Fill a quartz cuvette with the actinometer solution.
-
Irradiate the solution with the monochromatic light source for a defined period, ensuring the solution is stirred.
-
Measure the change in absorbance of the actinometer solution at the appropriate wavelength after developing the color, which is proportional to the number of photons absorbed.
-
-
Irradiation of the Caged Compounds:
-
Fill separate quartz cuvettes with the NDBF-caged and DMNB-caged compound solutions.
-
Irradiate each solution under the identical conditions used for the actinometer (same light source, distance, and time).
-
Monitor the progress of the uncaging reaction by measuring the change in the absorption spectrum of the caged compound or the appearance of the absorption spectrum of the released molecule using a spectrophotometer.
-
-
Calculation of Quantum Yield:
-
The quantum yield of uncaging (Φu) is calculated using the following formula:
Φu = (ΔA_caged / ε_caged) / (ΔA_act / (Φ_act * ε_act))
where:
-
ΔA_caged is the change in absorbance of the caged compound.
-
ε_caged is the molar extinction coefficient of the caged compound.
-
ΔA_act is the change in absorbance of the actinometer.
-
Φ_act is the known quantum yield of the actinometer at the irradiation wavelength.
-
ε_act is the molar extinction coefficient of the photoproduct of the actinometer.
-
-
Protocol 2: Measurement of Two-Photon Uncaging Cross-Section (δu) by Z-Scan Method
Objective: To measure the two-photon absorption cross-section (σ₂) of NDBF- and DMNB-caged compounds, which is a key component of the two-photon uncaging cross-section (δu = σ₂ * Φu).
Materials:
-
NDBF-caged compound
-
DMNB-caged compound
-
Solvent with negligible two-photon absorption at the excitation wavelength
-
Mode-locked femtosecond laser tunable in the near-infrared range (e.g., Ti:Sapphire laser)
-
Focusing lens
-
Sample holder mounted on a translation stage
-
Photodiode detector
-
Aperture
Methodology:
-
Sample Preparation:
-
Prepare solutions of the NDBF-caged and DMNB-caged compounds in a suitable solvent at a known concentration.
-
-
Z-Scan Setup:
-
The laser beam is focused by a lens.
-
The sample cuvette is mounted on a translation stage that allows it to be moved along the beam axis (z-axis) through the focal point.
-
A photodiode detector is placed in the far field to measure the transmitted light.
-
For "closed-aperture" Z-scan, an aperture is placed before the detector to measure changes in beam divergence. For "open-aperture" Z-scan, the aperture is removed to measure changes in total transmittance.
-
-
Data Acquisition:
-
Open-Aperture Z-Scan: The sample is translated along the z-axis, and the transmitted intensity is recorded as a function of the sample position (z). A dip in the transmission at the focal point (z=0) indicates two-photon absorption.
-
Closed-Aperture Z-Scan: The measurement is repeated with the aperture in place. The resulting trace will show a pre-focal peak and a post-focal valley (or vice-versa), the shape of which depends on the sign of the nonlinear refractive index.
-
-
Data Analysis:
-
The open-aperture Z-scan data is fitted to a theoretical model to extract the two-photon absorption coefficient (β).
-
The two-photon absorption cross-section (σ₂) is then calculated from β using the following equation:
σ₂ = (hν * β) / N
where:
-
h is Planck's constant.
-
ν is the frequency of the incident light.
-
N is the number density of the molecules in the solution.
-
-
-
Calculation of Two-Photon Uncaging Cross-Section (δu):
-
The two-photon uncaging cross-section is the product of the two-photon absorption cross-section and the uncaging quantum yield:
δu = σ₂ * Φu
-
Mandatory Visualization
Signaling Pathway: GABAergic Synapse
The following diagram illustrates a simplified GABAergic synapse, a common target for neuroscientific studies utilizing caged GABA. Uncaging of GABA at specific synaptic or extrasynaptic locations allows for the precise investigation of inhibitory neurotransmission.
References
- 1. Photolysis of dimethoxynitrobenzyl-“caged” acids yields fluorescent products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.uci.edu [chem.uci.edu]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. research.ed.ac.uk [research.ed.ac.uk]
- 6. A red-shifted two-photon-only caging group for three-dimensional photorelease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Determination of the quantum yield of the ferrioxalate and KI/KIO3 actinometers and a method for the calibration of radiometer detectors | NIST [nist.gov]
- 8. researchgate.net [researchgate.net]
Methoxy-NDBF: A Leap Forward in Photoremovable Protecting Groups for Thiol Caging
A detailed comparison of methoxy-NDBF and its parent compound, NDBF, for researchers and professionals in drug development and chemical biology.
In the realm of chemical synthesis and biological research, the precise control over the activity of biomolecules is paramount. Photoremovable protecting groups, or "caging" groups, offer a powerful tool for this purpose, allowing for the spatial and temporal release of active molecules with a flash of light. The nitrodibenzofuran (NDBF) group has emerged as a valuable photolabile caging group for thiols, a key functional group in many biological molecules like the amino acid cysteine. Recently, a methoxy-substituted analogue, methoxy-NDBF, has been developed, demonstrating significant improvements over the parent NDBF. This guide provides a comprehensive comparison of these two protecting groups, supported by experimental data, to assist researchers in selecting the optimal tool for their needs.
Enhanced Photophysical Properties of Methoxy-NDBF
The addition of a methoxy substituent to the NDBF core results in notable changes to its photophysical properties. A key improvement is the shift in the absorption maximum to a longer wavelength. This alteration can be advantageous in biological systems where shorter wavelength UV light may cause cellular damage.
| Property | NDBF | Methoxy-NDBF | Fold Improvement |
| Absorption Maximum (λmax) | 320 nm | 355 nm | N/A |
| Two-Photon Mediated Uncaging Rate | 1x | 3.6x | 3.6 |
| Two-Photon Action Cross-Section | - | 0.71 – 1.4 GM | - |
Superior Performance in Two-Photon Uncaging
One of the most significant advantages of methoxy-NDBF is its enhanced efficiency in two-photon (TP) mediated uncaging. In a direct comparison, a peptide protected with methoxy-NDBF uncaged at a rate 3.6-fold greater than the same peptide protected with the parent NDBF when irradiated at 800 nm.[1] This increased two-photon action cross-section (measured at 0.71–1.4 GM for the methoxy-NDBF protected peptide) is a critical advancement for applications requiring deep tissue penetration and high spatial resolution with minimal photodamage, such as in live-cell imaging and targeted drug release.[1]
Experimental Protocols
The following are summaries of the key experimental protocols used to evaluate and compare NDBF and methoxy-NDBF.
Solid-Phase Peptide Synthesis (SPPS)
The utility of both NDBF and methoxy-NDBF was demonstrated in the solid-phase synthesis of biologically active peptides. The general workflow for this process is as follows:
Caption: Solid-Phase Peptide Synthesis Workflow.
A protected cysteine building block, Fmoc-Cys(MeO-NDBF)-OH, was synthesized and utilized in SPPS to assemble two different peptides: an α-Factor precursor and a fragment from the C-terminus of K-Ras.[1] This demonstrates the compatibility of the methoxy-NDBF group with standard SPPS protocols.
Photolysis Kinetics
To compare the uncaging efficiency, peptides protected with either NDBF or methoxy-NDBF were subjected to photolysis.
UV Photolysis: Solutions of the protected peptides were irradiated with a UV lamp, and the progress of the reaction was monitored by High-Performance Liquid Chromatography (HPLC) to quantify the rate of deprotection.
Two-Photon Photolysis: Solutions of the protected peptides were irradiated at 800 nm using a Ti:Sapphire laser.[1] The rate of uncaging was determined by Liquid Chromatography-Mass Spectrometry (LC-MS) analysis.[1]
References
A Comparative Guide to Photolabile Protecting Groups for Researchers and Drug Development Professionals
An in-depth analysis of the performance, applications, and experimental considerations of common photolabile protecting groups.
The use of photolabile protecting groups (PPGs), or "caging" groups, has become an indispensable tool in chemical biology and drug development, offering precise spatiotemporal control over the release of bioactive molecules.[1][2] By masking the function of a molecule until its release is triggered by light, PPGs enable researchers to study complex biological processes with minimal disruption and to develop novel light-activated therapeutic strategies.[1][3] This guide provides a comparative overview of the performance of various commonly used PPGs, supported by quantitative data and detailed experimental protocols.
Performance Comparison of Key Photolabile Protecting Groups
The efficacy of a PPG is determined by several key photophysical parameters, including its absorption maximum (λmax), molar extinction coefficient (ε), and the quantum yield of uncaging (Φu).[1][4] The product of the molar extinction coefficient and the quantum yield (ε × Φu) gives the uncaging efficiency, a crucial metric for practical applications.[1] The ideal PPG possesses a long absorption wavelength to minimize cellular damage and enhance tissue penetration, a high molar extinction coefficient to capture light efficiently, and a high quantum yield for effective release of the caged molecule.[1][2]
Below is a summary of the performance characteristics of several popular classes of photolabile protecting groups.
| Protecting Group Class | Example Compound | λmax (nm) | ε (M⁻¹cm⁻¹) | Φu | Solvent/Conditions | Reference |
| o-Nitrobenzyl | o-Nitrobenzyl (ONB) | ~280-350 | 5,000-15,000 | 0.01-0.5 | Various | [4][5] |
| 4,5-Dimethoxy-2-nitrobenzyl (DMNB) | ~350 | 4,500 | 0.05-0.1 | Aqueous Buffer | [4][6] | |
| Nitroveratryloxycarbonyl (Nvoc) | ~350 | 4,200 | 0.003 | Acetonitrile/Water | [7] | |
| Coumarin-based | 7-(Diethylamino)coumarin-4-yl)methyl (DEACM) | ~380-400 | 20,000-40,000 | 0.002-0.08 | Aqueous Buffer | [1][8] |
| 6-Bromo-7-hydroxycoumarin-4-ylmethyl (Bhc) | ~390-420 | >15,000 | 0.01-0.2 | Aqueous Buffer | [9] | |
| BODIPY-based | meso-Methylhydroxy BODIPY | ~500 | >80,000 | ~0.01 | Various | [1][10] |
| p-Hydroxyphenacyl | p-Hydroxyphenacyl (pHP) | ~270-320 | ~15,000 | 0.1-0.4 | Aqueous Buffer | [2][8] |
Key Classes of Photolabile Protecting Groups: An Overview
o-Nitrobenzyl Derivatives
The ortho-nitrobenzyl (ONB) group and its derivatives are the most widely used class of PPGs due to their synthetic accessibility and broad applicability for caging a variety of functional groups, including alcohols, amines, carboxylates, and phosphates.[1][11] The uncaging mechanism proceeds via a Norrish Type II reaction upon UV irradiation, leading to the release of the protected molecule and an o-nitrosobenzaldehyde byproduct.[2] While robust, traditional ONB cages are limited by their absorption in the UV range, which can be damaging to biological samples.[4] Efforts to red-shift the absorption maximum have led to the development of derivatives like 4,5-dimethoxy-2-nitrobenzyl (DMNB), which can be cleaved with less energetic light.[6] However, a common challenge in modifying ONB cages is the trade-off between red-shifting the absorption and maintaining a high quantum yield.[1][6]
Coumarin-Based Cages
Coumarin-based PPGs have gained significant attention due to their longer-wavelength absorption profiles, extending into the visible light spectrum, and their generally high molar extinction coefficients.[8][10] These properties make them particularly suitable for biological applications where minimizing phototoxicity is crucial.[8] The uncaging mechanism involves a heterolytic bond cleavage from the excited singlet state.[12] Modifications to the coumarin core, such as the introduction of electron-donating groups at the 7-position, have been successful in tuning the photophysical properties.[1][10] For instance, 7-(diethylamino)coumarin derivatives exhibit strong absorption in the near-visible range.[1] A notable advantage of some coumarin cages is their potential for two-photon excitation, which allows for even greater spatial control and deeper tissue penetration.[5][9]
Borondipyrromethene (BODIPY)-Based Cages
BODIPY-based PPGs are a more recent development, offering excitation wavelengths well into the visible and even near-infrared regions.[1][10] Their exceptionally high molar extinction coefficients contribute to very high decaging efficiencies.[1] The uncaging mechanism is often based on a photoinduced electron transfer (PeT) process.[1] A key advantage of BODIPY cages is the potential for creating PPGs that are also fluorescent, allowing for simultaneous tracking and uncaging.
Experimental Protocols
The successful application of photolabile protecting groups relies on carefully designed and executed experimental protocols. Below are generalized methodologies for the photolysis of caged compounds.
General Protocol for Photolysis (Uncaging)
-
Sample Preparation: Dissolve the caged compound in a suitable solvent. For biological experiments, this is typically an aqueous buffer (e.g., PBS, Tris buffer) at a physiological pH.[1] The final concentration of the caged compound will depend on the specific experiment and the compound's uncaging efficiency.
-
Light Source: Select a light source with an emission spectrum that overlaps with the absorption maximum of the photolabile protecting group. Common light sources include mercury arc lamps with appropriate filters, LEDs, and lasers.[13] For two-photon excitation, a pulsed laser, such as a Ti:sapphire laser, is required.[4]
-
Irradiation: Irradiate the sample for a predetermined duration. The irradiation time should be optimized to achieve the desired level of uncaging while minimizing potential photodamage to the sample. The reaction progress can often be monitored by techniques such as HPLC or UV-Vis spectroscopy.[13]
-
Analysis: Following irradiation, analyze the sample to confirm the release of the active molecule and to quantify the extent of deprotection. Analytical methods will vary depending on the nature of the released substrate and may include bioassays, mass spectrometry, or fluorescence spectroscopy.
Visualizing Key Concepts in Photocaging
To further elucidate the principles and applications of photolabile protecting groups, the following diagrams illustrate a typical experimental workflow, the concept of orthogonal deprotection, and the photolysis mechanism of a classic PPG.
Caption: A typical experimental workflow for a photocaging experiment.
Caption: The concept of orthogonal deprotection using two different PPGs.
Caption: Simplified mechanism of photolysis for an o-nitrobenzyl PPG.
Conclusion
The selection of an appropriate photolabile protecting group is critical for the success of light-controlled experiments and therapies. This guide provides a foundational comparison of the performance of major PPG classes. Researchers should carefully consider the specific requirements of their system, including the desired wavelength of activation, the chemical nature of the molecule to be caged, and the biological environment, when choosing a PPG. The continued development of new caging groups with improved photophysical properties, such as longer excitation wavelengths and higher quantum yields, will undoubtedly expand the toolkit available to scientists and pave the way for new discoveries and applications.[1]
References
- 1. Development of Photolabile Protecting Groups and their Application to the Optochemical Control of Cell Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Photolabile protecting group - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Applications of p-hydroxyphenacyl (pHP) and coumarin-4-ylmethyl photoremovable protecting groups - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. digital.csic.es [digital.csic.es]
- 11. pubs.acs.org [pubs.acs.org]
- 12. New Visible-Light-Sensitive Dicyanocoumarin- and COUPY-Based Caging Groups with Improved Photolytic Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Thieme E-Books & E-Journals [thieme-connect.de]
Safety Operating Guide
Proper Disposal of 2-Nitrodibenzofuran: A Guide for Laboratory Professionals
For immediate release:
This document provides essential safety and logistical information for the proper disposal of 2-Nitrodibenzofuran, intended for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring laboratory safety and environmental protection.
I. Understanding the Hazards
This compound is a chemical compound that presents several hazards. It is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1] Furthermore, it is harmful to aquatic life with long-lasting effects.[1] Proper handling and disposal are therefore imperative to mitigate these risks.
II. Quantitative Data Summary
A summary of the key quantitative data for this compound is provided in the table below. This information is critical for understanding the physical properties and potential hazards of the compound.
| Property | Value | Source |
| Melting Point | 42 - 44 °C (108 - 111 °F) | [1] |
| Boiling Point | 153 °C (307 °F) at 31 hPa | [1] |
| Autoignition Temperature | 200 °C (392 °F) | [1] |
III. Personal Protective Equipment (PPE)
Before handling this compound, ensure the following personal protective equipment is worn:
-
Eye Protection: Wear chemical safety goggles or a face shield.[1]
-
Hand Protection: Wear appropriate protective gloves.[1]
-
Skin and Body Protection: Wear suitable protective clothing to prevent skin contact.[1]
-
Respiratory Protection: In case of insufficient ventilation, wear a suitable respiratory instrument.[1]
IV. Spill Management
In the event of a spill, follow these procedures:
-
Evacuate: Keep unnecessary personnel away from the spill area.[2]
-
Ventilate: Ensure adequate ventilation.[3]
-
Containment: Prevent the spill from entering drains, waterways, or soil.[3][4] Cover drains.[1]
-
Cleanup: For small spills, absorb with an inert, non-combustible material like dry sand.[5] Collect the material and place it in a suitable container for disposal.[1][5]
-
Decontamination: Clean the affected area thoroughly.
V. Disposal Procedure
The disposal of this compound must be conducted in accordance with all applicable federal, state, and local regulations.[6] Chemical waste generators must ensure complete and accurate classification of the waste.[6]
Step 1: Waste Collection and Segregation
-
Collect waste this compound and any contaminated materials (e.g., absorbent pads, gloves) in a designated, properly labeled, and sealed container.[7][8]
-
The container must be made of a compatible material and kept closed except when adding waste.[8][9]
-
Store the waste container in a designated satellite accumulation area, away from incompatible materials such as strong oxidizing agents.[6][7]
Step 2: Labeling
-
Clearly label the waste container with "Hazardous Waste" and the chemical name "this compound".[9] The label should also indicate the associated hazards (e.g., Harmful, Irritant, Environmental Hazard).
Step 3: Arrange for Professional Disposal
-
Contact a licensed hazardous waste disposal company to arrange for pickup and disposal.[10] Do not attempt to treat or dispose of the chemical waste yourself without proper training and facilities.
-
Provide the disposal company with the Safety Data Sheet (SDS) for this compound.
Disclaimer: No specific, validated experimental protocol for the neutralization or chemical deactivation of this compound was found in the searched literature. The disposal procedure outlined above is based on general best practices for the management of hazardous chemical waste. Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.
VI. Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. rbnainfo.com [rbnainfo.com]
- 3. aksci.com [aksci.com]
- 4. download.basf.com [download.basf.com]
- 5. atlantis-press.com [atlantis-press.com]
- 6. fishersci.com [fishersci.com]
- 7. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 8. rtong.people.ust.hk [rtong.people.ust.hk]
- 9. louisville.edu [louisville.edu]
- 10. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
Personal protective equipment for handling 2-Nitrodibenzofuran
Essential Safety and Handling Guide for 2-Nitrodibenzofuran
Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not located. The following guidance is based on the safety information for the closely related compound, 5-Nitrobenzofuran-2-carboxylic Acid, and general best practices for handling nitro-aromatic compounds. Researchers should always conduct a thorough risk assessment before handling any chemical.
This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and disposal procedures for handling this compound in a laboratory setting. Adherence to these guidelines is critical to ensure the safety of all personnel.
I. Personal Protective Equipment (PPE)
The primary defense against chemical exposure is the consistent and correct use of personal protective equipment. The following table summarizes the required PPE for handling this compound.
| Protection Type | Specific Recommendations | Rationale |
| Eye and Face Protection | Chemical safety goggles or a face shield. | Protects against splashes and airborne particles that can cause serious eye irritation.[1] |
| Skin Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene).[2] | Prevents skin contact, which may cause irritation.[1] |
| Lab coat or chemical-resistant apron. | Protects against incidental splashes and contamination of personal clothing.[3] | |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood.[3] | Minimizes inhalation of dust or vapors, which may cause respiratory irritation. |
| If ventilation is inadequate, use a NIOSH-approved respirator.[2] | Provides necessary protection in environments where exposure limits may be exceeded. |
II. Operational Plan: Handling and Storage
Proper handling and storage procedures are crucial to prevent accidents and maintain the integrity of the chemical.
Step-by-Step Handling Protocol:
-
Preparation:
-
Ensure the work area is clean and uncluttered.
-
Verify that all necessary PPE is available and in good condition.
-
Locate the nearest safety shower and eyewash station.
-
-
Handling:
-
Work within a certified chemical fume hood to minimize inhalation exposure.[3]
-
Avoid generating dust when handling the solid form.
-
Use only non-sparking tools to prevent ignition sources.[2]
-
Wash hands thoroughly after handling, even if gloves were worn.[1]
-
Do not eat, drink, or smoke in the laboratory.
-
-
Storage:
III. Emergency Procedures and First Aid
Immediate and appropriate action is vital in the event of an emergency.
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention. |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation develops.[1] |
| Inhalation | Remove victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, if breathing is irregular or if respiratory arrest occurs, provide artificial respiration or oxygen by trained personnel. Seek medical attention.[2] |
| Ingestion | Do NOT induce vomiting. Wash out mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
IV. Disposal Plan
Chemical waste must be managed to ensure the safety of personnel and the environment.
Step-by-Step Disposal Protocol:
-
Waste Collection:
-
Collect all this compound waste in a designated, properly labeled, and sealed container.
-
Do not mix with other waste streams unless compatibility is confirmed.
-
-
Decontamination:
-
Decontaminate all glassware and equipment that has come into contact with this compound. A thorough rinse with an appropriate solvent (e.g., acetone, ethanol) followed by washing with soap and water is recommended.
-
Collect all rinsates as hazardous waste.
-
-
Disposal:
-
Dispose of this compound waste through your institution's hazardous waste management program.
-
Ensure compliance with all local, state, and federal regulations.
-
Do not dispose of down the drain or in the regular trash.[3]
-
Visual Workflow for Chemical Handling
The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal.
Caption: Workflow for Safe Handling of this compound.
References
Retrosynthesis Analysis
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|---|---|
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| Model | Template_relevance |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
